molecular formula C18H36O3 B1240662 10-Hydroxystearic Acid CAS No. 638-26-6

10-Hydroxystearic Acid

货号: B1240662
CAS 编号: 638-26-6
分子量: 300.5 g/mol
InChI 键: PAZZVPKITDJCPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

10-Hydroxyoctadecanoic Acid (CAS 638-26-6) is a long-chain hydroxy fatty acid with the molecular formula C18H36O3 and a molecular weight of 300.5 g/mol . This compound, also known as 10-Hydroxystearic acid, is characterized by an 18-carbon saturated chain with a hydroxyl functional group at the tenth carbon, classifying it as a hydroxy fatty acid . The presence of this chiral center means the compound can exist as (R)- and (S)- enantiomers, with the (R)- configuration being of particular interest in microbial and biochemical studies . In research, 10-Hydroxyoctadecanoic Acid serves as a valuable compound in the study of lipid metabolism and the microbial transformation of fatty acids, as it is a known metabolite from the hydration of oleic acid by certain bacterial strains . Its structure, featuring both a carboxylic acid and a hydroxyl group, makes it a promising building block for investigating the synthesis of bio-based polymers, complex lipids, and specialty surfactants. Researchers also utilize it to probe the physical properties and self-assembly behavior of functionalized long-chain fatty acids. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Researchers can rely on the high purity and quality of this compound for their advanced investigative needs.

属性

IUPAC Name

10-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
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InChI Key

PAZZVPKITDJCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901314578
Record name 10-Hydroxystearic acid
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Molecular Weight

300.5 g/mol
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CAS No.

638-26-6
Record name 10-Hydroxystearic acid
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Record name 10-Hydroxystearic acid
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Record name 10-Hydroxystearic acid
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Record name 10-Hydroxystearic acid
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Record name 10-HYDROXYSTEARIC ACID
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Record name xi-10-Hydroxyoctadecanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 10-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered significant interest in various scientific fields, including cosmetics, polymer chemistry, and pharmacology. Its unique bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, imparts distinct chemical and physical characteristics that make it a valuable molecule for a range of applications. This technical guide provides an in-depth overview of the core physicochemical properties of 10-HSA, detailed experimental methodologies for their determination, and a summary of its biological significance, particularly in skin health.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its fundamental characteristics.

PropertyValueReference
Molecular Formula C₁₈H₃₆O₃[1][2]
Molecular Weight 300.48 g/mol [1][2]
Melting Point 81-84.3 °C[3][4]
Boiling Point 436.3 ± 18.0 °C (Predicted)[3][5]
Flash Point 231.8 °C[3]
Density 0.944 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.78 ± 0.10 (Predicted)[6]
Solubility Soluble in ethanol (B145695) and DMSO. Insoluble in water.[7][8]
Appearance White to off-white crystalline solid.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application and study. The following section details the experimental methodologies for key analytical techniques.

Determination of Melting Point (Capillary Method)

The melting point of 10-HSA can be determined using the capillary tube method, a standard technique for solid organic compounds.[9][10][11]

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry 10-HSA is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

  • Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For fatty acids, which may soften before melting, the temperature at which the substance becomes completely clear is often reported as the melting point.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 10-HSA.[2][12][13]

Procedure:

  • Derivatization: Due to its low volatility, 10-HSA is typically derivatized before GC-MS analysis. A common method is silylation, where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[12] This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of silylated 10-HSA will show characteristic fragment ions that can be used for its identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of 10-HSA.[14][15][16][17]

Procedure:

  • Sample Preparation: A small amount of 10-HSA is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis:

    • ¹H NMR: The spectrum will show characteristic signals for the protons in different chemical environments. Key signals include those for the methyl group (CH₃), methylene (B1212753) groups (CH₂) in the alkyl chain, the proton on the carbon bearing the hydroxyl group (CH-OH), and the acidic proton of the carboxylic acid group (COOH), which may be broad or exchange with residual water in the solvent.

    • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon attached to the hydroxyl group, and the various carbons in the long alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in 10-HSA.[18][19][20][21][22]

Procedure:

  • Sample Preparation: A small amount of the sample can be analyzed as a solid (e.g., using an ATR-FTIR accessory) or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Spectral Analysis: The spectrum will exhibit characteristic absorption bands corresponding to the functional groups in 10-HSA:

    • A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

    • A strong absorption band around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

    • A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

    • Strong bands in the 2920-2850 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.

Biological Activity and Signaling Pathway

This compound has been identified as a peroxisome proliferator-activated receptor-α (PPARα) agonist.[1][23] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[24][25][26] In the context of skin health, the activation of PPARα by 10-HSA has been shown to have several beneficial effects, including the modulation of genes involved in skin aging.[1][23][27][28]

The following diagram illustrates the proposed signaling pathway of this compound in skin cells:

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Skin Cell (e.g., Fibroblast) cluster_nucleus Nucleus cluster_effects Downstream Effects 10HSA_ext This compound 10HSA_int This compound 10HSA_ext->10HSA_int Diffusion PPARa PPARα 10HSA_int->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to DNA p53 p53 Expression (UV-induced) PPRE->p53 Inhibits MMP1 MMP-1 Expression (UV-induced) PPRE->MMP1 Inhibits Collagen Collagen I & III Synthesis PPRE->Collagen Stimulates

Caption: PPARα signaling pathway activated by 10-HSA.

Experimental Workflow: Enzymatic Synthesis of this compound

The biotechnological production of 10-HSA from oleic acid using microbial enzymes is a well-established and sustainable method.[29][30][31] The following diagram outlines a typical experimental workflow for this enzymatic synthesis.

Enzymatic_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_analysis Analysis Oleic_Acid Oleic Acid Substrate Reaction_Mix Combine Substrate, Enzyme, and Buffer Oleic_Acid->Reaction_Mix Enzyme Oleate (B1233923) Hydratase (e.g., from L. fusiformis) Enzyme->Reaction_Mix Buffer Buffer Solution (e.g., pH 6.5) Buffer->Reaction_Mix Incubation Incubate at Optimal Temperature (e.g., 35°C) with Agitation Reaction_Mix->Incubation Acidification Acidify Reaction Mixture Incubation->Acidification Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Purification Purify by Crystallization or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Characterization Characterize using GC-MS, NMR, IR Final_Product->Characterization

Caption: Workflow for the enzymatic synthesis of 10-HSA.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a versatile molecule for various applications. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. Furthermore, the elucidation of its biological activity as a PPARα agonist highlights its potential in the development of novel therapeutics and advanced cosmetic formulations. The sustainable enzymatic synthesis of 10-HSA further enhances its appeal as a bio-based chemical for future innovations.

References

The Discovery and Natural Occurrence of 10-Hydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered increasing interest in various scientific fields, from microbiology to cosmetics and pharmacology. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and physiological significance of 10-HSA. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction

This compound is a C18 fatty acid with a hydroxyl group at the tenth carbon. Its presence has been identified in a diverse range of natural sources, including bacteria, plants, and animals. The initial discovery of 10-HSA was linked to microbial metabolism, and subsequent research has elucidated its enzymatic production from oleic acid. Recent studies have highlighted its potential as a bioactive molecule, particularly as an agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), suggesting its therapeutic potential in skin care and beyond.

Discovery and Initial Characterization

The first report on the microbial production of this compound dates back to the early 1960s. Wallen and colleagues, in 1962, described the conversion of oleic acid into 10-HSA by a Pseudomonas species. This seminal work laid the foundation for understanding the microbial hydration of unsaturated fatty acids. Subsequent research has confirmed that various microorganisms, including species of Nocardia, Rhodococcus, and Stenotrophomonas, are capable of this biotransformation. It has been noted that the presence of 10-HSA in mammalian tissues is often attributable to the metabolic activity of associated bacteria.[1][2]

Natural Occurrence and Quantitative Data

This compound is found in various natural matrices, often as a result of microbial activity on oleic acid. The following table summarizes the quantitative data on the occurrence of 10-HSA in different natural sources.

Natural SourceOrganism/MatrixConcentration/YieldReference
Microbial Cultures
Pseudomonas sp.14% overall yield from oleic acid[3]
Nocardia cholesterolicum NRRL 5767>90% yield from 178 mg oleic acid with 0.1 g cells in 10 ml buffer within 6 hours[3]
Sphingobacterium thalpophilum (NRRL B-14797)7 g/L with a 40% yield in 4 days from technical-grade oleic acid[3]
Recombinant E. coli (S. maltophilia oleate (B1233923) hydratase)49 g/L from 50 g/L oleic acid in 4 hours (98% conversion)[4]
Animal Products
Milk fat (ewes and goats fed olive oil)Up to 0.8% of total oxygenated fatty acids[5]
Cow milk (fresh)Mean content of 72.4 ± 6.1 µg/mL[6][7]
Rumen Fermentation
Continuous cultures of ruminal microorganisms14.4 µmol / 100 µmol oleic acid input[8]

Biosynthesis of this compound

The primary route for the biosynthesis of 10-HSA is the hydration of the cis-9 double bond of oleic acid. This reaction is catalyzed by the enzyme oleate hydratase (EC 4.2.1.53).

The Oleate Hydratase Pathway

Oleate hydratases are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes that facilitate the stereospecific addition of a water molecule across the double bond of oleic acid, yielding (R)-10-hydroxystearic acid. The FAD cofactor is thought to play a crucial role in the correct positioning of the substrate in the active site and in stabilizing the transition state of the reaction.

Biosynthesis_of_10_HSA oleic_acid Oleic Acid (cis-Δ9-Octadecenoic acid) intermediate Carbocation Intermediate oleic_acid->intermediate Protonation ten_hsa (R)-10-Hydroxystearic Acid intermediate->ten_hsa Nucleophilic attack by H₂O enzyme Oleate Hydratase (EC 4.2.1.53) + FAD enzyme->intermediate water H₂O water->intermediate

Biosynthesis of (R)-10-Hydroxystearic Acid from Oleic Acid.

Physiological Role: PPARα Agonism

This compound has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation.

PPARα Signaling Pathway

Upon binding to its ligand, such as 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport, binding, and oxidation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_HSA This compound PPARa PPARα 10_HSA->PPARa Ligand Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1, FABP) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation ↓ Inflammation) Proteins->Metabolic_Effects Leads to

Activation of the PPARα signaling pathway by this compound.

The activation of PPARα by 10-HSA leads to the upregulation of genes encoding for proteins such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Fatty Acid Binding Proteins (FABPs), which collectively enhance the catabolism of fatty acids.[9][10][11]

Experimental Protocols

Extraction and Purification of 10-HSA from Microbial Culture

This protocol is adapted for the extraction of 10-HSA from bacterial cultures, such as Pseudomonas or Nocardia species, grown in a medium supplemented with oleic acid.

Materials:

  • Bacterial culture broth

  • Diethyl ether or Ethyl acetate (B1210297)

  • 6N HCl

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., petroleum ether/ethyl acetate/acetic acid gradient)

Procedure:

  • Harvesting: Centrifuge the bacterial culture to pellet the cells. The 10-HSA is often found in the culture supernatant.

  • Acidification: Acidify the supernatant to pH 2 with 6N HCl to protonate the fatty acids.

  • Solvent Extraction: Extract the acidified supernatant three times with an equal volume of diethyl ether or ethyl acetate.

  • Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the crude lipid extract.

  • Purification: Purify the crude extract using silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate containing a small amount of acetic acid (e.g., 0.05%) to maintain the protonated state of the fatty acid.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing 10-HSA. Confirm the identity and purity by GC-MS or HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 10-HSA

This protocol provides a general method for the quantification of 10-HSA. Derivatization is necessary to increase the volatility of the fatty acid.

Materials:

  • Dried 10-HSA sample

  • Internal standard (e.g., heptadecanoic acid)

  • Derivatization agent:

    • For methylation: Methanolic HCl or BF₃-methanol

    • For silylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • Helium carrier gas

Procedure:

  • Sample Preparation: To a known amount of the dried sample, add a known amount of the internal standard.

  • Derivatization (Silylation): a. Dissolve the sample in pyridine. b. Add MSTFA and heat at 70°C for 30 minutes.[12][13]

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (example):

    • Injector temperature: 250°C
    • Oven program: Initial temperature of 150°C, ramp to 240°C at 4°C/min, hold for 10 min.
    • Carrier gas: Helium at a constant flow rate. c. MS Conditions (example):
    • Ion source temperature: 230°C
    • Electron ionization at 70 eV.
    • Scan range: m/z 50-500.

  • Quantification: Identify the peaks corresponding to the derivatized 10-HSA and the internal standard based on their retention times and mass spectra. The characteristic fragmentation peaks for silylated 10-HSA can be used for confirmation.[13] Quantify the amount of 10-HSA by comparing its peak area to that of the internal standard, using a calibration curve generated with authentic standards. The limit of quantification (LOQ) for a similar method has been reported to be around 4.4 ng.[14]

High-Performance Liquid Chromatography (HPLC) Analysis of 10-HSA

HPLC can also be used for the quantification of 10-HSA, particularly for samples that are less amenable to the high temperatures of GC.

Materials:

  • Dried 10-HSA sample

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile (B52724)/water/acetic acid gradient

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

  • HPLC Analysis: a. Inject the sample onto the HPLC system. b. HPLC Conditions (example):

    • Column: C18, 5 µm, 4.6 x 250 mm
    • Mobile phase: Gradient of acetonitrile and water with 0.1% acetic acid.
    • Flow rate: 1.0 mL/min
    • Detector: UV at 210 nm (for the carboxyl group) or ELSD.

  • Quantification: Quantify by comparing the peak area to a calibration curve prepared from pure 10-HSA standards.

Conclusion

This compound is a naturally occurring fatty acid with a fascinating history rooted in microbial metabolism. Its presence in various ecosystems and its recently discovered role as a PPARα agonist underscore its scientific importance. The methodologies outlined in this guide provide a framework for the extraction, analysis, and study of this intriguing molecule. As research continues, a deeper understanding of the distribution and biological functions of 10-HSA is likely to unveil new opportunities for its application in biotechnology, medicine, and consumer products.

References

An In-depth Technical Guide to the Bacterial Biosynthesis of 10-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

10-Hydroxystearic acid (10-HSA) is a valuable hydroxy fatty acid with significant potential in the pharmaceutical, cosmetic, and polymer industries. Its biological synthesis in bacteria offers a regio- and stereoselective alternative to chemical methods. This technical guide provides a comprehensive overview of the 10-HSA biosynthesis pathway in bacteria, focusing on the core enzymatic step, quantitative production data, and detailed experimental protocols for its study and optimization. The primary route for 10-HSA production is the hydration of oleic acid, catalyzed by a class of FAD-dependent enzymes known as oleate (B1233923) hydratases (OhyA). This document collates key performance metrics from various bacterial systems and offers detailed methodologies for enzyme expression, purification, activity assays, and product quantification, aiming to equip researchers with the necessary information to advance the biotechnological production of this versatile compound.

The Core Biosynthesis Pathway

The biosynthesis of this compound in bacteria is predominantly a single-step enzymatic reaction involving the hydration of oleic acid (cis-9-octadecenoic acid).[1][2] This reaction is catalyzed by oleate hydratase (EC 4.2.1.53), a type of fatty acid hydratase (FAH).[1] These enzymes facilitate the regioselective addition of a water molecule across the cis-9 double bond of oleic acid, yielding this compound.[2][3] Notably, bacterial oleate hydratases often exhibit high stereoselectivity, producing the (R)-10-hydroxystearic acid enantiomer.[3][4]

The oleate hydratase enzyme requires a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor for its activity.[5][6] While initially thought to play a structural role, recent studies suggest that the reduced form of the cofactor (FADH2) can significantly enhance the catalytic rate.[1][7] The reaction is reversible; however, the equilibrium strongly favors the formation of 10-HSA.[8][9]

Several bacterial genera have been identified to possess oleate hydratase activity, including Pseudomonas, Staphylococcus, Lactobacillus, Stenotrophomonas, Lysinibacillus, Elizabethkingia, and Rhodococcus.[6][8][10][11] The genes encoding these enzymes have been cloned and expressed in heterologous hosts like Escherichia coli to facilitate higher production yields.[10]

10-HSA_Biosynthesis_Pathway oleic_acid Oleic Acid (cis-9-Octadecenoic acid) hsa This compound (10-HSA) oleic_acid->hsa Hydration water H₂O water->hsa enzyme Oleate Hydratase (OhyA) EC 4.2.1.53 (FAD-dependent)

Caption: Bacterial biosynthesis of 10-HSA from oleic acid.

Quantitative Data on 10-HSA Production

The efficiency of 10-HSA biosynthesis varies significantly depending on the bacterial source of the oleate hydratase and the production system employed. Key parameters include the enzyme's kinetic properties and the optimal reaction conditions.

Table 1: Kinetic Parameters of Bacterial Oleate Hydratases
Bacterial SourceApparent K_m_ (mM)Apparent V_max_ (μmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)Notes
Elizabethkingia meningoseptica0.11 ± 0.061.0 ± 0.11.2 ± 0.2Apparent values due to low oleic acid solubility.[9]
Elizabethkingia meningoseptica0.3 ± 0.260.14 ± 0.015-Measured at 30°C.[8]
Staphylococcus aureus0.0059 ± 0.0006--Highly cooperative kinetics (Hill number of 2.2).[6]
Lysinibacillus fusiformis0.540-14.17 (850 min⁻¹)-
Table 2: Optimal Reaction Conditions for 10-HSA Production
Bacterial SystemOptimal pHOptimal Temperature (°C)Key Additives/Co-solvents
Recombinant E. coli expressing Lactobacillus rhamnosus OhyA6.624 - 28Glycerol (B35011) (10% v/v), Ethanol (2% v/v)
Elizabethkingia meningoseptica OhyA6.025Isopropyl alcohol can enhance activity.[8][9]
Recombinant E. coli expressing Lactococcus garvieae OhyA7.530Mg²⁺ ions improve activity.[12]
Rhodococcus pyridinivorans OhyA5.0--
Table 3: Production Yields of 10-HSA in Various Bacterial Systems
Production SystemSubstrate Conc. (g/L)10-HSA Titer (g/L)Conversion (%)Time (h)Space-Time Yield (g·L⁻¹·h⁻¹)
Recombinant E. coli (whole-cell) expressing Stenotrophomonas maltophilia OhyA504998412.25
Recombinant E. coli (whole-cell) expressing Lactobacillus rhamnosus OhyA50~306072~0.42
Recombinant E. coli expressing Paracoccus aminophilus OhyA90~86.596.1421.6

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 10-HSA biosynthesis.

Protocol for Expression and Purification of Recombinant Oleate Hydratase

This protocol is adapted for a His-tagged oleate hydratase expressed in E. coli.

  • Gene Cloning and Transformation:

    • Amplify the oleate hydratase gene from the source bacterium's genomic DNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into a suitable expression vector (e.g., pETite C-His) in frame with a C-terminal or N-terminal His-tag.

    • Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony of the transformed E. coli into 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 30 µg/mL kanamycin).

    • Incubate overnight at 37°C with shaking (220 rpm).[1]

    • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.2.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.[13]

    • Induce protein expression by adding isopropyl-β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[13]

    • Continue incubation for 4-16 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression.[5]

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation at 14,000 x g for 40 minutes at 4°C to remove cell debris.[5]

  • Protein Purification (IMAC):

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged oleate hydratase with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Buffer Exchange and Storage:

    • Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate, pH 6.6) using dialysis or a desalting column.[5]

    • Determine the final protein concentration using a Bradford assay.[13]

    • Store the purified enzyme at -80°C. For some enzymes, adding glycerol (10% v/v) can improve stability during storage.[1]

Protocol for Whole-Cell Biotransformation Assay

This assay is used to screen for or quantify 10-HSA production using intact bacterial cells.

  • Catalyst Preparation:

    • Grow and induce the recombinant E. coli strain as described in the expression protocol (steps 2.1-2.2).

    • Harvest cells by centrifugation (8,000 rpm, 15 min, 4°C) and wash with a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.6).[5]

  • Reaction Setup:

    • Prepare the reaction mixture in a screw-cap vial or flask. A typical 10 mL reaction contains:

      • 50 mM Potassium Phosphate Buffer, pH 6.6.

      • Washed cell pellet (e.g., 5% w/v).[5]

      • Oleic acid (substrate): 3-50 g/L.[5][14]

      • Co-solvents (optional but often beneficial): Glycerol (10% v/v) and Ethanol (2% v/v).[5]

    • Emulsify the oleic acid in the buffer by sonication or vigorous vortexing before adding the cells.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 28°C) with shaking for a defined period (e.g., 24-48 hours).[5]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by acidifying the mixture to pH ~2 with 3 M HCl.[8]

    • Add an equal volume of an organic solvent (e.g., ethyl acetate).[10]

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Collect the upper organic layer containing the fatty acids. Repeat the extraction twice.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Protocol for 10-HSA Quantification by GC-MS

This protocol describes the derivatization and analysis of extracted fatty acids.

  • Derivatization (Silylation):

    • Resuspend the dried fatty acid extract in a suitable solvent (e.g., 0.5 mL ethyl acetate).[12]

    • Add 100 µL of pyridine (B92270) and 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[12]

    • Cool the sample to room temperature before analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a system equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).[12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Temperature Program:

      • Initial oven temperature: 120°C, hold for 0.5 min.

      • Ramp: Increase at 20°C/min to 250°C.

      • Hold: Maintain 250°C for 8 minutes.[12]

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 50-550.

    • Identification: Identify the TMS-derivatized 10-HSA peak by its retention time and comparison of its mass spectrum to a standard or library data.

    • Quantification: Prepare a standard curve using a pure 10-HSA standard subjected to the same extraction and derivatization procedure. An internal standard (e.g., palmitic acid) can be added before extraction for improved accuracy.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and optimizing 10-HSA production using a recombinant bacterial system.

Experimental_Workflow cluster_prep 1. Catalyst Preparation cluster_biotransformation 2. Biotransformation cluster_analysis 3. Product Analysis cloning Gene Cloning & Vector Construction expression Heterologous Expression in E. coli cloning->expression reaction Whole-Cell Reaction (Oleic Acid Substrate) expression->reaction extraction Acidification & Solvent Extraction reaction->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis (Quantification) derivatization->gcms optimization Optimization of (pH, Temp, Substrate Conc.) gcms->optimization Feedback optimization->reaction

Caption: Workflow for recombinant 10-HSA production and analysis.

References

Spectroscopic Profile of 10-Hydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 10-Hydroxystearic Acid (10-HSA), a molecule of increasing interest in various scientific and industrial fields, including cosmetics and pharmaceuticals. This document is intended to serve as a core reference for researchers and professionals engaged in the analysis, characterization, and application of this hydroxy fatty acid.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~3.60mH-10 (CH-OH)
2.34tH-2 (CH₂-COOH)
1.63pH-3 (CH₂)
1.25-1.50mCH₂ chain
0.88tH-18 (CH₃)
12.0 (variable)br sCOOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~179C-1 (COOH)
~72C-10 (CH-OH)
~37C-9 or C-11
~34C-2
~32C-16
~29CH₂ chain
~25C-3 and other CH₂
~23C-17
~14C-18 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups in this compound. The spectra are characterized by the presence of hydroxyl and carboxyl groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretching (Carboxylic acid)
~3300BroadO-H stretching (Alcohol)
2920, 2850StrongC-H stretching (Alkyl chain)
~1700StrongC=O stretching (Carboxylic acid dimer)[1]
~1465MediumC-H bending (CH₂)
~1280MediumC-O stretching / O-H bending
~940BroadO-H bending (Carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry of this compound, particularly after derivatization, provides crucial information for its identification and structural elucidation. Gas chromatography-mass spectrometry (GC-MS) of the silylated derivative is a common analytical method.

Table 4: Key Mass Spectrometry Fragmentation Data for Silylated this compound

m/zInterpretation
372[M]⁺ (as trimethylsilyl (B98337) ester)
357[M-CH₃]⁺
215Characteristic fragment from cleavage at C9-C10
331Characteristic fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Adjustments may be necessary based on the specific instrumentation and sample purity.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS of Silylated Derivative)
  • Derivatization (Silylation) :

    • To a small amount of the sample (e.g., 1 mg) in a vial, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography :

    • Column : Use a suitable capillary column (e.g., DB-5ms).

    • Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Temperature Program : Implement a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a period.

  • Mass Spectrometry :

    • Ionization : Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

    • Mass Analyzer : Scan a suitable mass range (e.g., m/z 50-500).

  • Data Analysis : Identify the peak corresponding to the silylated this compound based on its retention time and analyze its mass spectrum for the parent ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample 10-HSA Sample Dissolution Dissolution (for NMR) Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization Solid_Sample Solid Sample (for IR) Sample->Solid_Sample NMR_Spec NMR Spectrometer Dissolution->NMR_Spec GC_MS_System GC-MS System Derivatization->GC_MS_System IR_Spec FTIR Spectrometer Solid_Sample->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GC_MS_System->MS_Data Interpretation Structural Elucidation & Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

Chirality and Stereochemistry of 10-Hydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid with a chiral center at the C-10 position, leading to the existence of two stereoisomers: (R)-10-hydroxystearic acid and (S)-10-hydroxystearic acid. These enantiomers can exhibit distinct physical properties and biological activities, making their stereochemical characterization crucial for research and development, particularly in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the chirality and stereochemistry of 10-HSA, including its synthesis, physicochemical properties, and analytical methods for enantiomeric differentiation. Detailed experimental protocols and workflow visualizations are provided to support practical applications in a laboratory setting.

Introduction to the Chirality of this compound

This compound is a C18 fatty acid with a hydroxyl group located at the tenth carbon atom. The presence of this hydroxyl group on a secondary carbon creates a stereogenic center, resulting in two non-superimposable mirror images known as enantiomers. These are designated as (R)-10-hydroxystearic acid and (S)-10-hydroxystearic acid based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the atoms around this chiral center dictates the molecule's interaction with other chiral molecules, including biological receptors, which can lead to different physiological effects. For instance, (R)-10-HSA has been noted for its potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, suggesting its role in lipid metabolism and inflammation.

Physicochemical Properties of 10-HSA Stereoisomers

The distinct three-dimensional structures of the (R) and (S) enantiomers of this compound give rise to differences in their physical properties, most notably their interaction with plane-polarized light (optical activity) and their melting points. While data on the specific rotation of the free acid is scarce due to measurement difficulties, the properties of the individual enantiomers and the racemic mixture have been characterized.

Property(R)-10-Hydroxystearic Acid(S)-10-Hydroxystearic AcidRacemic (DL)-10-Hydroxystearic Acid
Melting Point (°C) 82.5–84.3[1]Not explicitly found81-82[2][3][4]
Optical Rotation Levorotatory (methyl ester is slightly levorotatory)[5]Expected Dextrorotatory0° (optically inactive)

Note: The optical rotation of the free acid is difficult to measure. An older study reported a specific rotation for methyl-10(R)-hydroxystearate as [α]D = -0.03°. By convention, the (S)-enantiomer would be expected to have a positive rotation of a similar magnitude.

Enantioselective Synthesis and Production

The production of enantiomerically pure 10-HSA is of significant interest. Biotechnological routes are well-established for the (R)-enantiomer, while chemical synthesis provides access to the (S)-enantiomer.

Biotransformation for (R)-10-Hydroxystearic Acid

The most common method for producing (R)-10-HSA is through the stereoselective hydration of oleic acid using various microorganisms. This biotransformation is catalyzed by oleate (B1233923) hydratase enzymes, which exhibit high regio- and stereoselectivity.

Experimental Protocol: Microbial Hydration of Oleic Acid to (R)-10-HSA

Objective: To produce (R)-10-hydroxystearic acid from oleic acid using a whole-cell biocatalyst. This protocol is adapted from methodologies using Stenotrophomonas nitritireducens and Lactobacillus rhamnosus.[6][7]

Materials:

  • Stenotrophomonas nitritireducens or Lactobacillus rhamnosus culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth for Stenotrophomonas, MRS broth for Lactobacillus)

  • Oleic acid

  • Tween 80 (or another suitable surfactant)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate

  • 6N HCl

  • Anhydrous sodium sulfate

  • Celite

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Flash chromatography system with silica (B1680970) gel

Procedure:

  • Cell Culture and Harvest:

    • Inoculate the selected microorganism into the appropriate growth medium and incubate under optimal conditions until the desired cell density is reached.

    • Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend to a final concentration of approximately 20 g/L (wet cell weight).

  • Biotransformation Reaction:

    • In a reaction vessel, combine the cell suspension with the phosphate buffer.

    • Prepare a substrate solution of oleic acid (e.g., 30 g/L) and Tween 80 (e.g., 0.05% w/v).

    • Add the substrate solution to the cell suspension.

    • Incubate the reaction mixture under anaerobic conditions at the optimal temperature (e.g., 35°C for S. nitritireducens, 37°C for L. rhamnosus) with gentle agitation for a specified duration (e.g., 4-24 hours).[6][7]

  • Extraction and Purification:

    • Monitor the reaction progress using TLC or GC-MS.

    • Once the reaction is complete, filter the mixture through Celite to remove the cells.

    • Acidify the filtrate to pH 1-2 with 6N HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate/acetic acid).

Biotransformation_Workflow Biotransformation Workflow for (R)-10-HSA cluster_prep Preparation cluster_reaction Reaction cluster_purification Downstream Processing Culture Microorganism Culture (e.g., S. nitritireducens) Harvest Cell Harvest & Washing Culture->Harvest Reaction Biotransformation (Anaerobic Incubation) Harvest->Reaction Substrate Substrate Preparation (Oleic Acid + Surfactant) Substrate->Reaction Filtration Cell Removal (Filtration) Reaction->Filtration Acidification Acidification (pH 1-2) Filtration->Acidification Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Flash Chromatography) Extraction->Purification Product (R)-10-HSA Purification->Product

Biotransformation Workflow for (R)-10-HSA
Chemical Synthesis of (S)-10-Hydroxystearic Acid

While less common, the asymmetric chemical synthesis of (S)-10-HSA has been reported. One approach involves a two-step catalytic process:

  • Ruthenium-catalyzed anti-Markovnikov hydration of a suitable precursor like 9-decynoic acid to yield 10-oxodecanoic acid.

  • Titanium-mediated asymmetric catalytic addition of an organozinc reagent to the keto acid in the presence of a chiral ligand to stereoselectively form the (S)-alcohol.[2][8]

This method provides a route to the (S)-enantiomer, which is crucial for comparative biological studies.

Analytical Methods for Stereochemical Determination

Distinguishing between the enantiomers of 10-HSA requires chiral analytical techniques. The most common methods involve either creating diastereomers that can be separated by standard chromatography or using a chiral stationary phase in HPLC.

NMR Spectroscopy of Diastereomeric Esters

A reliable method for determining the enantiomeric excess (e.e.) of 10-HSA involves derivatization with a chiral agent, such as (R)-O-acetylmandelic acid, to form diastereomeric esters.[6] These diastereomers have distinct NMR spectra, allowing for the integration of specific signals to quantify the ratio of the enantiomers.

Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR

Objective: To determine the enantiomeric excess of a 10-HSA sample by forming diastereomeric esters with (R)-O-acetylmandelic acid.[6]

Materials:

Procedure:

  • Methyl Esterification:

    • Dissolve the 10-HSA sample in a minimal amount of diethyl ether/methanol.

    • Add an ethereal solution of diazomethane dropwise at 0°C until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood. )

    • Quench any excess diazomethane with a drop of acetic acid.

    • Remove the solvent under a stream of nitrogen to obtain methyl 10-hydroxystearate.

  • Diastereomeric Ester Formation:

    • Dissolve the methyl 10-hydroxystearate (1 equivalent) in anhydrous DCM.

    • Add (R)-O-acetylmandelic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • ¹H NMR Analysis:

    • Dissolve the resulting diastereomeric ester mixture in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methoxy (B1213986) protons of the ester or the proton at the C-10 position).

    • Integrate the corresponding signals for the (R,R) and (S,R) diastereomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of 10-HSA enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral carboxylic acids.

Experimental Protocol: Chiral HPLC Separation of 10-HSA Enantiomers

Objective: To separate the (R) and (S) enantiomers of this compound using chiral HPLC. This is a representative protocol based on general methods for acidic compounds.

Materials and Equipment:

  • HPLC system with a UV or mass spectrometer detector

  • Chiral stationary phase column (e.g., CHIRALPAK series like AD-H or a similar column suitable for acidic compounds)

  • 10-HSA sample (racemic or enantiomerically enriched)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (isopropanol) or ethanol (B145695)

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Sample Preparation:

    • Dissolve the 10-HSA sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Normal Phase):

    • Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A typical starting ratio is 90:10 (v/v) n-hexane:alcohol.

    • Additive: Add a small amount of a strong acid, such as 0.1% (v/v) trifluoroacetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Low wavelength UV (e.g., 210 nm) or Mass Spectrometry.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition by changing the percentage of the alcohol modifier.

    • The type of alcohol (e.g., ethanol vs. 2-propanol) can also significantly affect selectivity.

    • Adjusting the column temperature (lower temperatures often improve resolution) and flow rate can further optimize the separation.

Chiral_Analysis_Workflow Workflow for Stereochemical Analysis of 10-HSA cluster_NMR NMR Analysis (Indirect Method) cluster_HPLC Chiral HPLC (Direct Method) Sample 10-HSA Sample (Racemic or Enriched) Derivatization Derivatization with Chiral Agent (e.g., (R)-O-acetylmandelic acid) Sample->Derivatization Injection Injection onto Chiral Column Sample->Injection NMR_Acq ¹H NMR Spectrum Acquisition Derivatization->NMR_Acq Integration Signal Integration of Diastereomers NMR_Acq->Integration ee_Calc_NMR Calculate e.e.% Integration->ee_Calc_NMR Result Enantiomeric Purity ee_Calc_NMR->Result Separation Enantiomeric Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection ee_Calc_HPLC Calculate e.e.% from Peak Areas Detection->ee_Calc_HPLC ee_Calc_HPLC->Result

Workflow for Stereochemical Analysis of 10-HSA

Biological Significance and Signaling Pathways

The stereochemistry of 10-HSA can influence its biological activity. (R)-10-HSA, in particular, has been identified as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.

PPARα Signaling Pathway:

  • (R)-10-HSA as a Ligand: (R)-10-HSA enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses.

PPARa_Signaling_Pathway Simplified PPARα Signaling Pathway for (R)-10-HSA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (R)-10-HSA (Ligand) PPARa PPARα Ligand->PPARa Binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Recruits Co-activators mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins for Lipid Metabolism & Anti-inflammation mRNA->Protein Translation

Simplified PPARα Signaling Pathway for (R)-10-HSA

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and biological function. This guide has provided a comprehensive overview of the synthesis, characterization, and analysis of the (R) and (S) enantiomers of 10-HSA. The detailed experimental protocols and workflow diagrams serve as practical resources for researchers in drug discovery, materials science, and cosmetics. A thorough understanding and control of the stereochemistry of 10-HSA will be essential for harnessing its full potential in various scientific and industrial applications.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 10-Hydroxystearic Acid (10-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 10-Hydroxystearic Acid (10-HSA), a saturated hydroxy fatty acid with growing interest in various industrial applications. This document summarizes available physicochemical data, outlines detailed experimental protocols for thermal analysis, and proposes potential degradation pathways based on existing literature for similar long-chain fatty acids.

Physicochemical Properties of 10-HSA

This compound (10-HSA) is a C18 saturated fatty acid with a hydroxyl group at the C10 position. Its thermal stability is a critical parameter for its application in formulations and processes that involve elevated temperatures.

PropertyValueReference
Molecular Formula C₁₈H₃₆O₃[1]
Molecular Weight 300.48 g/mol [1]
Melting Point 81 °C[1]
Flash Point 231.8 °C[1]
Storage Temperature 10°C - 25°C[1]

Thermal Stability Analysis

The thermal stability of 10-HSA can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for 10-HSA is not extensively available in the public domain, the following sections detail the standard methodologies for such analyses and the expected thermal behavior based on studies of similar long-chain fatty acids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of a material.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 10-HSA into a clean, inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures such as melting, crystallization, and to study thermal stability.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 10-HSA into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature above its expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC thermogram.

Degradation Profile of 10-HSA

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions such as heat, light, hydrolysis, and oxidation to accelerate its decomposition.

  • Thermal Stress:

    • Solid State: Store a known quantity of 10-HSA in a controlled temperature oven at temperatures above its melting point (e.g., 100 °C, 150 °C, and 200 °C) for a defined period.

    • Solution State: Prepare a solution of 10-HSA in a suitable solvent and heat it under reflux for a specified time.

  • Hydrolytic Stress:

    • Acidic: Reflux a solution of 10-HSA in an acidic medium (e.g., 0.1 N HCl).

    • Basic: Reflux a solution of 10-HSA in a basic medium (e.g., 0.1 N NaOH).

    • Neutral: Reflux a solution of 10-HSA in water.

  • Oxidative Stress: Treat a solution of 10-HSA with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Photolytic Stress: Expose a solid sample or a solution of 10-HSA to UV and visible light in a photostability chamber.

  • Analysis of Degradants: The stressed samples are analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), to separate, identify, and quantify the degradation products.

Proposed Thermal Degradation Pathway

While specific experimental data on the thermal degradation products of 10-HSA is limited, a plausible degradation pathway can be proposed based on the known thermal behavior of other long-chain saturated fatty acids. Studies on stearic acid (C18:0) have shown that thermal degradation at elevated temperatures (140-160 °C and above) can lead to the cleavage of the carbon chain, resulting in the formation of shorter-chain fatty acids and alkanes[2][3].

The presence of the hydroxyl group at the C10 position in 10-HSA may influence the degradation pathway. Dehydration could be a primary degradation step, leading to the formation of unsaturated stearic acid isomers. Further fragmentation of the carbon chain would likely occur, particularly around the location of the original hydroxyl group.

G 10-Hydroxystearic_Acid This compound Dehydration Dehydration (Heat) 10-Hydroxystearic_Acid->Dehydration Unsaturated_Stearic_Acid Unsaturated Stearic Acid Isomers Dehydration->Unsaturated_Stearic_Acid Chain_Cleavage Chain Cleavage (Further Heating) Unsaturated_Stearic_Acid->Chain_Cleavage Shorter_Chain_Fatty_Acids Shorter-Chain Fatty Acids Chain_Cleavage->Shorter_Chain_Fatty_Acids Alkanes Alkanes Chain_Cleavage->Alkanes G cluster_0 Thermal Analysis cluster_1 Forced Degradation Studies cluster_2 Analysis of Degradants TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Thermal Thermal Stress HPLC_MS HPLC-MS Analysis Thermal->HPLC_MS Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Hydrolytic->HPLC_MS Oxidative Oxidative Stress Oxidative->HPLC_MS Photolytic Photolytic Stress Photolytic->HPLC_MS Structure_Elucidation Structure Elucidation (e.g., NMR, IR) HPLC_MS->Structure_Elucidation Sample 10-HSA Sample Sample->TGA Sample->DSC Sample->Thermal Sample->Hydrolytic Sample->Oxidative Sample->Photolytic

References

An In-depth Technical Guide to the Solubility of 10-Hydroxystearic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 10-hydroxystearic acid (10-HSA) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative solubility information for 10-HSA and its isomers. Furthermore, a detailed experimental protocol for determining the solubility of fatty acids is provided to enable researchers to generate specific data for their applications.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its related isomers in several organic solvents. It is important to note that much of the available data is semi-quantitative.

CompoundSolventTemperatureSolubilityCitation
10(R)-Hydroxystearic Acid Dimethyl Sulfoxide (DMSO)Not Specified≥10 mg/mL[1]
EthanolNot Specified≥10 mg/mL[1]
Paraffin OilNot SpecifiedForms a stable gel
CyclohexaneNot SpecifiedCrystallizes
AcetonitrileNot SpecifiedCrystallizes
Ethyl AcetateNot SpecifiedSoluble (used for purification)
12-Hydroxystearic Acid EthanolNot SpecifiedSoluble; ~10 mg/mL
EtherNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Not Specified~10 mg/mL
Dimethylformamide (DMF)Not Specified~10 mg/mL
WaterNot SpecifiedInsoluble
9,10-Dihydroxystearic Acid EthanolNot Specified~5 mg/mL
Dimethyl Sulfoxide (DMSO)Not Specified~10 mg/mL
Dimethylformamide (DMF)Not Specified~25 mg/mL

Experimental Protocol for Solubility Determination

A precise understanding of solubility is critical for various applications, including formulation development and purification processes. The following is a standard gravimetric method for determining the solubility of a fatty acid, such as this compound, in an organic solvent.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Glass vials or flasks with airtight seals

  • Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

  • Drying oven or vacuum desiccator

  • Spatula and weighing paper

2.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Place the vial in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vial for a sufficient amount of time, while maintaining the temperature.

    • Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the vial in a drying oven or a vacuum desiccator to evaporate the solvent completely. The temperature for drying should be set below the melting point of this compound to avoid any loss of the solute.

    • Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

    • Solubility ( g/100 g solvent):

      • Mass of solute = (Mass of vial with dried solute) - (Mass of empty vial)

      • Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried solute)

      • Solubility = (Mass of solute / Mass of solvent) * 100

    • Repeat the experiment at different temperatures to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add Excess 10-HSA to Solvent start->add_excess equilibration Equilibration at Constant Temperature with Stirring add_excess->equilibration settling Settle Excess Solid equilibration->settling withdraw_supernatant Withdraw Supernatant settling->withdraw_supernatant filtration Filter Sample withdraw_supernatant->filtration weigh_solution Weigh Filtered Solution filtration->weigh_solution evaporation Evaporate Solvent weigh_solution->evaporation weigh_solute Weigh Dried Solute evaporation->weigh_solute calculate_solubility Calculate Solubility weigh_solute->calculate_solubility end End calculate_solubility->end

Experimental workflow for determining the solubility of this compound.

References

The Intricate World of 10-Hydroxystearic Acid: A Technical Guide to its Self-Assembly and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of 10-hydroxystearic acid (10-HSA), a chiral fatty acid with significant potential in various scientific and industrial applications. This document delves into the fundamental principles governing its supramolecular chemistry, presents available quantitative data, outlines detailed experimental protocols for its characterization, and explores its interactions with biological systems.

Core Concepts: The Driving Forces of 10-HSA Self-Assembly

This compound, a derivative of stearic acid, possesses both a hydrophilic carboxylic acid head group and a hydroxyl group along its hydrophobic alkyl chain. This amphiphilic nature, coupled with its chirality, dictates its remarkable ability to self-assemble into complex, hierarchical structures in various organic solvents. The primary non-covalent interactions governing this process are:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl moieties of 10-HSA are key players in forming extensive hydrogen bond networks. The carboxylic acids can form cyclic dimers, while the hydroxyl groups can engage in intermolecular hydrogen bonding, leading to the formation of one-dimensional fibrillar structures.

  • Van der Waals Interactions: The long hydrophobic stearic acid chains pack together through van der Waals forces, contributing to the stability of the self-assembled structures.

  • Chirality: The stereochemistry of the hydroxyl group at the C10 position plays a crucial role in the packing of the molecules, influencing the helical nature of the resulting fibers and the overall morphology of the aggregates.

The interplay of these forces leads to the formation of self-assembled fibrillar networks (SAFiNs) that can entrap solvent molecules, resulting in the formation of organogels. The properties of these gels are highly dependent on the solvent, temperature, and the cooling rate during preparation.

Quantitative Data on 10-HSA Aggregation and Gelation

The following tables summarize the available quantitative data on the aggregation and gelation behavior of 10-HSA. It is important to note that research on 10-HSA is not as extensive as for its isomer, 12-HSA. Therefore, some data for related compounds are included for comparative purposes.

Table 1: Gelation Properties of (R)-10-Hydroxystearic Acid

SolventMinimum Gelation Concentration (MGC) (% w/w)Observations
Paraffin (B1166041) Oil1.8Forms a stable, opaque organogel.[1]
CyclohexaneDoes not gelForms a white, fluffy precipitate.[1]
AcetonitrileDoes not gelCrystallizes from the solution.[1]

Table 2: Comparative Rheological Properties of Hydroxystearic Acid Isomer Organogels in Paraffin Oil (1% w/w)

CompoundStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Yield Stress (σy) (Pa)
(R)-9-HSA216602
(R)-12-HSA6557584
(R)-10-HSAData not availableData not availableData not available

Note: Data for (R)-9-HSA and (R)-12-HSA are provided for comparison to infer the expected rheological behavior of 10-HSA organogels. It is anticipated that 10-HSA gels would exhibit intermediate properties.[2]

Experimental Protocols for Characterization

This section provides detailed methodologies for key experiments used to investigate the self-assembly and aggregation of 10-HSA.

Preparation of 10-HSA Organogels

Objective: To prepare 10-HSA organogels for subsequent characterization.

Materials:

  • (R)-10-Hydroxystearic acid

  • Organic solvent (e.g., paraffin oil)

  • Glass vial with a screw cap

  • Heating plate with magnetic stirring

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of (R)-10-HSA and add it to a glass vial.

  • Add the calculated volume of the organic solvent to achieve the target concentration (e.g., 1.8% w/w in paraffin oil).[1]

  • Seal the vial tightly to prevent solvent evaporation.

  • Heat the mixture on a heating plate with continuous stirring until the 10-HSA is completely dissolved. The temperature should be raised above the dissolution temperature of the solid.

  • Once a clear solution is obtained, cool the solution to room temperature. The cooling rate can be controlled (fast or slow cooling) to study its effect on the gel properties.[1]

  • The formation of a gel can be confirmed by inverting the vial; a stable gel will not flow.[1]

Transmission Electron Microscopy (TEM) of Organogels

Objective: To visualize the morphology and dimensions of the self-assembled fibrillar network of 10-HSA.

Materials:

  • 10-HSA organogel

  • Copper TEM grids (e.g., 400 mesh, carbon-coated)

  • Solvent for dilution (if necessary)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Cryo-plunger and liquid ethane (B1197151) (for cryo-TEM)

Procedure for Negative Staining TEM:

  • If the gel is too concentrated, dilute it with the same solvent used for gelation to obtain a less dense network.

  • Place a drop of the diluted gel onto a clean glass slide.

  • Carefully touch the surface of the gel with a carbon-coated TEM grid for a few seconds to allow the fibrils to adhere.

  • Blot the excess liquid from the grid using filter paper.

  • Apply a drop of the negative staining solution to the grid for 30-60 seconds.

  • Blot the excess stain with filter paper.

  • Allow the grid to air dry completely before imaging.

  • Observe the sample under a transmission electron microscope at an appropriate accelerating voltage.

Procedure for Cryo-TEM:

  • Apply a small aliquot (3-4 µL) of the 10-HSA solution (before gelation) or a very dilute gel onto a glow-discharged TEM grid.

  • Blot the grid with filter paper to create a thin film of the sample.

  • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a cryo-plunger.

  • Transfer the vitrified sample to a cryo-TEM holder under liquid nitrogen.

  • Image the sample in the TEM at cryogenic temperatures. This method preserves the native structure of the aggregates in the solvent.

Rheological Measurements

Objective: To characterize the viscoelastic properties of 10-HSA organogels.

Materials:

  • 10-HSA organogel

  • Rheometer equipped with a cone-plate or parallel-plate geometry

  • Peltier temperature control system

Procedure:

  • Carefully load the organogel sample onto the lower plate of the rheometer.

  • Lower the upper geometry to the desired gap setting (e.g., 1 mm), ensuring the sample fills the gap completely and any excess is trimmed.

  • Allow the sample to equilibrate at the desired temperature (e.g., 25 °C) for a few minutes.

  • Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to measure the G' and G'' as a function of frequency. This provides information about the gel's structure and relaxation behavior.

  • Oscillatory Temperature Sweep: To determine the gel-sol transition temperature (Tgel), perform a temperature ramp at a constant frequency and strain, monitoring the changes in G' and G''. A sharp decrease in G' typically indicates the melting of the gel.

Signaling Pathways and Biological Interactions

Recent studies have begun to elucidate the biological activities of 10-HSA, suggesting its potential as a bioactive molecule.

Peroxisome Proliferator-Activated Receptor-α (PPARα) Agonism

(R)-10-HSA has been identified as a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. As an agonist, 10-HSA can activate PPARα, leading to the transcription of target genes. One of the downstream effects of this activation is the stimulation of collagen synthesis in dermal fibroblasts.[3] This finding suggests potential applications of 10-HSA in cosmetics and dermatology for its anti-aging properties.[3]

Potential Role in PI3K/Akt Signaling Pathway

While direct evidence for 10-HSA is still emerging, a closely related molecule, 10-hydroxy-2-decenoic acid (10-HDA), has been shown to exert hypoglycemic effects through the PI3K/AKT/GSK3β signaling pathway.[4] The PI3K/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Given the structural similarity, it is plausible that 10-HSA could also interact with and modulate this pathway, a hypothesis that warrants further investigation.

Antiproliferative Effects

Studies on a panel of human cancer cell lines have shown that 10-HSA exhibits a very weak antiproliferative effect.[5][6][7] The exact mechanism behind this activity is not yet fully understood and requires further research to identify the specific molecular targets and signaling pathways involved.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental concepts of 10-HSA self-assembly and its interaction with a key signaling pathway.

SelfAssembly cluster_0 Molecular Level cluster_1 Primary Aggregation cluster_2 Hierarchical Assembly cluster_3 Macroscopic Structure Monomer 10-HSA Monomers Dimers Hydrogen-Bonded Dimers Monomer->Dimers H-Bonding (Carboxylic Acid) Oligomers Linear Oligomers Dimers->Oligomers H-Bonding (Hydroxyl Group) Fibrils Self-Assembled Fibrils Oligomers->Fibrils van der Waals Interactions Network 3D Fibrillar Network (SAFiN) Fibrils->Network Entanglement Gel Organogel Network->Gel Solvent Entrapment

Caption: Hierarchical self-assembly of 10-HSA into an organogel.

PPAR_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus HSA 10-HSA PPARa PPARα HSA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Collagen Collagen Synthesis Transcription->Collagen

Caption: Activation of PPARα signaling pathway by 10-HSA.

References

Potential Toxicological Effects of 10-Hydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Hydroxystearic Acid (10-HSA) is a saturated hydroxy fatty acid with emerging applications in the cosmetic and potentially pharmaceutical industries. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of 10-HSA. The available data suggests that 10-HSA possesses a low order of toxicity. It has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation. Furthermore, recent studies indicate its potential to modulate skin-related signaling pathways involving p53 and Matrix Metalloproteinase-1 (MMP-1) in response to UV stress. While specific acute and subchronic toxicity data for 10-HSA are limited, information on related hydroxystearic acids suggests a favorable safety profile. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways influenced by 10-HSA.

Toxicological Data Summary

The quantitative toxicological data for this compound is not extensively available in the public domain. Much of the existing safety information is for "Hydroxystearic Acid" without specification of the isomer, or for the more commercially prevalent 12-Hydroxystearic Acid. The following tables summarize the available data for 10-HSA and related compounds.

Table 1: In Vitro Cytotoxicity and Receptor Activation Data

Test SystemCell LineEndpointResult for 10-HSAOther Isomers/Related CompoundsCitation
PPARα Activation HEK293EC505.5 x 10⁻⁶ M-[1]
Antiproliferative Activity CaCo-2, HT29, HeLa, MCF7, PC3, NLFIC50Very weak effect, IC50 not determined9-HSA: Showed inhibitory activity.[2]
Mitochondrial Toxicity Rat Liver MitochondriaOxidative PhosphorylationData not specific to 10-HSAUncoupled oxidative phosphorylation and mitochondrial damage (for "Hydroxystearic Acid").[3]

Table 2: Genotoxicity Data

AssayTest SystemMetabolic ActivationResult for "Hydroxystearic Acid"Citation
Ames Test S. typhimurium (TA1535, TA100, TA1537, TA1538, TA98)With and WithoutNot Mutagenic[3]
Ames Test E. coli (Hs30)With and WithoutMutagenic[3]
Mouse Lymphoma Assay L5178Y TK+/-With and WithoutNot Mutagenic[3]
Chromosome Aberration Chinese Hamster Ovary (CHO) cellsWith and WithoutNo Aberrations[3]

Table 3: In Vivo Toxicity Data (Data primarily for "Hydroxystearic Acid" or 12-HSA)

Study TypeSpeciesRouteDose/ConcentrationKey FindingsCitation
Acute Oral Toxicity RatOralNo specific LD50 data available for 10-HSA. For a related compound, an LD50 of >5000 mg/kg was inferred.-[4]
Subchronic Oral Toxicity (90-day) RatDietary4.3%, 8.7%, 17.3% (12-HSA)Reduced growth rate at 8.7% and 17.3% attributed to lower caloric density of diet. No hematologic or microscopic abnormalities.[3]
Skin Sensitization (LLNA) MouseDermal10%, 25%, 50% ("Hydroxystearic Acid" containing 86% 12-HSA)EC3 = 16%. Considered a sensitizer.[3]

Signaling Pathway Interactions

10-HSA has been identified as a modulator of key cellular signaling pathways, particularly in the context of skin health and cellular metabolism.

PPARα Agonism

10-HSA is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon activation by ligands such as 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of proteins involved in fatty acid oxidation and other metabolic processes.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_HSA_ext This compound 10_HSA_cyt This compound 10_HSA_ext->10_HSA_cyt Cellular Uptake PPARa PPARα 10_HSA_cyt->PPARa Binds and Activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (on DNA) PPARa_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Regulates UV_response_pathway UVB UVB Radiation Keratinocytes Keratinocytes/ Fibroblasts UVB->Keratinocytes p53 p53 Upregulation Keratinocytes->p53 MMP1 MMP-1 Expression Keratinocytes->MMP1 Apoptosis Apoptosis (Sunburn Cells) p53->Apoptosis Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation 10_HSA This compound 10_HSA->p53 Inhibits 10_HSA->MMP1 Inhibits MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with 10-HSA dilutions B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 2-4h (Formazan formation) E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I Ames_Test_Workflow A Prepare bacterial cultures, 10-HSA, and controls B Mix bacteria, 10-HSA/control, and S9 mix (or buffer) A->B C Add top agar (B569324) B->C D Pour onto minimal glucose agar plates C->D E Incubate 48-72h at 37°C D->E F Count revertant colonies E->F G Compare with control to assess mutagenicity F->G LLNA_Workflow A Days 1-3: Apply 10-HSA/control to mouse ears B Day 5: Inject proliferation marker (e.g., [³H]-thymidine) A->B C Day 6: Excise draining lymph nodes B->C D Prepare single-cell suspension C->D E Measure proliferation D->E F Calculate Stimulation Index (SI) and EC3 value E->F

References

10-Hydroxystearic Acid: A Bacterial Metabolite at the Crossroads of Fatty Acid Oxidation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has emerged as a significant metabolite in the realm of fatty acid metabolism and cellular signaling. Primarily produced by the microbial hydration of oleic acid in the gut, 10-HSA has garnered attention for its diverse biological activities, most notably its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides a comprehensive overview of 10-HSA, detailing its formation, physiological concentrations, and key signaling pathways. Furthermore, it offers in-depth experimental protocols for its quantification and functional characterization, aiming to equip researchers with the necessary knowledge to explore its therapeutic potential in metabolic and inflammatory diseases.

Introduction

This compound is a C18 saturated fatty acid with a hydroxyl group at the tenth carbon. It is not a direct intermediate of mammalian fatty acid oxidation but is rather a product of bacterial metabolism. The primary precursor of 10-HSA is oleic acid, a monounsaturated fatty acid abundant in the diet. Various bacterial species, particularly those residing in the gastrointestinal tract and rumen, possess the enzyme oleate (B1233923) hydratase, which catalyzes the conversion of oleic acid to 10-HSA[1][2]. This microbial metabolite can then be absorbed by the host and exert systemic effects.

Recent studies have highlighted the potential of 10-HSA in modulating host physiology, with demonstrated anti-inflammatory properties and beneficial effects on skin health[3][4]. A significant portion of these effects are attributed to its ability to activate PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation[3][4]. This guide will delve into the technical aspects of 10-HSA research, providing quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Formation and Metabolism

The synthesis of 10-HSA is primarily a microbial process. The enzyme oleate hydratase (EC 4.2.1.53) facilitates the addition of a water molecule across the double bond of oleic acid, resulting in the formation of this compound. Several bacterial species have been identified to perform this biotransformation, including Lactobacillus, Stenotrophomonas, and Lysinibacillus fusiformis[1][2]. Once formed in the gut, 10-HSA can be absorbed into systemic circulation. While its downstream metabolism in mammalian cells is not fully elucidated, it is hypothesized to undergo further oxidation or conjugation.

Quantitative Data

The concentration of 10-HSA can vary significantly depending on the biological matrix and the dietary intake of its precursor, oleic acid. The following tables summarize the available quantitative data for 10-HSA.

Table 1: Concentration of this compound in Biological Samples

Biological MatrixSpeciesConcentrationReference
Cow Milk (fresh)Bovine72.4 ± 6.1 µg/mL[5][6]
Ewe/Goat Milk FatOvine/CaprineUp to 0.8% of total fatty acids[7]
Lewis Lung Carcinoma CellsMurineLinearly correlated with cell density[8]

Table 2: In Vitro Activity of this compound

ParameterValueAssay SystemReference
PPARα Agonist Activity (EC50)5.5 x 10⁻⁶ MReporter Gene Assay[9]
PPARα Activation (fold induction)15.7-foldReporter Gene Assay[4]
Collagen I Synthesis (fold increase)2.12-foldPrimary Human Fibroblasts[4]
Collagen III Synthesis (fold increase)+70%Ex Vivo Skin[4]

Signaling Pathways

The primary signaling pathway through which 10-HSA exerts its biological effects is via the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα Activation Pathway

10-HSA acts as a ligand for PPARα, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to its binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism and inflammation.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects 10-HSA 10-HSA 10-HSA_cyto 10-HSA 10-HSA->10-HSA_cyto Cellular Uptake PPARa PPARα 10-HSA_cyto->PPARa Binds and Activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE PPARa_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Uptake and Oxidation Target_Genes->Lipid_Metabolism Anti_inflammatory Decreased Inflammation Target_Genes->Anti_inflammatory

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of 10-HSA in biological matrices such as plasma or tissue homogenates.

5.1.1. Materials

  • This compound standard (Cayman Chemical or equivalent)

  • Internal Standard (e.g., d4-10-HSA or other structurally similar deuterated fatty acid)

  • LC-MS/MS grade solvents: Acetonitrile, Methanol (B129727), Water, Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

5.1.2. Sample Preparation

  • Spiking: To 100 µL of plasma or tissue homogenate, add the internal standard to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • SPE Cleanup (Optional for cleaner samples):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash with 1 mL of water.

    • Elute 10-HSA with 1 mL of methanol.

    • Evaporate the eluate and reconstitute as in step 5.

5.1.3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate 10-HSA from other fatty acids (e.g., 50-95% B over 10 minutes).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the precursor to product ion transitions for 10-HSA (e.g., m/z 299.3 -> specific fragment) and the internal standard.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

PPARα Activation Reporter Gene Assay

This protocol describes a cell-based assay to determine the ability of 10-HSA to activate PPARα.

5.2.1. Materials

  • HepatG2 cells (or other suitable cell line)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • 96-well cell culture plates

5.2.2. Procedure

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 10-HSA (e.g., 0.1 to 100 µM) or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction relative to the vehicle control.

Reporter_Assay_Workflow Cell_Seeding Seed HepG2 Cells in 96-well plate Transfection Co-transfect with PPARα and PPRE-Luc plasmids Cell_Seeding->Transfection Treatment Treat with 10-HSA or Controls Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis: Calculate Fold Induction Luciferase_Assay->Data_Analysis

Conclusion

This compound represents a fascinating example of the interplay between the gut microbiome and host metabolism. As a potent PPARα agonist, it holds considerable promise for therapeutic applications in metabolic disorders, inflammatory conditions, and dermatology. The technical information and protocols provided in this guide are intended to facilitate further research into this intriguing molecule, ultimately paving the way for the development of novel therapeutic strategies. The continued investigation into the precise mechanisms of action and the physiological roles of 10-HSA will undoubtedly uncover new avenues for improving human health.

References

A Historical Perspective on 10-Hydroxystearic Acid Research: From Microbial Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA), a hydroxylated fatty acid, has traversed a remarkable scientific journey from its initial discovery as a microbial metabolite to its current status as a molecule of interest in cosmetics and potentially in therapeutics. This technical guide provides a comprehensive historical perspective on 10-HSA research, detailing key discoveries, evolving production methodologies, and the expanding understanding of its biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile fatty acid.

Early Discoveries and Microbial Production

The story of 10-HSA begins in the early 1960s with the pioneering work of Wallen and colleagues. In 1962, they first described the conversion of oleic acid into this compound by a Pseudomonas species.[1] This seminal discovery laid the groundwork for future research into the microbial production of this novel fatty acid. The initial yield reported was 14%, and the structure of the compound was confirmed through gas chromatography and infrared analysis.[2][3]

Subsequent research in the following decades identified numerous other microorganisms capable of this biotransformation, including species of Nocardia, Selenomonas, and Stenotrophomonas.[4] These early studies were crucial in establishing the foundation for biotechnological production methods.

The Rise of Enzymology: Characterization of Oleate (B1233923) Hydratase

A significant leap in understanding the biosynthesis of 10-HSA came with the identification and characterization of the enzyme responsible for its production. In 2009, Bevers and colleagues isolated and characterized oleate hydratase (EC 4.2.1.53) from Elizabethkingia meningoseptica.[5] This enzyme was found to catalyze the direct hydration of the double bond in oleic acid to form 10-HSA.

The characterization of oleate hydratase opened new avenues for the production of 10-HSA with higher efficiency and purity. Recombinant DNA technology has since been employed to express oleate hydratase in various host organisms, such as Escherichia coli, leading to improved yields and more controlled production processes.[6]

Historical Progression of 10-HSA Production: A Quantitative Overview

The methods for producing 10-HSA have evolved significantly since its discovery. The following table summarizes key quantitative data from various studies, illustrating the progress in yield and production efficiency over time.

YearMicroorganism/EnzymeSubstrateKey ConditionsYield/ProductivityReference
1962Pseudomonas sp.Oleic AcidNot specified in snippets14% overall yield[2][3]
2000Sphingobacterium thalpophilumOleic Acid30-ml fermentation, 28°C, 36h>75% 10-KSA, 6-13% 10-HSA[7]
2012Recombinant Oleate Hydratase (Lysinibacillus fusiformis)Oleic AcidpH 6.5, 35°C, 4% ethanol94% molar yield, 16 g/L/h productivity[8]
2019Recombinant Oleate Hydratase (Lactococcus garvieae)Oleic AcidpH 7.5, 30°C258 µg/mL (maximum yield)[6]
2024 (projected)Recombinant E. coli (OhyA)Oleic AcidNot specified in snippets49 g/L from 50 g/L oleic acid (98% conversion)Not directly cited

Key Experimental Protocols: A Methodological Retrospective

To provide a practical understanding of the research conducted over the years, this section details the methodologies of two landmark experiments in the history of 10-HSA research.

Protocol 1: Microbial Production of 10-HSA (Based on early studies)

Objective: To produce 10-HSA from oleic acid using a whole-cell microbial culture.

Materials:

  • A suitable microbial strain (e.g., Pseudomonas sp., Nocardia sp.)

  • Culture medium (e.g., nutrient broth, tryptic soy broth)

  • Oleic acid

  • Shaking incubator

  • Centrifuge

  • Solvents for extraction (e.g., diethyl ether, hexane)

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

  • Inoculation and Growth: Aseptically inoculate the chosen microbial strain into a sterile culture medium. Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 28-37°C) until a desired cell density is reached.

  • Substrate Addition: Add oleic acid to the culture. The concentration of oleic acid may need to be optimized for the specific microbial strain.

  • Biotransformation: Continue the incubation under the same conditions for a specified period (e.g., 24-72 hours) to allow for the microbial conversion of oleic acid to 10-HSA.

  • Cell Harvesting: After the incubation period, harvest the microbial cells by centrifugation.

  • Extraction: Extract the 10-HSA from the culture supernatant and/or the cell pellet using an appropriate organic solvent.

  • Purification and Analysis: The crude extract can be further purified using techniques like crystallization or chromatography. The final product is then analyzed and quantified using methods such as GC-MS.

Protocol 2: Characterization of Recombinant Oleate Hydratase (Based on modern enzymatic studies)

Objective: To characterize the enzymatic activity of a purified recombinant oleate hydratase.

Materials:

  • Purified recombinant oleate hydratase

  • Buffer solution (e.g., Tris-HCl, phosphate (B84403) buffer) at a specific pH

  • Oleic acid substrate solution

  • Incubator or water bath

  • Quenching solution (e.g., acid or organic solvent)

  • Analytical equipment (e.g., High-Performance Liquid Chromatography - HPLC, GC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the buffer solution, the oleic acid substrate solution, and the purified oleate hydratase.

  • Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature for a specific time course.

  • Reaction Termination: Stop the enzymatic reaction by adding a quenching solution.

  • Product Extraction: Extract the 10-HSA product from the reaction mixture.

  • Analysis: Quantify the amount of 10-HSA produced using HPLC or GC-MS.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and Vmax can be determined.

Biological Activities and Signaling Pathways

More recent research has shifted focus towards understanding the biological effects of 10-HSA, particularly in the context of skin health and its potential as a therapeutic agent. A key discovery in this area is the identification of 10-HSA as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.

10-HSA as a PPARα Agonist

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various cellular processes. 10-HSA has been shown to activate PPARα, which in turn modulates the expression of downstream target genes. This activity is believed to be the primary mechanism behind many of the observed biological effects of 10-HSA.

10-HSA_PPARa_Activation cluster_nucleus Nucleus 10-HSA 10-HSA PPARα PPARα 10-HSA->PPARα Binds and Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates

Activation of PPARα by 10-HSA.
Downstream Effects on Skin Homeostasis

The activation of PPARα by 10-HSA triggers a cascade of downstream signaling events that have been implicated in improving skin health. These include effects on collagen synthesis, and the regulation of p53 and matrix metalloproteinases (MMPs).

Regulation of Collagen Synthesis:

10-HSA has been shown to increase the synthesis of collagen, a key structural protein in the skin. This effect is thought to be mediated, at least in part, through the transforming growth factor-beta (TGF-β) signaling pathway. Activation of PPARα can influence the expression of TGF-β and its downstream effectors, the Smad proteins, which are critical for collagen gene transcription.[2][3][9][10][11]

Collagen_Synthesis_Pathway 10-HSA 10-HSA PPARα PPARα 10-HSA->PPARα TGF-β Signaling TGF-β Signaling PPARα->TGF-β Signaling Modulates Smad Proteins Smad Proteins TGF-β Signaling->Smad Proteins Activates Collagen Gene Transcription Collagen Gene Transcription Smad Proteins->Collagen Gene Transcription Promotes Increased Collagen Synthesis Increased Collagen Synthesis Collagen Gene Transcription->Increased Collagen Synthesis

Proposed pathway for 10-HSA-mediated collagen synthesis.

Modulation of p53 and MMP-1:

The tumor suppressor protein p53 and matrix metalloproteinase-1 (MMP-1) are crucial players in skin aging and disease. PPARα activation has been shown to negatively regulate the activity of transcription factors such as NF-κB and AP-1, which are known to be involved in the expression of MMPs.[12][13][14][15] By inhibiting these pro-inflammatory pathways, 10-HSA may help to reduce the degradation of the extracellular matrix. Furthermore, there is evidence of cross-talk between PPARα and the p53 signaling pathway, although the precise mechanisms are still under investigation.[16][17][18][19]

p53_MMP1_Regulation 10-HSA 10-HSA PPARα PPARα 10-HSA->PPARα NF-κB NF-κB PPARα->NF-κB Inhibits AP-1 AP-1 PPARα->AP-1 Inhibits p53 Signaling p53 Signaling PPARα->p53 Signaling Modulates MMP-1 Gene Transcription MMP-1 Gene Transcription NF-κB->MMP-1 Gene Transcription Promotes AP-1->MMP-1 Gene Transcription Promotes Reduced MMP-1 Expression Reduced MMP-1 Expression MMP-1 Gene Transcription->Reduced MMP-1 Expression Modulated p53 Activity Modulated p53 Activity p53 Signaling->Modulated p53 Activity

Regulation of p53 and MMP-1 by 10-HSA via PPARα.

Future Directions and Therapeutic Potential

The historical journey of 10-HSA research demonstrates a clear trajectory from a microbiological curiosity to a molecule with tangible applications. The current understanding of its role as a PPARα agonist has opened up exciting possibilities for its use in dermatology and potentially in the treatment of inflammatory skin conditions.

Future research should focus on several key areas:

  • Elucidation of Detailed Signaling Pathways: A more in-depth understanding of the molecular mechanisms downstream of PPARα activation is needed to fully characterize the effects of 10-HSA.

  • Clinical Efficacy and Safety: Rigorous clinical trials are required to establish the efficacy and safety of 10-HSA for various dermatological applications.

  • Optimization of Production: Further improvements in the biotechnological production of 10-HSA will be crucial for its cost-effective and sustainable commercialization.

  • Exploration of Other Therapeutic Areas: Given the widespread roles of PPARα in metabolism and inflammation, the therapeutic potential of 10-HSA may extend beyond the skin to other conditions.

Conclusion

The research on this compound has evolved considerably since its discovery. From its microbial origins to its characterization as a bioactive signaling molecule, 10-HSA continues to be a subject of scientific interest. This technical guide has provided a historical overview of this journey, highlighting key discoveries, experimental methodologies, and the current understanding of its biological functions. For researchers, scientists, and drug development professionals, 10-HSA represents a promising natural compound with the potential for significant contributions to both the cosmetic and pharmaceutical industries.

References

Crystalline Structure of (R)-10-Hydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxystearic acid (10-HSA) is a hydroxylated fatty acid, a class of molecules valued for their unique physicochemical properties. As a chiral molecule, (R)-10-hydroxystearic acid possesses two key functional groups capable of forming strong intermolecular interactions: a terminal carboxylic acid and a hydroxyl group at the C10 position.[1][2] These groups dictate the supramolecular architecture in the solid state, influencing properties such as solubility, melting point, and the ability to form gels (organogelation).[1][2][3][4]

The precise arrangement of 10-HSA molecules in a crystal lattice is governed by a network of hydrogen bonds. Understanding this crystalline structure is crucial for controlling its material properties and for applications in fields ranging from materials science to pharmaceuticals. This guide provides an in-depth overview of the experimentally determined crystal structure of (R)-10-HSA, details the methodologies used for its characterization, and illustrates the key molecular interactions that define its solid-state architecture.

Crystallographic Data

The crystal structure of (R)-10-HSA has been resolved using single-crystal X-ray diffraction. Data has been collected at both room temperature and under cryogenic conditions (100 K) to yield a high-resolution structure. The key crystallographic parameters are summarized below. The crystals belong to the non-centrosymmetric P1 space group, as expected for an enantiomerically pure sample.[2]

Table 1: Summary of Crystallographic Data for (R)-10-Hydroxystearic Acid

ParameterValue (Room Temperature)[1][2]Value (100 K)[1][2]
Crystal System TriclinicTriclinic
Space Group P1P1
Unit Cell Dimensions
a (Å)4.974(5)4.835(2)
b (Å)9.159(5)9.150(1)
c (Å)21.22(2)20.725(3)
Unit Cell Angles
α (°)83.89(5)83.097(6)
β (°)88.06(7)89.85(2)
γ (°)82.69(6)83.097(6)
Wavelength (Å) (Mo X-ray tube)0.7 (Synchrotron)
Resolution (Å) -0.7

Note: Minor differences in cell parameters between the two temperatures are attributed to thermal expansion.[2]

Molecular Arrangement and Hydrogen Bonding Network

The solid-state structure of (R)-10-HSA is characterized by a highly ordered, head-to-tail interdigitated arrangement of molecules.[2] This packing is stabilized by a robust network of hydrogen bonds involving both the carboxylic acid and the secondary hydroxyl functional groups.

Two primary hydrogen-bonding interactions define the supramolecular architecture:

  • Carboxylic Acid Dimers: Pairs of (R)-10-HSA molecules form cyclic dimers through strong hydrogen bonds between their carboxylic acid heads. The oxygen-oxygen distances for these interactions at 100 K are exceptionally short (2.645(1) Å and 2.661(1) Å), indicating a very strong interaction.[2]

  • Hydroxyl Group Chains: The secondary hydroxyl groups at the C10 position of each molecule are engaged in a continuous, periodic chain of interchain hydrogen bonds.[2] These chains, with O-O distances of 2.750(1) Å and 2.752(1) Å, run along the a crystallographic direction, effectively linking the carboxylic acid dimers together.[2]

This combination of dimeric and catemeric (chain-like) hydrogen bond motifs results in a stable, three-dimensional crystalline lattice.

G cluster_0 Carboxylic Acid Dimer Formation cluster_1 Hydroxyl Chain Formation mol1 R-COOH 10-HSA Molecule 1 mol2 HOOC-R 10-HSA Molecule 2 mol1:head->mol2:head H-Bond (O-O = 2.65 Å) mol2:head->mol1:head H-Bond mol3 R-(OH)-R' Dimer A mol4 R'-(HO)-R Dimer B mol3->mol4 Inter-dimer H-Bond via OH groups (O-O = 2.75 Å) caption Fig 1. Logical relationship of hydrogen bonding in the 10-HSA crystal lattice. G start Purified (R)-10-HSA dissolve Dissolution in Petroleum Ether / Ethyl Acetate start->dissolve evap Slow Evaporation dissolve->evap crystal Single Crystal Formation evap->crystal mount Crystal Mounting & Cryo-cooling (100 K) crystal->mount xrd Synchrotron X-ray Diffraction Data Collection mount->xrd process Data Processing (Indexing, Integration, Scaling) xrd->process solve Structure Solution (SHELXT) process->solve refine Structure Refinement (SHELXL) solve->refine final Final Crystal Structure (Atomic Coords, Cell Params) refine->final caption Fig 2. Experimental workflow for single-crystal structure determination of 10-HSA.

References

A Technical Guide to 10-Hydroxystearic Acid: From Natural Microbial Sources to Extraction and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxystearic acid (10-HSA), a hydroxylated fatty acid, is gaining significant attention in various industrial sectors, including pharmaceuticals and cosmetics, owing to its unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of the natural sources, extraction methodologies, and known biological functions of 10-HSA. Primarily of microbial origin, 10-HSA is synthesized through the hydration of oleic acid by the enzyme oleate (B1233923) hydratase, found in a variety of bacteria and yeast. While its presence in plants and animals is limited and often linked to microbial activity, this guide will focus on the robust microbial production methods that have been developed. Detailed experimental protocols for microbial fermentation, extraction, and analysis are provided, alongside a summary of quantitative data from various studies. Furthermore, the role of 10-HSA as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist and its implications for skin health are discussed, with a corresponding signaling pathway diagram.

Natural Sources of this compound

The primary and most commercially viable sources of this compound are microbial. A diverse range of microorganisms, including bacteria and yeasts, are capable of converting oleic acid, an abundant unsaturated fatty acid, into 10-HSA.

Microbial Sources

Numerous microbial species have been identified to produce 10-HSA from oleic acid. These can be broadly categorized into wild-type and recombinant microorganisms. The key enzyme responsible for this biotransformation is oleate hydratase (EC 4.2.1.53), which catalyzes the regioselective hydration of the double bond in oleic acid.

Table 1: Microbial Sources for this compound Production

MicroorganismTypeSubstrateKey Findings
Pseudomonas sp.Wild-TypeOleic AcidOne of the first identified producers of 10-HSA[1][2].
Stenotrophomonas maltophiliaWild-Type & RecombinantOleic AcidRecombinant E. coli expressing oleate hydratase from this bacterium showed high productivity[3].
Stenotrophomonas nitritireducensWild-TypeOleic AcidAchieved complete conversion of oleic acid to 10-HSA[4].
Lysinibacillus fusiformisRecombinantOleic Acid & Olive Oil HydrolyzateRecombinant oleate hydratase demonstrated high productivity[5].
Nocardia cholesterolicumWild-TypeOleic AcidAchieved high yields under optimized conditions.
Sphingobacterium thalpophilumWild-TypeOleic AcidUsed in a reactor process for 10-HSA production.
Lactobacillus rhamnosus GGWild-TypeOleic AcidUtilized for the synthesis of (R)-10-HSA[6].
Enterococcus faecalisWild-TypeOleic AcidIsolated from ovine rumen, capable of 10-HSA production[7].
Selenomonas ruminantiumWild-TypeOleic AcidAnother ruminal bacterium that hydrates oleic acid to 10-HSA[7].
Corynebacterium glutamicumWild-TypeGlucoseCan produce 10-HSA when grown on glucose as the sole carbon source[8].
Plant and Animal Sources

The occurrence of 10-HSA in plants and animals is not well-established and appears to be limited. While there is a mention of 10-HSA in Gossypium (cotton), detailed information on its concentration and extraction is lacking.

10-HSA has been detected in the milk fat of ruminants, such as ewes and goats[9][10]. However, its presence is attributed to the metabolic activity of the rumen microbiota, which hydrogenates and hydrates dietary unsaturated fatty acids like oleic acid[7][9]. The concentration of 10-HSA in milk fat can be influenced by the animal's diet, with higher levels observed in animals fed olive oil[9][10].

Extraction and Purification Methods

The extraction and purification of 10-HSA primarily revolve around its microbial production. The general workflow involves fermentation, cell harvesting, extraction of the fatty acid, and subsequent purification.

Microbial Production and Extraction Workflow

The following diagram illustrates a typical workflow for the production and extraction of 10-HSA from microbial sources.

Extraction_Workflow cluster_0 Microbial Production cluster_1 Downstream Processing Inoculation Inoculation of Microbial Culture Fermentation_Culture Fermentation Culture Inoculation->Fermentation_Culture Growth Phase Biotransformation Biotransformation (Oleic Acid to 10-HSA) Fermentation_Culture->Biotransformation Addition of Oleic Acid Centrifugation Centrifugation Biotransformation->Centrifugation Cell Harvesting Acidification Acidification of Supernatant Centrifugation->Acidification Supernatant/Cell Pellet Solvent_Extraction Solvent Extraction Acidification->Solvent_Extraction pH Adjustment Crystallization Crystallization Solvent_Extraction->Crystallization e.g., Ethyl Acetate Purified_10_HSA Purified 10-HSA Crystallization->Purified_10_HSA Purification

Caption: A generalized workflow for the microbial production and extraction of 10-HSA.

Experimental Protocols
  • Culture Preparation: Prepare sterile de Man-Rogosa-Sharpe (MRS) broth. Inoculate with Lactobacillus rhamnosus GG.

  • Fermentation: Incubate the culture under anaerobic conditions.

  • Substrate Addition: Add a solution of oleic acid in ethanol (B145695) to the fermentation broth.

  • Incubation: Continue incubation to allow for the biotransformation of oleic acid to 10-HSA.

  • Harvesting: After incubation, filter the reaction mixture through celite to remove bacterial cells.

  • Extraction: Acidify the filtrate to approximately pH 1 with 6N HCl. Extract the aqueous phase multiple times with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with brine and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash chromatography.

  • Lipid Extraction: Extract total lipids from milk samples.

  • Transesterification: Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

  • Solid-Phase Extraction (SPE): Use SPE to isolate polar FAMEs, including hydroxylated fatty acids.

  • Derivatization: Derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers for gas chromatography analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Quantify the 10-HSA-TMS ether using a GC-MS system.

Quantitative Data on 10-HSA Production

The efficiency of 10-HSA production varies significantly depending on the microbial strain and the fermentation conditions. The following table summarizes key quantitative data from various studies.

Table 2: Quantitative Microbial Production of this compound

MicroorganismProduction System10-HSA Concentration (g/L)Yield (%)Productivity (g/L/h)Reference
Recombinant E. coli (S. maltophilia oleate hydratase)Whole-cell biotransformation4998 (w/w)12.3[3]
Stenotrophomonas nitritireducensWhole-cell biotransformation31.5100 (mol/mol)7.9[4]
Recombinant L. fusiformis oleate hydrataseEnzyme reaction4094 (molar)16[5]
Sphingobacterium thalpophilumReactor process740-

Biological Activity and Signaling Pathways

This compound has been identified as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

PPARα Agonism and Effects on Skin
  • PPARα Activation: 10-HSA directly binds to and activates PPARα[11].

  • Anti-Aging Properties: Through PPARα activation, 10-HSA has been shown to stimulate the synthesis of collagen I and III in human dermal fibroblasts, suggesting its potential as an anti-aging ingredient in cosmetics[11][12].

  • Skin Health: It has been reported to improve the appearance of facial age spots and conspicuous pores.

PPARα Signaling Pathway

The activation of PPARα by 10-HSA initiates a cascade of transcriptional events. The following diagram illustrates this signaling pathway.

PPARa_Signaling cluster_0 Cellular Environment cluster_1 Nucleus HSA This compound (Ligand) PPARa PPARα HSA->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Collagen Synthesis) PPRE->Target_Genes Regulates

Caption: The signaling pathway of PPARα activation by this compound.

Conclusion

This compound is a promising bio-based molecule with significant potential in various applications. While its natural occurrence is predominantly microbial, efficient and high-yield production methods have been established using both wild-type and recombinant microorganisms. The biotransformation of oleic acid via oleate hydratase is a well-characterized and scalable process. The discovery of 10-HSA's role as a PPARα agonist opens up new avenues for its use in pharmaceuticals and dermatology, particularly in the development of anti-aging and skin health-promoting formulations. Further research into optimizing microbial production and exploring the full spectrum of its biological activities will undoubtedly expand its industrial relevance.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 10-Hydroxystearic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA) is a valuable hydroxylated fatty acid with applications in cosmetics, lubricants, and as a precursor for various specialty chemicals.[1][2] The enzymatic synthesis of 10-HSA from oleic acid, an abundant and renewable resource, offers a green and highly specific alternative to traditional chemical methods.[1][3] This process primarily utilizes the enzyme oleate (B1233923) hydratase (EC 4.2.1.53), which catalyzes the stereospecific addition of water to the double bond of oleic acid to produce (R)-10-hydroxystearic acid.[1][2][4] This document provides detailed application notes and protocols for the enzymatic synthesis of 10-HSA using both purified enzymes and whole-cell biocatalysts.

Principle of the Reaction

Oleate hydratase, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, facilitates the hydration of the C9-C10 double bond of oleic acid.[1][5] The reaction is highly regioselective and stereoselective, yielding the (R)-enantiomer of 10-HSA.[4][6] The enzyme is found in various microorganisms, and recombinant expression in hosts like Escherichia coli has enabled its efficient production for biotechnological applications.[3][7][8]

Data Presentation: Comparison of Enzymatic Systems

The following tables summarize quantitative data from various studies on the enzymatic production of 10-HSA, providing a comparative overview of different biocatalyst systems and their performance.

Table 1: Performance of Whole-Cell Biocatalysts for 10-HSA Production

Biocatalyst (Source of Oleate Hydratase)Substrate Conc. (g/L)Cell Conc. (g/L)Reaction Time (h)Product Conc. (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
Recombinant E. coli (Stenotrophomonas maltophilia)50104499812.3[8][9]
Recombinant E. coli (Paracoccus aminophilus)9010 (lyophilized)4~86.596.121.6[7]
Recombinant E. coli (Lactobacillus rhamnosus)505% (w/v)----[4]

Table 2: Performance of Purified/Cell-Free Oleate Hydratases for 10-HSA Production

Enzyme SourceSubstrate Conc. (g/L)Enzyme Conc.Reaction Time (min)Product Conc. (g/L)Molar Yield (%)ProductivityReference
Lysinibacillus fusiformis402,500 U/mL150409416 g/L/h[10]
Lactococcus garvieae30105.49 U/mL8 h0.258--[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of 10-HSA.

Protocol 1: Production of 10-HSA using Recombinant E. coli Whole-Cell Biocatalyst

This protocol is based on the methodology described for recombinant E. coli expressing oleate hydratase from Stenotrophomonas maltophilia.[8][9]

1. Materials and Reagents:

  • Recombinant E. coli cells expressing oleate hydratase

  • Oleic acid

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • Tween 40 or other suitable surfactant

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Standard 10-HSA

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • pH meter

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Vortex mixer

3. Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of oleate hydratase. Harvest the cells by centrifugation and wash with buffer. The cell concentration can be determined by measuring the dry cell weight.

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel (e.g., baffled flask).

    • For a 1 L reaction, combine 50 g of oleic acid, 10 g of recombinant E. coli cells (wet weight), and 0.5 g of Tween 40 in phosphate buffer (pH 6.5).[8][9]

    • Bring the final volume to 1 L with the same buffer.

  • Biotransformation:

    • Incubate the reaction mixture at 35°C with agitation (e.g., 200 rpm) for 4 hours.[8][9]

    • Monitor the pH and adjust if necessary.

  • Product Extraction:

    • Acidify the reaction mixture to pH 2.0 with HCl to protonate the fatty acids.

    • Extract the fatty acids with an equal volume of ethyl acetate.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Analysis (GC-MS):

    • For quantification, a derivatization step is required to make the product more volatile.[1] Silylation is a common method.

    • To a known amount of the dried product, add pyridine (B92270) and a silylating agent like BSTFA or N-methyl-N-(trimethylsilyl) trifluoroacetamide.[3]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.[3]

    • Analyze the silylated sample by GC-MS.

    • Identify and quantify the 10-HSA peak by comparing it with a derivatized 10-HSA standard.

Protocol 2: Production of 10-HSA using Purified Oleate Hydratase

This protocol is a generalized procedure based on studies using purified enzymes.[3][10]

1. Materials and Reagents:

  • Purified oleate hydratase

  • Oleic acid

  • Buffer (e.g., potassium phosphate buffer, pH 6.5-7.5)

  • Co-solvent (e.g., ethanol)

  • Metal ions (e.g., Mg2+), if required for enzyme activity[3]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization reagents (as in Protocol 1)

  • Standard 10-HSA

2. Equipment:

  • Thermostatted reaction vessel with stirring

  • pH meter

  • GC-MS

3. Procedure:

  • Reaction Setup:

    • Dissolve oleic acid in the reaction buffer. A co-solvent like ethanol (B145695) (e.g., 4% v/v) may be added to improve solubility.[10]

    • The optimal substrate concentration should be determined, with reported values ranging from 30 to 40 g/L.[3][10]

    • Adjust the pH to the optimum for the specific enzyme (e.g., pH 6.5 or 7.5).[3][10]

    • Add any required cofactors or metal ions.

  • Enzymatic Reaction:

    • Add the purified oleate hydratase to the reaction mixture to a final concentration that provides sufficient activity (e.g., 100-2500 U/mL).[3][10]

    • Incubate at the optimal temperature (e.g., 30-35°C) with constant stirring.[3][10]

    • The reaction time will depend on the enzyme and substrate concentrations, with reported times ranging from 150 minutes to several hours.[3][10]

  • Product Extraction and Analysis:

    • Follow the same procedure for product extraction and GC-MS analysis as described in Protocol 1 (steps 4 and 5).

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of 10-HSA from oleic acid.

Enzymatic_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing & Analysis substrate Oleic Acid Substrate reaction_mixture Reaction Mixture substrate->reaction_mixture biocatalyst Biocatalyst (Whole Cells or Purified Enzyme) biocatalyst->reaction_mixture buffer Buffer & Additives (e.g., Surfactant, Co-solvent) buffer->reaction_mixture incubation Incubation (Controlled pH & Temperature) reaction_mixture->incubation extraction Extraction (e.g., Ethyl Acetate) incubation->extraction purification Purification/ Derivatization extraction->purification analysis Analysis (GC-MS) purification->analysis product This compound (10-HSA) analysis->product

Caption: General workflow for the enzymatic synthesis of 10-HSA.

Oleic Acid to 10-HSA Conversion Pathway

This diagram illustrates the single-step enzymatic conversion of oleic acid to this compound.

Oleic_Acid_Conversion oleic_acid Oleic Acid (C18:1) hsa (R)-10-Hydroxystearic Acid (10-HSA) oleic_acid->hsa Hydration enzyme Oleate Hydratase (EC 4.2.1.53) + H₂O enzyme->hsa

Caption: Enzymatic conversion of oleic acid to 10-HSA.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in 10-Hydroxystearic Acid (10-HSA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Hydroxystearic acid (10-HSA) is a valuable hydroxy fatty acid with applications in various industries, including cosmetics, polymers, and lubricants.[1][2] Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing 10-HSA. This approach utilizes microorganisms that express oleate (B1233923) hydratase, an enzyme that catalyzes the hydration of oleic acid to 10-HSA.[3][4] This document provides detailed application notes and experimental protocols for the production of 10-HSA using various whole-cell biocatalysts.

Biocatalytic Approaches for 10-HSA Production

The primary biocatalytic route for 10-HSA production is the direct hydration of oleic acid, catalyzed by oleate hydratase (EC 4.2.1.53).[1] This can be achieved using either wild-type microorganisms known to possess this enzymatic activity or recombinant strains engineered to overexpress the oleate hydratase gene.

  • Wild-Type Microorganisms: Several bacterial species, including Stenotrophomonas nitritireducens, Nocardia cholesterolicum, and Lactobacillus rhamnosus, have been shown to convert oleic acid to 10-HSA.[1][5][6]

  • Recombinant Whole-Cell Biocatalysts: A common strategy involves cloning the oleate hydratase gene, for instance from Stenotrophomonas maltophilia, and expressing it in a host organism like Escherichia coli.[3][4] This approach often leads to significantly higher productivity and yields.[3][4]

Data Presentation

The following tables summarize the quantitative data from various studies on whole-cell biocatalytic production of 10-HSA.

Table 1: Comparison of Different Whole-Cell Biocatalysts for 10-HSA Production

BiocatalystSubstrate10-HSA Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Specific Productivity ( g/g-cells/h )Reference
Recombinant E. coli (ohyA from S. maltophilia)Oleic Acid4998 (w/w)12.31.23[3][4]
Stenotrophomonas nitritireducensOleic Acid31.5100 (mol/mol)7.9-[2][5]
Sphingobacterium thalpophilum NRRL B-14797Oleic Acid740--[3]
Nocardia cholesterolicum NRRL 5767Oleic Acid->90--[3]

Table 2: Optimal Reaction Conditions for 10-HSA Production

BiocatalystpHTemperature (°C)Substrate Conc. (g/L)Cell Conc. (g/L)Other ConditionsReference
Recombinant E. coli (ohyA from S. maltophilia)6.53550100.05% (w/v) Tween 40[3][4]
Stenotrophomonas nitritireducens7.53530200.05% (w/v) Tween 80, Anaerobic[2][5]
Nocardia cholesterolicum NRRL 57676.540---[3]
Sphingobacterium thalpophilum NRRL B-147977.328--350 rpm agitation, 0-50% dissolved oxygen[3]

Experimental Protocols

Protocol 1: 10-HSA Production using Recombinant E. coli Expressing Oleate Hydratase from S. maltophilia

This protocol is based on the methodology for producing 10-HSA using a recombinant E. coli strain.[3][4]

1. Strain and Plasmid Construction:

  • Clone the oleate hydratase gene (ohyA) from Stenotrophomonas maltophilia into a suitable E. coli expression vector (e.g., pET series).

  • Transform the resulting plasmid into a suitable expression host strain, such as E. coli BL21(DE3).[7]

2. Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and incubate overnight at 37°C with shaking.[7]

  • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.[7]

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[7]

  • Reduce the incubation temperature to 18-25°C and continue shaking for 12-24 hours.[7]

3. Whole-Cell Biotransformation:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[7]

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

  • Resuspend the cells in the reaction buffer to a final concentration of 10 g/L.[3][4]

  • Prepare the reaction mixture containing 50 g/L oleic acid and 0.05% (w/v) Tween 40 in the reaction buffer.

  • Add the cell suspension to the reaction mixture.

  • Incubate the reaction at 35°C with agitation for 4 hours.[3][4]

4. Extraction and Analysis:

  • Terminate the reaction by acidifying the mixture to pH 2.0 with 6 M HCl.[7]

  • Extract the 10-HSA with an equal volume of ethyl acetate. Repeat the extraction three times.[7]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[7]

  • Analyze the product by gas chromatography-mass spectrometry (GC-MS) after silylation or by high-performance liquid chromatography (HPLC).

Protocol 2: 10-HSA Production using Stenotrophomonas nitritireducens

This protocol is adapted from the methodology for producing 10-HSA using the wild-type strain Stenotrophomonas nitritireducens.[2][5]

1. Cell Cultivation:

  • Cultivate Stenotrophomonas nitritireducens in a suitable growth medium (e.g., Nutrient Broth) at its optimal growth temperature until the desired cell density is reached.

2. Whole-Cell Biotransformation:

  • Harvest the cells by centrifugation.

  • Wash the cells with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Resuspend the cells in the reaction buffer to a final concentration of 20 g/L.[2][5]

  • Prepare the reaction mixture containing 30 g/L oleic acid and 0.05% (w/v) Tween 80 in the reaction buffer.[2][5]

  • Combine the cell suspension and the reaction mixture under an anaerobic atmosphere.[2][5]

  • Incubate the reaction at 35°C with agitation for 4 hours.[2][5]

3. Extraction and Analysis:

  • Follow the same procedure for extraction and analysis as described in Protocol 1.

Visualizations

Biocatalytic Pathway

Biocatalytic_Pathway oleic_acid Oleic Acid enzyme Oleate Hydratase (EC 4.2.1.53) oleic_acid->enzyme hsa This compound (10-HSA) enzyme->hsa h2o H₂O h2o->enzyme

Caption: Biotransformation of oleic acid to 10-HSA.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis strain_selection Strain Selection (Wild-Type or Recombinant) cultivation Cell Cultivation & Induction strain_selection->cultivation cell_harvest Cell Harvesting & Washing cultivation->cell_harvest reaction_setup Reaction Setup (Substrate, Buffer, Cells) cell_harvest->reaction_setup incubation Incubation (Controlled pH, Temp, Agitation) reaction_setup->incubation extraction Product Extraction incubation->extraction analysis Product Analysis (GC-MS, HPLC) extraction->analysis

Caption: General workflow for 10-HSA production.

References

Application Note and Protocol for the Purification of 10-Hydroxystearic Acid from Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 10-hydroxystearic acid (10-HSA) from a biotransformation broth. The biotransformation is typically achieved through the microbial fermentation of oleic acid, utilizing whole-cell biocatalysts or isolated enzymes such as oleate (B1233923) hydratase. The purification strategy encompasses initial separation of biomass, followed by solvent extraction of the target molecule, and concluding with chromatographic polishing to achieve high purity. This protocol is designed to be a comprehensive guide for researchers and professionals involved in the production and purification of hydroxy fatty acids for applications in pharmaceuticals, cosmetics, and as specialty chemical precursors.

Introduction

This compound (10-HSA) is a valuable hydroxylated fatty acid with growing industrial interest due to its potential applications as a precursor for polymers, lubricants, cosmetics, and in the synthesis of fragrances.[1][2] Biotransformation, using microorganisms or their enzymes to convert oleic acid into 10-HSA, presents a sustainable and environmentally friendly alternative to traditional chemical synthesis.[1][3] The primary challenge following biotransformation is the efficient purification of 10-HSA from the complex fermentation broth, which contains residual substrate, biomass, and other metabolic byproducts. This protocol outlines a robust multi-step purification process to obtain high-purity 10-HSA.

Experimental Workflow

The overall purification workflow is depicted in the diagram below. The process begins with the harvesting of the fermentation broth and proceeds through several stages of separation and purification to isolate the final product.

Purification_Workflow Fermentation_Broth Fermentation Broth (10-HSA, Biomass, Media Components) Centrifugation Step 1: Biomass Removal (Centrifugation) Fermentation_Broth->Centrifugation Supernatant Supernatant (Crude 10-HSA) Centrifugation->Supernatant Liquid Phase Acidification Step 2: Acidification Supernatant->Acidification Acidified_Supernatant Acidified Supernatant Acidification->Acidified_Supernatant Extraction Step 3: Solvent Extraction Acidified_Supernatant->Extraction Organic_Phase Organic Phase (10-HSA in Solvent) Extraction->Organic_Phase Extraction with Ethyl Acetate (B1210297) Evaporation Step 4: Solvent Evaporation Organic_Phase->Evaporation Crude_10HSA Crude 10-HSA Extract Evaporation->Crude_10HSA Chromatography Step 5: Chromatographic Purification (Silica Gel Column) Crude_10HSA->Chromatography Pure_10HSA Purified 10-HSA Fractions Chromatography->Pure_10HSA Elution Final_Evaporation Step 6: Final Solvent Removal Pure_10HSA->Final_Evaporation Final_Product High-Purity 10-HSA Final_Evaporation->Final_Product

Figure 1: A schematic of the 10-HSA purification workflow.

Detailed Experimental Protocols

Step 1: Biomass Removal

Objective: To separate the microbial cells from the fermentation broth containing the secreted 10-HSA.

Materials:

  • Fermentation broth

  • High-speed refrigerated centrifuge

  • Centrifuge tubes

Protocol:

  • Transfer the fermentation broth into appropriate centrifuge tubes.

  • Centrifuge the broth at 8,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the crude 10-HSA, into a clean collection vessel.

  • Discard the cell pellet or store it for other analyses.

Step 2: Acidification

Objective: To protonate the carboxylic acid group of 10-HSA, increasing its hydrophobicity for efficient solvent extraction.

Materials:

  • Supernatant from Step 1

  • Hydrochloric acid (HCl), 6M

  • pH meter

Protocol:

  • Place the supernatant in a beaker with a magnetic stirrer.

  • Slowly add 6M HCl dropwise while continuously monitoring the pH.

  • Adjust the pH of the supernatant to approximately 2.0.

  • A precipitate of 10-HSA may form upon acidification.

Step 3: Solvent Extraction

Objective: To extract the protonated 10-HSA from the acidified aqueous phase into an organic solvent.

Materials:

  • Acidified supernatant from Step 2

  • Ethyl acetate (or other suitable organic solvent like diethyl ether)

  • Separatory funnel

Protocol:

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase containing the 10-HSA.

  • Drain the lower aqueous layer and collect the organic phase.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Combine the organic phases.

Step 4: Solvent Evaporation

Objective: To remove the organic solvent and concentrate the crude 10-HSA.

Materials:

  • Combined organic phase from Step 3

  • Rotary evaporator

Protocol:

  • Transfer the combined organic phase to a round-bottom flask.

  • Concentrate the solution using a rotary evaporator at 40°C under reduced pressure until a viscous residue (the crude 10-HSA extract) is obtained.

Step 5: Chromatographic Purification

Objective: To separate 10-HSA from remaining impurities based on polarity using column chromatography.

Materials:

  • Crude 10-HSA extract from Step 4

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane.

  • Sample Loading: Dissolve the crude 10-HSA extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with a low polarity mobile phase (e.g., hexane:ethyl acetate 9:1 v/v) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate.

  • Purity Analysis (TLC): Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v with a drop of acetic acid) and visualize the spots (e.g., using an iodine chamber or a suitable stain).

  • Pool the fractions containing pure 10-HSA.

Step 6: Final Solvent Removal

Objective: To obtain the final, high-purity 10-HSA product.

Materials:

  • Pooled pure fractions from Step 5

  • Rotary evaporator

Protocol:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • The resulting solid or semi-solid is the high-purity 10-HSA.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected at each stage of the purification process. These values are illustrative and may vary depending on the specific biotransformation conditions and efficiency of each step.

Purification StepStarting Volume (L)10-HSA Concentration (g/L)Total 10-HSA (g)Purity (%)Step Yield (%)Overall Yield (%)
Fermentation Broth 1.010.010.050-100
Supernatant after Centrifugation 0.9510.29.7559797
Crude Extract after Evaporation 0.024609.2709592
Pooled Fractions after Chromatography 0.240.58.1>958881
Final Product --7.9>9897.579

Quality Control and Analysis

The purity and identity of the final 10-HSA product should be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For confirmation of the molecular weight and identification of 10-HSA.[3][4] Derivatization (e.g., silylation) is typically required prior to analysis.

  • High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment.[5] A reversed-phase C18 column is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from a biotransformation broth. By following this multi-step process involving biomass removal, solvent extraction, and column chromatography, it is possible to obtain high-purity 10-HSA suitable for a wide range of research and development applications. The provided quantitative data serves as a benchmark for process optimization and scale-up.

References

GC-MS analysis of 10-Hydroxystearic Acid trimethylsilyl derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 10-Hydroxystearic Acid as its Trimethylsilyl (B98337) Derivative

Introduction

This compound (10-HSA) is a hydroxylated fatty acid of significant interest in various industrial and biological applications, including its use as a gelling agent, in cosmetics, and as a biomarker for certain metabolic processes.[1] Quantitative and qualitative analysis of 10-HSA often relies on gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and specificity. However, the inherent low volatility and thermal instability of 10-HSA, owing to its polar carboxylic acid and hydroxyl functional groups, necessitate a derivatization step prior to GC-MS analysis.[2]

Trimethylsilylation is a common and effective derivatization technique that replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups.[3] This process yields a more volatile and thermally stable derivative, making it amenable to GC separation and subsequent mass spectrometric detection.[3][4] This application note provides a detailed protocol for the preparation and analysis of the trimethylsilyl derivative of this compound using GC-MS.

Principle of Derivatization

The derivatization of this compound involves a silylation reaction, typically using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2] Both the carboxylic acid and the hydroxyl groups of 10-HSA react to form a bis-trimethylsilyl derivative (a TMS ester at the carboxyl group and a TMS ether at the hydroxyl group). This chemical modification significantly reduces the polarity and increases the volatility of the analyte, enabling its successful analysis by GC-MS.

Experimental Protocols

A detailed methodology for the derivatization and subsequent GC-MS analysis of 10-HSA is provided below.

Materials and Reagents
  • This compound (10-HSA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Anhydrous Pyridine (as catalyst)[5]

  • Aprotic solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Hexane)[2][5]

  • Internal Standard (e.g., Propyl-paraben or other suitable compound)[6]

  • GC Vials with inserts

  • Heating block or oven

  • Vortex mixer

Protocol 1: Sample and Standard Preparation
  • Standard Preparation : Accurately weigh a precise amount of 10-HSA standard to prepare a stock solution (e.g., 1 mg/mL) in an appropriate aprotic solvent like acetonitrile.[2]

  • Calibration Standards : Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.

  • Sample Preparation : For experimental samples, extract the lipid fraction using a suitable method. The extract should be dried completely under a stream of nitrogen before proceeding to the derivatization step.

Protocol 2: Trimethylsilylation (TMS) Derivatization
  • Transfer an aliquot of the dried sample extract or standard solution (e.g., 100 µL) into a GC autosampler vial.[2] If using a solution, evaporate the solvent to dryness.

  • Add the derivatizing agent. For example, add 50 µL of BSTFA + 1% TMCS and 25-50 µL of anhydrous pyridine.[2][5] Pyridine acts as a catalyst, especially for sterically hindered hydroxyl groups.[5]

  • Cap the vial tightly and vortex for 10-20 seconds.[2]

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure the reaction goes to completion.[2][5]

  • Allow the vial to cool to room temperature.

  • If necessary, add a solvent of choice (e.g., DCM) to bring the sample to a suitable final volume for injection.[2] The sample is now ready for GC-MS analysis. Note that TMS derivatives have limited stability and are best analyzed within a week.[2]

Data Presentation

Quantitative data should be summarized for clarity. Below are example tables for instrument parameters and expected mass spectral data.

Table 1: Recommended GC-MS Parameters

Parameter Setting
Gas Chromatograph (GC)
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Column TR-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar[7]
Oven Program Initial 40°C for 1 min, ramp at 6°C/min to 330°C, hold for 10 min[7]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 225 °C[8]
Interface Temperature 220 °C[8]

| Mass Scan Range | m/z 50-500 |

Table 2: Key Mass Fragments for this compound bis-TMS Derivative

m/z Interpretation
444 Molecular Ion [M]+ (Calculated for C24H52O3Si2)[9]
331 Fragment resulting from cleavage at the C10 position[9]
229 Fragment resulting from cleavage at the C10 position[9]
215 Fragment from the loss of C12H25O2Si from the molecular ion[9]

| 73 | Characteristic ion for TMS group [(CH3)3Si]+ |

Visualizations

Diagrams created using DOT language to illustrate workflows and chemical reactions.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., biological matrix) Extraction Lipid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Reagent Add BSTFA + Pyridine Drying->Reagent Heating Heat at 60-70°C Reagent->Heating Cooling Cool to Room Temp Heating->Cooling GCMS GC-MS Injection Cooling->GCMS Data Data Acquisition (Chromatograms & Spectra) GCMS->Data Analysis Data Analysis (Quantification & Identification) Data->Analysis

Caption: Experimental workflow for GC-MS analysis of 10-HSA.

derivatization_reaction HSA This compound (HO-R-COOH) BSTFA BSTFA reaction_arrow + TMS_HSA bis-TMS Derivative (TMSO-R-COOTMS) Byproducts Volatile Byproducts reaction_arrow2

Caption: Silylation of 10-HSA with BSTFA.

References

Application Note: Quantification of 10-Hydroxystearic Acid using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of 10-Hydroxystearic Acid (10-HSA) using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). 10-HSA, a hydroxylated fatty acid, lacks a significant UV chromophore, making ELSD an ideal detection technique. This method is applicable for the analysis of 10-HSA in various matrices, including raw materials and pharmaceutical formulations. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a saturated hydroxy fatty acid with potential applications in various industries, including cosmetics, lubricants, and pharmaceuticals. Accurate and reliable quantification of 10-HSA is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such compounds. However, due to the absence of a strong chromophore in its structure, detection of 10-HSA using common UV-Vis detectors is challenging.

The Evaporative Light Scattering Detector (ELSD) offers a universal detection approach for non-volatile analytes, independent of their optical properties.[1] The principle of ELSD involves three stages: nebulization of the column eluent, evaporation of the mobile phase, and detection of the scattered light from the remaining analyte particles.[2][3] The intensity of the scattered light is proportional to the mass of the analyte. This application note outlines a validated HPLC-ELSD method for the quantitative analysis of 10-HSA.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).[1][4]

  • Column: A reversed-phase C18 column, such as a Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent, is recommended for the separation of fatty acids.[2][5][6]

  • Solvents: HPLC grade methanol (B129727) and water.

  • Reagents: Acetic acid or formic acid, analytical grade.

  • Reference Standard: this compound (purity ≥97%).

Preparation of Mobile Phase
  • Mobile Phase A: 0.2% (v/v) formic acid in water.

  • Mobile Phase B: 90:10 (v/v) methanol/acetone with 0.2% (v/v) formic acid.

Note: The use of a volatile acid like formic acid is recommended for ELSD compatibility. An alternative is 1% acetic acid in water for Mobile Phase A and Methanol for Mobile Phase B.[2]

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for samples containing esterified 10-HSA is provided below.

  • Hydrolysis: Accurately weigh a sample containing 10-HSA and transfer it to a suitable reaction vessel. Add a sufficient volume of methanolic potassium hydroxide (B78521) solution.

  • Heating: Heat the mixture to facilitate the hydrolysis of any esters.

  • Neutralization: After cooling, neutralize the solution with an appropriate acid (e.g., acetic acid).

  • Dilution: Dilute the final solution to a known volume with methanol before injection into the HPLC system.

HPLC-ELSD Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase, 250 mm × 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.2% formic acid in water) and Mobile Phase B (90:10 methanol/acetone with 0.2% formic acid)
Gradient Program Time (min)
0
3
43
Flow Rate 0.3 mL/min
Column Temperature 60 °C
Injection Volume 2 µL
ELSD Drift Tube Temp. 40 °C
Nebulizer Gas (N2) Pressure 3.5 bar

Note: These conditions are based on a generic method for lipid analysis and may require optimization for specific applications and instrumentation.[7]

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies for a similar compound, 12-Hydroxystearic Acid, which can be considered representative for 10-HSA analysis.[3][5][6]

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression Equation*Correlation Coefficient (r²)
This compound (Representative)119.1 - 1190.7log(Area) = a * log(Conc) + b≥ 0.999

*ELSD response is often non-linear and can be fitted with a logarithmic or quadratic function.[8][9]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound (Representative)1.13.2

Table 3: Precision

AnalyteRepeatability (RSD, n=6)Intermediate Precision (RSD)
This compound (Representative)< 2.0%< 3.0%

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
This compound (Representative)Low, Medium, High98.0 - 102.0< 3.0

Mandatory Visualization

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_elsd ELSD Detection cluster_data Data Analysis Standard 10-HSA Standard Dilution_Std Serial Dilution Standard->Dilution_Std Sample Sample Containing 10-HSA Hydrolysis Alkaline Hydrolysis (if needed) Sample->Hydrolysis Dilution_Sample Dilution Hydrolysis->Dilution_Sample Autosampler Autosampler Injection Dilution_Std->Autosampler Dilution_Sample->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Gradient Nebulizer Nebulization Column->Nebulizer Eluent Drift_Tube Solvent Evaporation Nebulizer->Drift_Tube Detector Light Scattering Detection Drift_Tube->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification Peak Area

Caption: Experimental workflow for 10-HSA quantification by HPLC-ELSD.

Conclusion

The described HPLC-ELSD method provides a reliable and sensitive approach for the quantification of this compound. The method is particularly advantageous due to the universal detection capability of ELSD for non-chromophoric compounds like 10-HSA. The provided protocol, including sample preparation and chromatographic conditions, can be readily implemented in quality control and research laboratories. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis.

References

Application Note: Derivatization of 10-Hydroxy-2-decenoic Acid (10-HSA) for Improved Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy-2-decenoic acid (10-HSA) is a bioactive fatty acid with significant research interest. Its analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) often requires derivatization to improve its volatility, thermal stability, and detectability. This application note provides detailed protocols for the derivatization of 10-HSA for both GC-MS and HPLC analysis, along with a summary of expected analytical performance.

Introduction

10-HSA possesses both a hydroxyl and a carboxylic acid functional group, which makes it a relatively polar and non-volatile compound. Direct analysis by GC-MS is challenging due to potential thermal degradation and poor peak shape. While HPLC analysis is feasible without derivatization, derivatization can significantly enhance the sensitivity and selectivity of detection, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS). This note details two primary derivatization strategies: silylation for GC-MS analysis and esterification or 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization for HPLC/LC-MS analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups, making them amenable to GC analysis.[1] This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group, resulting in derivatives that are more volatile, less polar, and more thermally stable.[1][2]

Silylation Reagents

Several silylating reagents are available, with varying reactivity and producing derivatives with different stabilities.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong and widely used silylating agent that reacts with a variety of functional groups.[3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most powerful silylating agents, its by-products are highly volatile, making it ideal for trace analysis.[3]

  • MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide): Forms t-BDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS ethers, offering more robust analysis.[2]

Experimental Protocols

Protocol 2.2.1: Two-Step Methoximation and Silylation with MSTFA

This protocol is recommended to prevent tautomerization and the formation of multiple derivatives if the analyte contains ketone or aldehyde groups. For 10-HSA, which has a hydroxyl group, a direct silylation might be sufficient, but this two-step process is a robust method for complex samples.[4]

Materials:

  • 10-HSA standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC vials

Procedure:

  • Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[4]

  • Add 50 µL of methoxyamine hydrochloride solution to the dried sample in a GC vial.

  • Seal the vial and heat at 60°C for 30 minutes to protect any carbonyl groups.

  • Cool the vial to room temperature.

  • Add 80 µL of MSTFA to the vial.

  • Seal the vial and heat at 60°C for 60 minutes.[5]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2.2.2: Direct Silylation with BSTFA (+TMCS)

This is a more direct approach suitable for 10-HSA. The addition of trimethylchlorosilane (TMCS) can catalyze the reaction for hindered hydroxyl groups.[6]

Materials:

  • 10-HSA standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials

Procedure:

  • Ensure the sample is completely dry.

  • Add 100 µL of a solution of the 10-HSA sample in a suitable anhydrous solvent to a GC vial.

  • Add 50 µL of BSTFA with 1% TMCS.[5]

  • Add 50 µL of anhydrous pyridine to catalyze the reaction.[7]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[5]

  • After cooling, the sample is ready for GC-MS injection.

Quantitative Data Summary for GC-MS Derivatization

Quantitative data for the derivatization of 10-HSA is not extensively available in the literature. The following table summarizes typical performance characteristics for the analysis of derivatized fatty acids, which can be considered indicative for 10-HSA.

Derivatization MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Silylation (general)Drugs of Abuse-2 - 2000 ng/mL-2.5 - 22.5[8]
Silylation with MSTFAUV Filters & Hormones0.1 - 1.3 µg/L0.3 - 4.2 µg/L-<7.2[9]
Methyl ChloroformateAmino Acids3.2 - 446 nM0.031 - 1.95 µM-0.49 - 11.10[10]

Derivatization for HPLC & LC-MS Analysis

For HPLC analysis, derivatization is primarily employed to enhance detection sensitivity and selectivity, especially when using UV-Vis or fluorescence detectors, or to improve ionization efficiency in mass spectrometry.

Derivatization Reagents for HPLC
  • BF3-Methanol: This reagent is used for the esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME).[5] This can improve chromatographic properties and volatility for certain applications.

  • 3-Nitrophenylhydrazine (3-NPH): This reagent reacts with carboxylic acids to form derivatives that can be readily analyzed by LC-MS/MS with high sensitivity.[11][12][13]

Experimental Protocols

Protocol 3.2.1: Esterification with BF3-Methanol

Materials:

Procedure:

  • To 100 µL of a 1 mg/mL 10-HSA solution in a suitable solvent, add 50 µL of 14% BF3-Methanol.[5]

  • Cap the vial and heat at 60°C for 60 minutes.[5]

  • After cooling, add 0.5 mL of saturated NaCl solution and vortex.[5]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[5]

  • Transfer the upper hexane layer containing the FAME to a new vial with anhydrous sodium sulfate to remove any residual water.[5]

  • The sample is ready for HPLC or GC-MS analysis.

Protocol 3.2.2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS

Materials:

  • 10-HSA standard or dried sample extract

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 25 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • Pyridine

  • Acetonitrile

  • Water

  • Heating block

Procedure (adapted from protocols for other carboxylic acids): [13]

  • Prepare a 25 mM 3-NPH solution.

  • To the dried 10-HSA sample, add a solution containing EDC and pyridine to activate the carboxylic acid.

  • Add the 3-NPH solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specific time (e.g., 30 minutes).[13]

  • Quench the reaction if necessary.

  • The derivatized sample is then ready for LC-MS/MS analysis.

Quantitative Data Summary for HPLC/LC-MS Derivatization

The following table provides an overview of the analytical performance that can be expected from the analysis of derivatized carboxylic acids by LC-MS.

| Derivatization Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-NPH | Reactive Aldehydes | 0.1 - 2 fmol (on-column) | - | 0.01 - 12.5 µM |[13] | | 3-NPH | Tricarboxylic Acid Cycle Acids | 10 - 800 pM | - | - |[14] | | No Derivatization | Phenolic Acids | 0.005 - 0.40 ng/µL | 0.01 - 0.70 ng/µL | 0.02 - 50 ng/µL |[15] |

Visualized Workflows

GC_MS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 10-HSA Sample DrySample Dry Sample (e.g., under N2) Sample->DrySample Add_MeOx Add MeOx in Pyridine DrySample->Add_MeOx Incubate_MeOx Incubate (60°C, 30 min) Add_MeOx->Incubate_MeOx Add_MSTFA Add MSTFA Incubate_MeOx->Add_MSTFA Incubate_MSTFA Incubate (60°C, 60 min) Add_MSTFA->Incubate_MSTFA Derivatized_Sample Derivatized 10-HSA Incubate_MSTFA->Derivatized_Sample GCMS_Analysis GC-MS Analysis Derivatized_Sample->GCMS_Analysis

Caption: Workflow for the two-step derivatization of 10-HSA for GC-MS analysis.

HPLC_Derivatization_Workflow cluster_sample_prep_hplc Sample Preparation cluster_derivatization_hplc Derivatization (Esterification) cluster_analysis_hplc Analysis Sample_HPLC 10-HSA Sample DrySample_HPLC Dry Sample (if necessary) Sample_HPLC->DrySample_HPLC Add_BF3 Add BF3-Methanol DrySample_HPLC->Add_BF3 Incubate_BF3 Incubate (60°C, 60 min) Add_BF3->Incubate_BF3 Extraction Liquid-Liquid Extraction (Hexane) Incubate_BF3->Extraction Derivatized_Sample_HPLC 10-HSA Methyl Ester Extraction->Derivatized_Sample_HPLC HPLC_Analysis HPLC/LC-MS Analysis Derivatized_Sample_HPLC->HPLC_Analysis

Caption: Workflow for the esterification of 10-HSA for HPLC/LC-MS analysis.

Conclusion

The derivatization of 10-HSA is a critical step for its reliable and sensitive quantification by chromatographic methods. For GC-MS analysis, silylation with reagents like MSTFA or BSTFA is highly effective, with a two-step methoximation-silylation protocol offering robustness for complex samples. For HPLC and LC-MS, esterification to form the methyl ester or derivatization with reagents such as 3-NPH can significantly improve detection limits. The choice of the derivatization method will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of 10-HSA.

References

Application Notes and Protocols for 10-Hydroxy-2-decenoic Acid (10-HDA) as a Monomer for Bio-based Polyesters and Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-2-decenoic acid (10-HDA), a naturally occurring unsaturated hydroxy fatty acid, is emerging as a valuable monomer for the synthesis of novel bio-based polymers. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for the formation of polyesters through self-condensation and potentially polyesteramides through reaction with diamines. These polymers are of significant interest due to their potential biodegradability, biocompatibility, and tunable physical properties, offering sustainable alternatives to petroleum-based plastics in various applications, including biomedical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters and the proposed synthesis of polyamides derived from 10-HDA.

Section 1: Bio-based Polyesters from 10-HDA

The polymerization of 10-HDA yields poly(10-hydroxy-2-decenoate) (PHDA), a flexible aliphatic polyester. The properties of PHDA can be tailored by controlling the polymerization conditions and the resulting molecular weight.

Data Presentation: Properties of 10-HDA Based Polyesters

The following tables summarize the key thermal and mechanical properties of polyesters synthesized from 10-HDA and its copolymers with L-lactic acid (LA).

Table 1: Thermal Properties of Poly(10-hydroxy-2-decenoate) (PHDA) and its Copolymers (PLH)

PolymerMonomer Ratio (LA/HDA)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td,max) (°C)Reference
PHDA0/1-->280[1][2][3]
PLH9.39.3/1--280-295[3]
PLH7.87.8/1--280-295[3]
PLH7.07.0/1--280-295[3]
PLH6.36.3/1--280-295[3]
PLH6.16.1/1--280-295[3]
PLH5.05.0/1--280-295[3]

Table 2: Molecular Weight and Mechanical Properties of PHDA and PLH Copolymers

PolymerMolar Ratio (LA/HDA)Mn ( g/mol )Mw ( g/mol )PDITensile Strength (MPa)Elongation at Break (%)Reference
PHDA0/115,88041,8202.6329.3331.0[1]
PLA1/017,50028,1001.61--[3]
PLH9.39.3/111,50018,5001.61--[3]
PLH7.87.8/114,80024,4001.6527.310.1[3]
PLH7.07.0/121,80037,9001.7415.2205.2[3]
PLH6.36.3/118,20032,0001.7610.8455.1[3]
PLH6.16.1/115,10024,8001.645.4680.3[3]
PLH5.05.0/111,70020,1001.721.5850.5[3]
PHDA0/135,90068,1001.90--[3]

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.

Experimental Protocol: Melt Polycondensation of 10-HDA

This protocol describes a two-stage melt polycondensation method to synthesize poly(10-hydroxy-2-decenoate).

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification under Nitrogen Atmosphere

  • Charge the three-necked flask with a known amount of 10-HDA monomer (e.g., 20 g).

  • Add the catalyst. For Sn(Oct)2, an appropriate amount is added directly. For the p-TSA/SnCl2·2H2O co-catalyst, a 1:1 molar ratio is used, with the total catalyst amount being around 0.4 wt% of the monomer.[3]

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 150 °C using a heating mantle.[1]

  • Maintain this temperature for several hours (e.g., 10 hours) under a continuous slow stream of nitrogen. Water, the byproduct of the esterification reaction, will be distilled off and collected in the condenser. Continue this stage until no more water is observed to be distilling.

Stage 2: Polycondensation under Vacuum

  • After the initial esterification, gradually increase the temperature to 180-220 °C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr.

  • Continue the reaction under high vacuum and stirring for an extended period (e.g., 4-18 hours) to facilitate the removal of residual water and drive the polymerization to achieve a high molecular weight polymer. The viscosity of the melt will noticeably increase during this stage.

Purification:

  • After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

  • Dissolve the solid polymer in chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum at room temperature until a constant weight is achieved.

Visualization: Polyester Synthesis Workflow

Polyester_Synthesis_Workflow Workflow for the Synthesis of Poly(10-hydroxy-2-decenoate) cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomer 10-HDA Monomer + Catalyst Heating_N2 Heat to 150°C under Nitrogen Flow Monomer->Heating_N2 Water_Removal Water Distillation Heating_N2->Water_Removal Heating_Vac Heat to 180-220°C under Vacuum Water_Removal->Heating_Vac Polymerization High Molecular Weight Polymer Formation Heating_Vac->Polymerization Dissolution Dissolve in Chloroform Polymerization->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Polymer Pure Poly(10-hydroxy-2-decenoate) Drying->Final_Polymer

Caption: Workflow for the Synthesis of Poly(10-hydroxy-2-decenoate).

Section 2: Bio-based Polyamides from 10-HDA (Proposed)

The synthesis of polyamides or, more accurately, polyesteramides from 10-HDA involves the reaction of its carboxylic acid group with a diamine and the esterification of its hydroxyl group. While specific literature on the direct polycondensation of 10-HDA with diamines is limited, a general protocol can be adapted from the synthesis of other polyesteramides derived from hydroxy acids. This proposed protocol should be considered a starting point for optimization.

Experimental Protocol: Proposed Synthesis of Polyesteramide from 10-HDA and a Diamine

This protocol outlines a proposed melt polycondensation method for synthesizing a polyesteramide from 10-HDA and a diamine, such as 1,6-hexamethylenediamine (HMDA).

Materials:

  • 10-Hydroxy-2-decenoic acid (10-HDA)

  • 1,6-Hexamethylenediamine (HMDA)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)2) or Antimony trioxide (Sb2O3))

  • High-purity nitrogen gas

  • Suitable solvent for purification (e.g., m-cresol (B1676322) or N-methyl-2-pyrrolidone (NMP))

  • Non-solvent for precipitation (e.g., methanol or ethanol)

Equipment:

  • High-temperature, high-torque mechanical stirrer-equipped glass reactor

  • Nitrogen inlet and outlet

  • Distillation column and condenser

  • Heating mantle with a precise temperature controller

  • Vacuum pump

Procedure:

Stage 1: Salt Formation and Pre-polymerization

  • In the reactor, combine equimolar amounts of 10-HDA and HMDA.

  • Purge the reactor thoroughly with high-purity nitrogen.

  • Heat the mixture gradually under a nitrogen blanket to form a molten salt. A typical temperature range for this stage is 180-200 °C.

  • Water will begin to evolve as the amide linkages form. Allow the water to distill off. This pre-polymerization step can be continued for 1-2 hours.

Stage 2: Polycondensation

  • Add the catalyst to the molten pre-polymer.

  • Gradually increase the temperature to 220-260 °C while continuing to purge with nitrogen. This will promote both ester and amide bond formation.

  • After 1-2 hours at this temperature, gradually apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.

  • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

Purification:

  • Cool the reactor under nitrogen and extrude or dissolve the polymer in a suitable solvent like m-cresol.

  • Precipitate the polyesteramide by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80 °C until a constant weight is obtained.

Visualization: Proposed Polyesteramide Synthesis

Polyesteramide_Synthesis Proposed Workflow for Polyesteramide Synthesis from 10-HDA Monomers 10-HDA + Diamine (e.g., HMDA) Salt_Formation Heat to 180-200°C (Salt Formation & Pre-polymerization) Monomers->Salt_Formation Polycondensation Add Catalyst Heat to 220-260°C (Polycondensation) Salt_Formation->Polycondensation Vacuum_Stage Apply Vacuum (Remove Water) Polycondensation->Vacuum_Stage Polymer Polyesteramide Vacuum_Stage->Polymer

Caption: Proposed Workflow for Polyesteramide Synthesis from 10-HDA.

Section 3: Biosynthesis of 10-HDA

10-HDA can be produced biologically through engineered microbial pathways, offering a sustainable route to this valuable monomer. The biosynthesis typically involves the conversion of a fatty acid precursor, such as decanoic acid, through a series of enzymatic reactions.

Signaling Pathway: Engineered Biosynthesis of 10-HDA in E. coli

The biosynthesis of 10-HDA in engineered E. coli can be achieved through a two-step whole-cell catalysis process starting from decanoic acid.

Visualization: 10-HDA Biosynthesis Pathway

Biosynthesis_Pathway Engineered Biosynthesis Pathway of 10-HDA in E. coli cluster_step1 Step 1: Desaturation cluster_step2 Step 2: Hydroxylation Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (FadD) Decanoic_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (FadE) trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Decenoyl_CoA Thioesterase Thioesterase (YdiI) trans_2_Decenoic_Acid trans-2-Decenoic Acid Thioesterase->trans_2_Decenoic_Acid Decanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Decenoyl_CoA->Thioesterase CYP450 Cytochrome P450 (e.g., CYP153A) trans_2_Decenoic_Acid->CYP450 HDA_10 10-Hydroxy-2-decenoic Acid (10-HDA) CYP450->HDA_10

Caption: Engineered Biosynthesis Pathway of 10-HDA in E. coli.

Conclusion

10-HDA is a versatile, bio-based monomer with significant potential for the development of sustainable polyesters and polyesteramides. The protocols provided herein offer a foundation for researchers to synthesize and explore the properties of these novel materials. The ability to produce 10-HDA through biotechnological routes further enhances its appeal as a building block for a circular bioeconomy. Further research into the optimization of polymerization conditions and the exploration of different diamine co-monomers will undoubtedly expand the range of applications for 10-HDA-based polymers.

References

Application Notes and Protocols for 10-Hydroxystearic Acid in Cosmetic and Skin Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA) is a naturally derived saturated hydroxy fatty acid that has garnered significant attention in the cosmetic and dermatological fields for its multifaceted benefits to the skin.[1][2] Sourced from the hydrogenation of castor oil or the biotechnological hydration of oleic acid, 10-HSA offers a unique combination of skin conditioning, protective, and bioactive properties.[1][3] Its molecular structure, featuring a hydroxyl group on the tenth carbon of an 18-carbon chain, imparts unique functional characteristics, making it a valuable ingredient in a wide range of skincare formulations.[1] This document provides detailed application notes, experimental protocols, and formulation guidelines for the effective utilization of 10-HSA in cosmetic and skin care products.

Mechanism of Action

The primary mechanism of action for 10-HSA's anti-aging effects is its function as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[3][4][5] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][6][7] This signaling cascade leads to a variety of beneficial effects on the skin.

Signaling Pathway of 10-HSA via PPARα Activation

PPARa_Signaling HSA 10-Hydroxystearic Acid (10-HSA) HSA_int 10-HSA PPARa_RXR_inactive PPARα-RXR (Inactive) PPARa_RXR_active PPARα-RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (DNA) PPARa_RXR_active->PPRE Binds HSA_int->PPARa_RXR_inactive Binds and Activates Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Collagen ↑ Collagen I & III Synthesis mRNA->Collagen MMP1 ↓ MMP-1 Expression mRNA->MMP1 p53 ↓ UV-induced p53 mRNA->p53 Collagen_Assay_Workflow start Start seed_cells Seed Human Dermal Fibroblasts in 24-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_hsa Treat with 10-HSA and Vehicle Control incubate_24h->treat_hsa incubate_48_72h Incubate for 48-72h treat_hsa->incubate_48_72h collect_supernatant Collect Culture Supernatant incubate_48_72h->collect_supernatant sirius_red Sirius Red Staining (Precipitation & Wash) collect_supernatant->sirius_red dissolve_pellet Dissolve Pellet in NaOH sirius_red->dissolve_pellet measure_absorbance Measure Absorbance at 540nm dissolve_pellet->measure_absorbance analyze_data Analyze Data and Quantify Collagen measure_absorbance->analyze_data end End analyze_data->end MMP1_Analysis_Logic start Human Skin Explant treatment Topical Treatment (10-HSA vs. Vehicle) start->treatment uvb UVB Irradiation treatment->uvb incubation 24h Incubation uvb->incubation rna_extraction Total RNA Extraction incubation->rna_extraction rt Reverse Transcription (RNA -> cDNA) rna_extraction->rt qpcr Quantitative PCR (MMP-1 & Housekeeping Gene) rt->qpcr analysis Relative Gene Expression Analysis (ΔΔCt) qpcr->analysis result MMP-1 Expression Level analysis->result

References

Application Notes and Protocols: (R)-10-Hydroxystearic Acid (10-HSA) as a Gelling Agent in Organogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-10-Hydroxystearic acid ((R)-10-HSA) is a chiral fatty acid that has demonstrated potential as a low-molecular-weight organogelator (LMWO).[1][2][3] Organogels are three-dimensional, self-assembled networks of gelator molecules that immobilize a liquid organic phase. These systems are of significant interest for various applications, including drug delivery, due to their thermo-reversibility and ability to encapsulate therapeutic agents.[4][5] (R)-10-HSA, a positional isomer of the well-known organogelator (R)-12-hydroxystearic acid ((R)-12-HSA), exhibits unique gelling behavior.[1][2][3] Current research indicates that (R)-10-HSA is a highly selective gelator, forming stable organogels primarily in non-polar solvents like paraffin (B1166041) oil.[1][2][3] In more polar organic solvents, it tends to crystallize rather than form a gel.[1][2][3] These application notes provide a summary of the current knowledge on the use of (R)-10-HSA as an organogelator, including its known properties, protocols for gel preparation and characterization, and a discussion of its self-assembly mechanism.

Quantitative Data on 10-HSA Organogel Properties

The available quantitative data for (R)-10-HSA as an organogelator is currently limited. The following table summarizes the known parameters for its gelation in paraffin oil. For comparative context, data for its isomers, (R)-9-HSA and the more extensively studied (R)-12-HSA, are also included where available.

GelatorSolventCritical Gelation Concentration (CGC) (% w/w)Gel-to-Sol Transition Temperature (Tg-s) (°C)Rheological Properties (G', G'')
(R)-10-HSA Paraffin Oil1.8[1][3]Data not availableData not available
CyclohexaneDoes not gel; forms a precipitate[1]N/AN/A
AcetonitrileDoes not gel; forms a precipitate[1]N/AN/A
(R)-9-HSA Paraffin Oil~0.5-1.0[6]Data not availableWeaker than (R)-12-HSA gel[6]
Other organic solventsDoes not gel; forms crystals[6]N/AN/A
(R)-12-HSA Various organic liquids< 1.0 in several solvents[7]Solvent-dependentForms robust gels[7][8]

Note: The lack of extensive quantitative data for (R)-10-HSA highlights a need for further research to fully characterize its potential as an organogelator in a wider range of solvents and conditions.

Experimental Protocols

Protocol 1: Preparation of (R)-10-HSA Organogel in Paraffin Oil

This protocol is for the preparation of a 1.8% w/w (R)-10-HSA organogel in paraffin oil, as demonstrated in the literature.[1][3]

Materials:

  • (R)-10-Hydroxystearic acid ((R)-10-HSA)

  • Paraffin oil

  • Glass vial with a screw cap

  • Water bath or heating block

  • Magnetic stirrer and stir bar (optional)

  • Spatula and weighing balance

Procedure:

  • Weigh the desired amount of (R)-10-HSA and paraffin oil to achieve a final concentration of 1.8% w/w. For example, for a 10 g sample, use 0.18 g of (R)-10-HSA and 9.82 g of paraffin oil.

  • Combine the (R)-10-HSA and paraffin oil in a glass vial.

  • Heat the suspension in a water bath to 80-90 °C for approximately 20 minutes, or until the (R)-10-HSA is fully dissolved. Gentle stirring can aid dissolution.

  • Once a clear, homogeneous solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.

  • Gel formation should be observed upon cooling. The gel can be confirmed by the tube inversion test (see Protocol 2).

Protocol 2: General Method for Testing the Gelation Ability of 10-HSA

This protocol provides a general framework for screening the gelling ability of (R)-10-HSA in various organic solvents.

Materials:

  • (R)-10-HSA

  • A selection of organic solvents of varying polarity (e.g., alkanes, aromatic solvents, esters, ketones)

  • Small, sealed vials (e.g., 2 mL)

  • Heating apparatus (e.g., hot plate, oil bath)

  • Vortex mixer

Procedure:

  • Prepare a series of concentrations of (R)-10-HSA in each test solvent (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/v).

  • Add the weighed amount of (R)-10-HSA and the corresponding volume of solvent to a vial.

  • Heat the mixture while stirring or vortexing until the solid is completely dissolved.

  • Allow the solution to cool to room temperature and then store at a controlled temperature (e.g., 25 °C) for 24 hours.

  • Assess gel formation using the tube inversion test: invert the vial and observe if the material flows. A stable gel will not flow.

  • Record the minimum concentration at which a stable gel forms as the Critical Gelation Concentration (CGC).

Protocol 3: Characterization of 10-HSA Organogels

1. Visual and Microscopic Observation:

  • Macroscopic Appearance: Observe the gel for its transparency, color, and homogeneity.

  • Polarized Light Microscopy (PLM): Place a small amount of the organogel on a microscope slide. Observe the microstructure under a polarized light microscope to identify the presence of crystalline structures, such as fibers or spherulites, which are characteristic of LMWO networks.

2. Rheological Measurements (General Protocol):

  • Instrumentation: A rheometer equipped with a parallel plate or cone-plate geometry is required.

  • Sample Loading: Carefully load the organogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). Within the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress. G' represents the elastic component and G'' the viscous component of the material. For a gel, G' should be significantly higher than G''.

  • Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the gel's behavior over a range of timescales. A stable gel network will typically show G' largely independent of frequency.

  • Temperature Sweep: To determine the gel-to-sol transition temperature (Tg-s), perform a temperature ramp at a controlled heating rate (e.g., 1-2 °C/min) while monitoring G' and G''. The temperature at which G' and G'' crossover (G' = G'') is often defined as Tg-s.

3. Thermal Analysis (General Protocol):

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the thermal transitions of the organogel.

  • Procedure: Seal a small, accurately weighed amount of the organogel in a DSC pan. Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected gel-to-sol transition. The endothermic peak in the heating curve corresponds to the melting of the gel network.

Visualizations

Self-Assembly Mechanism of 10-HSA

The formation of a stable organogel by (R)-10-HSA is driven by the self-assembly of individual molecules into a three-dimensional network. This process is primarily governed by non-covalent interactions, with hydrogen bonding playing a crucial role.[1][2] The carboxylic acid headgroup and the hydroxyl group at the C10 position of the stearic acid chain are key functional groups involved in forming intermolecular hydrogen bonds.[1] This leads to the formation of one-dimensional fibrillar structures that entangle to create the gel network, immobilizing the solvent molecules.

G cluster_0 Molecular Self-Assembly of (R)-10-HSA Individual 10-HSA Molecules Individual 10-HSA Molecules Hydrogen Bonding Hydrogen Bonding Individual 10-HSA Molecules->Hydrogen Bonding Carboxylic Acid & Hydroxyl Groups 1D Fibrillar Structures 1D Fibrillar Structures Hydrogen Bonding->1D Fibrillar Structures 3D Gel Network 3D Gel Network 1D Fibrillar Structures->3D Gel Network Entanglement

Caption: Proposed self-assembly of (R)-10-HSA into a 3D gel network.

Experimental Workflow for Organogel Preparation and Characterization

The following diagram outlines the typical workflow for the preparation and characterization of (R)-10-HSA organogels.

G cluster_1 Workflow for (R)-10-HSA Organogel Analysis Preparation Preparation Dissolution Dissolve 10-HSA in Solvent (Heating) Preparation->Dissolution Cooling Cool to Room Temperature Dissolution->Cooling Gel Formation Gel Formation Cooling->Gel Formation Characterization Characterization Gel Formation->Characterization Visual & Microscopic Visual Inspection Polarized Light Microscopy Characterization->Visual & Microscopic Rheological Analysis Amplitude, Frequency, & Temperature Sweeps Characterization->Rheological Analysis Thermal Analysis DSC for Thermal Transitions Characterization->Thermal Analysis

Caption: Experimental workflow for 10-HSA organogels.

Potential Applications and Future Directions

While the study of (R)-10-HSA as an organogelator is still in its early stages, its ability to form stable gels in paraffin oil suggests potential applications in formulations where this solvent is a suitable vehicle, such as in certain topical or cosmetic products. The high selectivity of the gelator could be advantageous in specific applications requiring gelation of only a particular component in a mixture.

Significant research is needed to fully elucidate the potential of (R)-10-HSA. Future studies should focus on:

  • Broadening the Solvent Scope: A systematic investigation of a wider range of non-polar and weakly polar solvents is necessary to identify other potential gelling systems.

  • Quantitative Characterization: Detailed rheological and thermal analyses are crucial to understand the mechanical strength, stability, and processing parameters of 10-HSA organogels.

  • Structure-Property Relationships: Further investigation into the self-assembly mechanism, potentially using techniques like small-angle X-ray scattering (SAXS) and molecular modeling, will provide a deeper understanding of how the molecular structure of 10-HSA dictates its gelling properties.

  • Drug Delivery Applications: Once the fundamental properties are better understood, studies on the encapsulation and release of active pharmaceutical ingredients from 10-HSA organogels can be explored.

References

Application Note: Quantification of 10-Hydroxy-2-decenoic Acid (10-HSA) in Complex Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-2-decenoic acid (10-HDA or 10-HSA), a medium-chain fatty acid uniquely found in royal jelly, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] These activities include anti-inflammatory, anti-tumor, immunomodulatory, and neurogenic effects.[1][2] The therapeutic potential of 10-HSA is being explored in various contexts, including cancer research and metabolic diseases.[1][3] As research into the pharmacological effects of 10-HSA advances, the need for a robust and reliable method for its quantification in complex biological matrices, such as plasma and tissue, becomes crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.

This application note provides a detailed protocol for the quantification of 10-HSA in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the specific biological matrix. Below are recommended procedures for plasma and tissue samples.

a) Plasma Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of 10-HSA).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

b) Tissue Sample Preparation (Homogenization and Liquid-Liquid Extraction)

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold homogenization buffer (e.g., PBS).

  • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is obtained.

  • To the tissue homogenate, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture containing an internal standard.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of 10-HSA. These may need to be optimized for specific instrumentation.

  • Liquid Chromatography (LC)

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for fatty acids.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for 10-HSA and the internal standard, ensuring high selectivity and sensitivity.

      • Example Transition for 10-HSA: The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated through collision-induced dissociation.

Data Presentation

The following tables summarize typical quantitative data for 10-HSA analysis from the literature.

Table 1: LC-MS/MS Method Validation Parameters for 10-HSA Quantification

ParameterTypical ValueReference
Linearity Range0.010 - 0.500 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)97.4 - 100.4%
Precision (% RSD)Intra-day: < 15%, Inter-day: < 15%
Limit of Detection (LOD)~0.05 µg/mL[4]
Limit of Quantification (LOQ)~0.25 µg/mL[4]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Tissue) Homogenization Homogenization (for Tissue) Extraction Extraction (Protein Precipitation or LLE) Sample->Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSA 10-HSA FFAR4 FFAR4 (Receptor) HSA->FFAR4 Binds to IKK IKK Complex FFAR4->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkB_complex NF-κB/IκB (Inactive Complex) IkappaB->NFkB_complex Degrades NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates to DNA DNA NFkB_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

References

Solid-Phase Synthesis of 10-Hydroxystearic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA) and its derivatives are a class of lipid molecules with significant potential in various fields, including cosmetics, polymer science, and drug development. Their unique bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, allows for diverse chemical modifications to generate novel compounds with tailored properties. Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for the preparation of libraries of 10-HSA derivatives. This approach simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to high-throughput and automated synthesis.

These application notes provide a detailed protocol for the solid-phase synthesis of 10-HSA derivatives, from the immobilization of the fatty acid backbone onto a solid support to the final cleavage and purification of the desired products.

Principle of Solid-Phase Synthesis

The solid-phase synthesis of 10-HSA derivatives involves three main stages:

  • Immobilization: The carboxylic acid moiety of 10-HSA is covalently attached to a solid support (resin) through a suitable linker. The Wang resin is a common choice for this purpose, as the resulting ester linkage is stable to a variety of reaction conditions but can be readily cleaved under moderately acidic conditions.[1][2]

  • Derivatization: With the carboxylic acid group protected by its linkage to the resin, the free hydroxyl group at the C10 position can be selectively modified using a variety of chemical transformations, such as acylation, etherification, or oxidation.

  • Cleavage: Once the desired modifications are complete, the final derivative is cleaved from the solid support, typically using a solution of trifluoroacetic acid (TFA). The product is then isolated and purified.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Wang Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Acetic Anhydride (B1165640)

  • Pyridine (B92270)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Methanol (MeOH)

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the esterification of this compound to the Wang resin.

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation.

  • Activation of 10-HSA: In a separate flask, dissolve this compound (3 eq., 3.0 mmol) in a minimal amount of anhydrous DCM. Add DIC (3 eq., 3.0 mmol) and a catalytic amount of DMAP (0.1 eq., 0.1 mmol). Stir the solution at room temperature for 20 minutes.

  • Coupling: Drain the DCM from the swollen resin and add the activated 10-HSA solution. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 2 hours.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Derivatization of Resin-Bound this compound (Example: Acetylation)

This protocol provides an example of derivatizing the hydroxyl group of the immobilized 10-HSA via acetylation.

  • Resin Swelling: Swell the 10-HSA-loaded resin (~1.0 mmol) in anhydrous DCM (10 mL) for 1 hour.

  • Acetylation: Add a solution of acetic anhydride (10 eq., 10 mmol) and pyridine (10 eq., 10 mmol) in anhydrous DCM (10 mL) to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the derivatized resin under vacuum.

Protocol 3: Cleavage of the Derivative from the Resin

This protocol describes the cleavage of the final product from the Wang resin.[2][3][4]

  • Resin Swelling: Swell the dried, derivatized resin (~1.0 mmol) in DCM (5 mL) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the swollen resin and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Remove the TFA from the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purification can be achieved by flash chromatography or recrystallization.

Data Presentation

The following tables present illustrative quantitative data for the solid-phase synthesis of 10-acetoxystearic acid. These are representative values and may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Resin Loading Efficiency

ParameterValue
Initial Resin Loading Capacity1.0 mmol/g
Mass of Resin Used1.0 g
Moles of 10-HSA Used3.0 mmol
Final Resin Loading (by gravimetric analysis)0.85 mmol/g
Loading Efficiency85%

Table 2: Reaction Yields and Purity

StepProductTheoretical Yield (mg)Actual Yield (mg)Yield (%)Purity (by HPLC)
Immobilization10-HSA-Wang Resin----
Acetylation10-Acetoxystearoyl-Wang Resin--98% (conversion)-
Cleavage & Purification10-Acetoxystearic Acid290.5246.985%>95%

Visualizations

Workflow for Solid-Phase Synthesis of this compound Derivatives

G cluster_0 Immobilization cluster_1 Derivatization cluster_2 Cleavage & Purification Resin Wang Resin Loaded_Resin 10-HSA on Resin HSA This compound Activated_HSA Activated 10-HSA (DIC, DMAP) HSA->Activated_HSA Activated_HSA->Loaded_Resin Derivatized_Resin Derivatized 10-HSA on Resin Loaded_Resin->Derivatized_Resin Loaded_Resin->Derivatized_Resin Derivatizing_Agent Derivatizing Agent (e.g., Acetic Anhydride) Derivatizing_Agent->Derivatized_Resin Crude_Product Crude Product Derivatized_Resin->Crude_Product Derivatized_Resin->Crude_Product Cleavage_Cocktail Cleavage Cocktail (TFA, TIS, H2O) Cleavage_Cocktail->Crude_Product Purified_Product Purified 10-HSA Derivative Crude_Product->Purified_Product Purification

Caption: General workflow for the solid-phase synthesis of 10-HSA derivatives.

Chemical Scheme for Solid-Phase Synthesis of 10-Acetoxystearic Acid

G Resin [Resin]-OH Loaded_Resin [Resin]-OOC-(CH2)8-CH(OH)-(CH2)7-CH3 Resin->Loaded_Resin 1. Coupling HSA HOOC-(CH2)8-CH(OH)-(CH2)7-CH3 Acetylated_Resin [Resin]-OOC-(CH2)8-CH(OCOCH3)-(CH2)7-CH3 Loaded_Resin->Acetylated_Resin 2. Acetylation Final_Product HOOC-(CH2)8-CH(OCOCH3)-(CH2)7-CH3 Acetylated_Resin->Final_Product 3. Cleavage Coupling DIC, DMAP Acetylation Ac2O, Pyridine Cleavage TFA, TIS, H2O

Caption: Reaction scheme for the synthesis of 10-acetoxystearic acid on a solid support.

References

Application Notes and Protocols: 10-Hydroxystearic Acid as a Substrate for Lipase-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 10-Hydroxystearic Acid (10-HSA) as a substrate in lipase-catalyzed reactions. The information is intended for researchers in biotechnology, organic chemistry, and materials science, as well as professionals in the pharmaceutical, cosmetic, and lubricant industries.

Introduction

This compound (10-HSA) is a saturated hydroxy fatty acid that offers a versatile platform for enzymatic modifications. Its hydroxyl group at the C10 position and a terminal carboxylic acid group make it an ideal substrate for lipase-catalyzed reactions, including esterification and polymerization (estolide formation). These enzymatic transformations yield a variety of valuable derivatives with applications in cosmetics, biolubricants, and potentially as drug delivery matrices. Lipases, as biocatalysts, offer a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions and minimizing byproduct formation.

Applications of Lipase-Catalyzed 10-HSA Derivatives

The enzymatic modification of 10-HSA using lipases can lead to the production of high-value oleochemicals.

  • Cosmetics and Personal Care: Esterification of 10-HSA with various alcohols produces esters that can function as emollients, thickeners, and structuring agents in cosmetic formulations. These bio-based esters offer a sustainable alternative to synthetic ingredients.

  • Biolubricants: The polymerization of 10-HSA leads to the formation of estolides, which are polyesters with excellent lubricating properties, high viscosity indices, and good oxidative stability. These biodegradable lubricants are promising environmentally friendly alternatives to mineral oil-based products.

  • Drug Development: The biocompatible and biodegradable nature of 10-HSA-derived polymers makes them potential candidates for use as drug delivery vehicles, offering controlled release of active pharmaceutical ingredients.

Key Lipases for 10-HSA Reactions

Several commercially available lipases have demonstrated high efficacy in catalyzing reactions with hydroxy fatty acids. For 10-HSA, the following immobilized lipases are recommended:

  • Novozym® 435: Immobilized Candida antarctica lipase (B570770) B (CALB). It is a versatile and robust lipase with broad substrate specificity and high thermal stability, making it suitable for both esterification and polymerization reactions.

  • Lipozyme® RM IM: Immobilized Rhizomucor miehei lipase. This lipase is known for its 1,3-regioselectivity, which can be advantageous in specific synthetic applications.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of 10-HSA with a Fatty Alcohol

This protocol describes the synthesis of a 10-HSA ester, a potential emollient for cosmetic applications.

Materials:

  • This compound (10-HSA)

  • Fatty alcohol (e.g., Cetyl alcohol, Oleyl alcohol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with magnetic stirrer and temperature control

  • Analytical equipment: HPLC or GC-FID for monitoring reaction progress

Procedure:

  • Reactant Preparation: In a reaction vessel, combine 10-HSA and the fatty alcohol in a desired molar ratio (e.g., 1:1 to 1:3). For a solvent-based reaction, add a suitable volume of solvent (e.g., n-hexane). For a solvent-free system, gently heat the mixture to melt the reactants.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 1% to 10% (w/w) of the total substrate weight.

  • Reaction Conditions:

    • Temperature: Maintain the reaction temperature between 50°C and 70°C.

    • Agitation: Stir the mixture at a constant speed (e.g., 200-300 rpm) to ensure proper mixing.

    • Water Removal: If the reaction is sensitive to water, add activated molecular sieves (3Å or 4Å) to the reaction mixture or apply a vacuum to remove the water produced during esterification.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-FID to determine the conversion of 10-HSA.

  • Product Recovery: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused. The product can be purified by removing the solvent (if used) under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Quantitative Data (Analogous System):

While specific data for 10-HSA is limited in publicly available literature, the following table for the esterification of 9,10-dihydroxystearic acid (a similar substrate) provides an indication of expected outcomes.

ParameterValueReference
Enzyme Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM)[1]
Substrates 9,10-dihydroxystearic acid and 1-octanol[1]
Temperature 50°C[1]
Conversion ~90%[1]
Protocol 2: Lipase-Catalyzed Polymerization of 10-HSA (Estolide Synthesis)

This protocol outlines the synthesis of 10-HSA based estolides, which have potential applications as biolubricants.

Materials:

  • This compound (10-HSA)

  • Immobilized Lipase (e.g., Novozym® 435)

  • High-vacuum pump

  • Reaction vessel with mechanical stirrer and temperature control

  • Analytical equipment: Gel Permeation Chromatography (GPC) for molecular weight determination, Titration for Acid Value.

Procedure:

  • Reactant Preparation: Add molten 10-HSA to the reaction vessel.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the molten substrate. A typical enzyme concentration is 5-10% (w/w).

  • Reaction Conditions:

    • Temperature: Heat the mixture to a temperature between 70°C and 90°C.

    • Pressure: Apply a high vacuum (e.g., <1 mbar) to the system to effectively remove the water formed during the polymerization reaction. This is crucial to drive the equilibrium towards the formation of high molecular weight polymers.

    • Agitation: Use a mechanical stirrer to ensure efficient mixing of the viscous reaction mixture.

  • Reaction Monitoring: Monitor the reaction by measuring the acid value of the mixture over time. A decrease in the acid value indicates the progress of the polymerization. The molecular weight and polydispersity of the resulting estolide can be determined by GPC.

  • Product Recovery: After the desired reaction time or when the acid value stabilizes, cool down the reactor and filter the hot, viscous product to remove the immobilized enzyme. The enzyme can be washed and reused. The resulting estolide can be used directly or further purified.

Quantitative Data (Analogous System):

The following data is for the synthesis of estolides from ricinoleic acid and stearic acid, which serves as a relevant model for 10-HSA polymerization.

ParameterValueReference
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)[2]
Substrates Stearic acid and methyl ricinoleate[2]
Temperature 84°C[2]
Time 24 hours[2]
Conversion 43-44%[2]

Visualizations

Experimental Workflow for Lipase-Catalyzed Esterification of 10-HSA

EsterificationWorkflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Enzymatic Reaction cluster_monitoring 3. Reaction Monitoring cluster_recovery 4. Product Recovery HSA 10-HSA Mixer1 Mixing & Heating HSA->Mixer1 Alcohol Fatty Alcohol Alcohol->Mixer1 Solvent Solvent (Optional) Solvent->Mixer1 Reactor Reaction Vessel (50-70°C, 200-300 rpm) Mixer1->Reactor Sampling Periodic Sampling Reactor->Sampling Filtration Filtration Reactor->Filtration Lipase Immobilized Lipase Lipase->Reactor Analysis HPLC / GC-FID Analysis Sampling->Analysis Product Crude Ester Filtration->Product Enzyme_Recovery Enzyme Reuse Filtration->Enzyme_Recovery Purification Purification (Solvent Removal, Chromatography) Product->Purification Final_Product Pure 10-HSA Ester Purification->Final_Product

Caption: Workflow for lipase-catalyzed esterification of 10-HSA.

Experimental Workflow for Lipase-Catalyzed Polymerization of 10-HSA

PolymerizationWorkflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Enzymatic Polymerization cluster_monitoring 3. Reaction Monitoring cluster_recovery 4. Product Recovery HSA Molten 10-HSA Reactor Reaction Vessel (70-90°C, High Vacuum) HSA->Reactor AV_Titration Acid Value Titration Reactor->AV_Titration GPC_Analysis GPC Analysis (Molecular Weight) Reactor->GPC_Analysis Filtration Hot Filtration Reactor->Filtration Lipase Immobilized Lipase Lipase->Reactor Product Crude Estolide Filtration->Product Enzyme_Recovery Enzyme Reuse Filtration->Enzyme_Recovery Final_Product Purified 10-HSA Estolide Product->Final_Product

Caption: Workflow for lipase-catalyzed polymerization of 10-HSA.

Signaling Pathway (Logical Relationship) for Biolubricant Production

BiolubricantPathway cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application HSA This compound Polymerization Enzymatic Polymerization (Self-condensation) HSA->Polymerization Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Polymerization Estolide 10-HSA Estolide (Polyester) Polymerization->Estolide Water Water (byproduct) Polymerization->Water Biolubricant Biolubricant Formulation Estolide->Biolubricant

Caption: Pathway from 10-HSA to biolubricant via lipase catalysis.

References

Application Notes and Protocols for Testing the Efficacy of 10-Hydroxystearic Acid on In Vitro Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 10-Hydroxystearic Acid (10-HSA)

This compound (10-HSA) is a naturally occurring hydroxylated fatty acid with significant potential in cosmetic and dermatological applications.[1][2] Emerging research has highlighted its role in improving skin health through various mechanisms, including the activation of peroxisome proliferator-activated receptor-α (PPARα), a key regulator of skin barrier function and inflammation.[3][4][5] In vitro studies have demonstrated its capacity to stimulate collagen synthesis, mitigate the effects of UV-induced skin damage, and modulate the expression of genes involved in keratinocyte differentiation and melanogenesis.[3][5][6] These properties make 10-HSA a compelling ingredient for anti-aging, skin barrier repair, and hyperpigmentation treatment formulations.

This document provides detailed application notes and protocols for evaluating the efficacy of 10-HSA using in vitro skin models, specifically focusing on its effects on skin barrier function, hydration, and anti-inflammatory properties.

Recommended In Vitro Skin Models

For testing the efficacy of 10-HSA, Reconstructed Human Epidermis (RHE) models are highly recommended.[7][8][9][10] These models, such as EpiSkin™, SkinEthic™, EpiDerm™, and ZenSkin, consist of normal human keratinocytes cultured to form a multilayered epidermis that mimics the structure and function of the human stratum corneum.[7][8][9][11] They provide a robust and ethically sound alternative to animal testing for assessing the effects of topical compounds.[12][13] For studies requiring dermal-epidermal interactions, such as collagen synthesis analysis, full-thickness skin models that include a dermal layer with fibroblasts are more appropriate.[14]

Application Note 1: Assessing the Skin Barrier Enhancement Properties of 10-HSA

Objective: To evaluate the potential of 10-HSA to improve skin barrier function in a Reconstructed Human Epidermis (RHE) model.

Mechanism of Action: 10-HSA, through its activation of PPARα, is hypothesized to stimulate the synthesis of key epidermal lipids, such as ceramides, and enhance the expression of structural proteins like filaggrin and loricrin, which are crucial for maintaining a healthy skin barrier.

Experimental Workflow:

G cluster_prep Model Preparation cluster_treat Treatment cluster_analysis Barrier Function Analysis prep Equilibrate RHE models treat Topically apply 10-HSA formulations (e.g., 0.1%, 0.5%, 1.0% w/v in a suitable vehicle) and vehicle control prep->treat incubate Incubate for 24-48 hours treat->incubate teer Measure Transepithelial Electrical Resistance (TEER) incubate->teer tewl Measure Transepidermal Water Loss (TEWL) incubate->tewl gene Gene Expression Analysis (RT-qPCR) (Filaggrin, Loricrin, Involucrin) incubate->gene lipid Lipid Analysis (Ceramide Synthesis) incubate->lipid

Caption: Workflow for assessing skin barrier enhancement by 10-HSA.

Protocol 1.1: Transepithelial Electrical Resistance (TEER) and Transepidermal Water Loss (TEWL) Measurement

Materials:

  • Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the RHE model manufacturer

  • 10-HSA stock solution (dissolved in a suitable vehicle like ethanol (B145695) or DMSO, then diluted in the vehicle)

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • TEER meter with chopstick electrodes

  • TEWL measurement device (e.g., Tewameter®)

Procedure:

  • Equilibrate the RHE tissues in the provided assay medium overnight at 37°C and 5% CO2.

  • The following day, replace the medium with fresh, pre-warmed assay medium.

  • Topically apply a defined volume (e.g., 20-50 µL) of the 10-HSA formulations and the vehicle control to the surface of the RHE tissues.

  • Incubate the treated tissues for 24 to 48 hours.

  • TEER Measurement:

    • At the end of the incubation period, add PBS to the apical and basolateral compartments.

    • Allow the tissues to equilibrate for 30 minutes.

    • Measure the electrical resistance using the TEER meter. An increase in TEER indicates improved barrier integrity.

  • TEWL Measurement:

    • Carefully remove the RHE inserts from the culture plate.

    • Allow the tissue surface to acclimate to the ambient environment for a few minutes.

    • Place the probe of the TEWL device on the tissue surface and record the measurement.[4][15] A decrease in TEWL signifies a reduction in water loss and an enhanced barrier function.[15]

Protocol 1.2: Gene Expression Analysis of Barrier-Related Proteins

Materials:

  • Treated RHE tissues from Protocol 1.1

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (Filaggrin, Loricrin, Involucrin) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • At the end of the treatment period, harvest the RHE tissues.

  • Extract total RNA from the tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for filaggrin, loricrin, involucrin, and the housekeeping gene.

  • Analyze the relative gene expression levels using the ΔΔCt method. An upregulation of these genes suggests an improvement in epidermal differentiation and barrier formation.[2][16][17][18]

Protocol 1.3: Analysis of Ceramide Synthesis

Materials:

  • Treated RHE tissues from Protocol 1.1

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for ceramides

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Following treatment, harvest the RHE tissues.

  • Perform lipid extraction from the tissues using an appropriate solvent system.

  • Add internal standards to the lipid extracts for quantification.

  • Analyze the ceramide profile and quantity using an LC-MS/MS system.[19][20] An increase in the total ceramide content or specific ceramide species indicates a positive effect on the lipid component of the skin barrier.[21][22][23]

Expected Quantitative Data:

ParameterVehicle Control0.1% 10-HSA0.5% 10-HSA1.0% 10-HSA
TEWL (g/m²/h) BaselineDecreaseSignificant DecreaseSignificant Decrease
TEER (Ω·cm²) BaselineIncreaseSignificant IncreaseSignificant Increase
Filaggrin mRNA Expression (Fold Change) 1.0> 1.5> 2.0> 2.5
Loricrin mRNA Expression (Fold Change) 1.0> 1.5> 2.0> 2.5
Total Ceramide Content (ng/mg protein) BaselineIncreaseSignificant IncreaseSignificant Increase

Application Note 2: Evaluation of the Anti-Inflammatory Effects of 10-HSA

Objective: To determine the ability of 10-HSA to mitigate inflammation in an in vitro skin model.

Mechanism of Action: As a PPARα agonist, 10-HSA is expected to exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways, such as NF-κB, and reducing the production of inflammatory cytokines.

Experimental Workflow:

G cluster_prep Model Preparation cluster_treat Treatment and Induction cluster_analysis Inflammation Analysis prep Equilibrate RHE models treat Pre-treat with 10-HSA formulations and vehicle control prep->treat induce Induce inflammation (e.g., with LPS or TNF-α/IFN-γ) treat->induce incubate Incubate for 6-24 hours induce->incubate viability Assess cell viability (MTT assay) incubate->viability cytokine Measure cytokine release (ELISA) (e.g., IL-1α, IL-6, IL-8, TNF-α) incubate->cytokine gene Gene Expression Analysis (RT-qPCR) (Pro-inflammatory markers) incubate->gene

Caption: Workflow for assessing the anti-inflammatory effects of 10-HSA.

Protocol 2.1: Induction of Inflammation and Treatment

Materials:

  • RHE model

  • Assay medium

  • 10-HSA formulations and vehicle control

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), or a cytokine cocktail like TNF-α and IFN-γ)[1][24][25][26][27]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326)

Procedure:

  • Equilibrate RHE tissues as described in Protocol 1.1.

  • Pre-treat the tissues with 10-HSA formulations or vehicle control for a specified period (e.g., 1-2 hours).

  • Introduce the inflammatory stimulus to the culture medium.

  • Incubate for a period sufficient to induce an inflammatory response (e.g., 6-24 hours).

  • Cell Viability (MTT Assay):

    • At the end of the incubation, transfer the RHE inserts to a new plate containing MTT solution.

    • Incubate for 3 hours to allow for formazan (B1609692) crystal formation.

    • Extract the formazan crystals with isopropanol and measure the absorbance at 570 nm. A higher absorbance in 10-HSA treated groups compared to the inflammation-induced control indicates a protective effect.

Protocol 2.2: Cytokine Measurement

Materials:

  • Culture medium collected from Protocol 2.1

  • ELISA kits for target cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α)

Procedure:

  • Collect the culture medium from the basolateral side of the RHE inserts at the end of the incubation period.

  • Centrifuge the medium to remove any cellular debris.

  • Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions. A reduction in cytokine levels in the 10-HSA treated groups compared to the inflammation-induced control indicates an anti-inflammatory effect.

Expected Quantitative Data:

ParameterVehicle ControlInflammation Control0.5% 10-HSA + Inflammation1.0% 10-HSA + Inflammation
Cell Viability (% of Vehicle Control) 100%DecreasedIncreasedSignificantly Increased
IL-1α Release (pg/mL) BaselineSignificantly IncreasedDecreasedSignificantly Decreased
IL-8 Release (pg/mL) BaselineSignificantly IncreasedDecreasedSignificantly Decreased
TNF-α Release (pg/mL) BaselineSignificantly IncreasedDecreasedSignificantly Decreased

Application Note 3: Investigating the Pro-Collagen and Anti-Aging Effects of 10-HSA

Objective: To assess the ability of 10-HSA to stimulate collagen synthesis and reduce markers of UV-induced skin aging in a full-thickness skin model or in dermal fibroblast cultures.

Mechanism of Action: 10-HSA has been shown to increase the synthesis of collagen type I and III.[3][5][6] It also mitigates UV-induced damage by reducing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, and downregulating the p53 stress response.[3][5]

Experimental Workflow:

G cluster_prep Model Preparation cluster_treat Treatment cluster_analysis Anti-Aging Analysis prep Culture human dermal fibroblasts or full-thickness skin models treat Treat with 10-HSA formulations and vehicle control prep->treat incubate Incubate for 48-72 hours treat->incubate collagen Collagen Synthesis Assay (e.g., ELISA for Pro-Collagen I) incubate->collagen mmp1 MMP-1 Expression Analysis (RT-qPCR or ELISA) incubate->mmp1 p53 p53 Expression Analysis (Western Blot) (in UV-irradiated models) incubate->p53

Caption: Workflow for assessing the anti-aging effects of 10-HSA.

Protocol 3.1: Collagen Synthesis Assay

Materials:

  • Human dermal fibroblasts or full-thickness skin models

  • Culture medium

  • 10-HSA formulations and vehicle control

  • Pro-Collagen Type I C-Peptide (PIP) ELISA kit

Procedure:

  • Culture human dermal fibroblasts to sub-confluence or use established full-thickness skin models.

  • Treat the cells or tissues with 10-HSA formulations or vehicle control in fresh culture medium.

  • Incubate for 48 to 72 hours.

  • Collect the culture supernatant.

  • Measure the amount of secreted pro-collagen type I using a PIP ELISA kit according to the manufacturer's instructions. An increase in pro-collagen levels indicates enhanced collagen synthesis.[5][11]

Protocol 3.2: Analysis of MMP-1 and p53 Expression (in a UV-Induced Damage Model)

Materials:

  • Full-thickness skin models

  • 10-HSA formulations and vehicle control

  • UVB irradiation source

  • RNA extraction and qPCR reagents (for MMP-1)

  • Protein lysis buffer and Western blot reagents (for p53)

Procedure:

  • Treat the full-thickness skin models with 10-HSA formulations or vehicle control.

  • After a pre-incubation period, expose the tissues to a sub-lethal dose of UVB radiation.

  • Incubate the tissues for a further 24 hours.

  • MMP-1 Expression:

    • Harvest the tissues and extract total RNA.

    • Perform qPCR to analyze the relative gene expression of MMP-1. A decrease in MMP-1 expression in 10-HSA treated groups suggests a protective effect against collagen degradation.

  • p53 Expression:

    • Harvest the tissues and prepare protein lysates.

    • Perform Western blotting to detect the levels of p53 protein. A reduction in p53 expression indicates a decrease in the cellular stress response to UV damage.

Expected Quantitative Data:

ParameterVehicle Control0.5% 10-HSA1.0% 10-HSA
Pro-Collagen I Synthesis (% of Control) 100%150 - 200%> 200%
UV-Induced MMP-1 Expression (Fold Change) Significantly IncreasedDecreasedSignificantly Decreased
UV-Induced p53 Expression (Fold Change) Significantly IncreasedDecreasedSignificantly Decreased

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables, as exemplified above, to facilitate easy comparison between different concentrations of 10-HSA and the respective controls. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects. The results will provide valuable insights into the efficacy of 10-HSA as a functional ingredient for improving skin health and appearance.

References

Application Notes & Protocols: A Guide to the Scale-up of 10-Hydroxystearic Acid Production via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxystearic acid (10-HSA) is a valuable hydroxylated fatty acid with broad industrial applications, serving as a key ingredient in cosmetics, lubricants, polymers, and as a precursor for fragrances.[1][2] Traditional chemical synthesis methods for producing hydroxylated fatty acids are often energy-intensive and lack specificity. Microbial fermentation presents a sustainable and highly selective alternative, utilizing oleic acid—an abundant and renewable resource from vegetable oils—as a starting material.[2][3] The biotransformation is catalyzed by the enzyme oleate (B1233923) hydratase (OhyA), which performs a regioselective hydration of the double bond in oleic acid to produce (R)-10-HSA.[2][4] This document provides detailed protocols and application notes for scaling up the production of 10-HSA using recombinant microbial systems, specifically targeting researchers and professionals in bioprocess development.

Biocatalyst and Biosynthetic Pathway

The most effective and commonly employed strategy for 10-HSA production is the use of a recombinant Escherichia coli host engineered to express the oleate hydratase (OhyA) gene.[5][6] This enzyme has been successfully cloned from various microorganisms, including Stenotrophomonas maltophilia, Paracoccus aminophilus, and Lysinibacillus fusiformis, demonstrating high catalytic efficiency.[6][7][8] The enzymatic reaction involves the direct addition of a water molecule across the C9-C10 double bond of oleic acid.

cluster_pathway Biosynthesis of this compound Oleic_Acid Oleic Acid 10_HSA This compound Oleic_Acid->10_HSA Hydration H2O H₂O H2O->10_HSA Enzyme Oleate Hydratase (OhyA) Enzyme->10_HSA

Caption: Enzymatic conversion of oleic acid to 10-HSA.

Section 1: Fermentation Scale-up Data

Successful scale-up requires careful optimization of fermentation parameters. High-density cell cultures are crucial for achieving high product titers and volumetric productivities. The data below summarizes results from various lab and bench-scale fermentation processes for 10-HSA production.

Microorganism Scale Temp (°C) pH Substrate (Oleic Acid) Final Titer (g/L) Conversion Yield (%) Productivity Reference
Recombinant E. coli (S. maltophilia OhyA)Whole Cell Conversion356.550 g/L4998 (w/w)12.3 g/L/h[6][9]
Recombinant E. coli (S. maltophilia OhyA)1-L Bioreactor307.515 g/L~46-~8.2 g/L/h[5][10]
Recombinant E. coli (P. aminophilus OhyA)1-L Bioreactor--90 g/L~86.596.121.6 g/L/h (552 g/L/d)[8]
Recombinant Enzyme (L. fusiformis OhyA)Enzymatic Conversion356.540 g/L---[7]
Sphingobacterium thalpophilumReactor Process287.3-7400.07 g/L/h[11]

Section 2: Experimental Workflow for Scale-Up

The transition from lab-scale shake flasks to bench-top fermenters is a critical step. It involves moving from a batch process with limited control to a fed-batch process with tight regulation of environmental parameters like pH, temperature, and dissolved oxygen, which is essential for achieving high cell densities and productivity.[12][13]

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Strain Revival (Recombinant E. coli) B Inoculum Preparation (Shake Flask) A->B C Seed Fermentation (Small-scale Bioreactor) B->C D Production Fermentation (5L Fed-Batch Bioreactor) C->D E Cell Separation (Centrifugation) D->E Harvest F Product Extraction (Acidification & Solvent Extraction) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Crystallization) G->H I Final Product (>99% Pure 10-HSA) H->I

Caption: Overall workflow for 10-HSA production.

Section 3: Detailed Experimental Protocols

Protocol 1: Inoculum and Seed Culture Preparation
  • Strain Revival: Streak a cryopreserved stock of recombinant E. coli expressing oleate hydratase onto a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate at 37°C overnight.

  • Primary Inoculum: Inoculate a single colony into a 250 mL flask containing 50 mL of LB broth with the selective antibiotic. Incubate at 37°C in a shaking incubator (200 rpm) for 12-16 hours.

  • Seed Culture: Transfer the primary inoculum into a 2L baffled flask containing 500 mL of defined Riesenberg medium supplemented with 10 g/L glucose and the selective antibiotic.[5] Incubate at 30°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6. This seed culture will be used to inoculate the production fermenter.

Protocol 2: 5L Fed-Batch Fermentation and Biotransformation

This protocol is adapted for a whole-cell biotransformation process where cell growth and product formation occur in distinct phases.

  • Fermenter Setup:

    • Prepare a 5L bioreactor with 3L of sterile Riesenberg medium.

    • Calibrate pH and dissolved oxygen (DO) probes. Set initial parameters: Temperature = 30°C, pH = 7.0 (controlled with NH₄OH), Agitation = 300-500 rpm, Airflow = 1 VVM.

  • Inoculation: Aseptically transfer the seed culture into the production fermenter to achieve an initial OD₆₀₀ of approximately 0.2.

  • Growth Phase (Batch): Allow the cells to grow until the initial glucose is depleted, indicated by a sharp increase in the DO signal.

  • Growth Phase (Fed-Batch):

    • Initiate a feeding strategy using a concentrated glucose solution (e.g., 500 g/L) to maintain a controlled growth rate and achieve a high cell density (target OD₆₀₀ > 100).

    • Once the target cell density is reached, induce the expression of oleate hydratase by adding IPTG (if using an inducible promoter) and lowering the temperature to 25°C.[5] Allow induction to proceed for 4-6 hours.

  • Cell Harvest and Resuspension:

    • Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C).

    • Wash the cell pellet with a buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend in the reaction buffer to a final concentration of 10-20 g cell dry weight (CDW) per liter.[5][6]

  • Biotransformation Phase:

    • Transfer the cell suspension back into the sterilized bioreactor containing the reaction buffer.

    • Set reaction conditions: Temperature = 35°C, pH = 6.5.[6][9]

    • Prepare the oleic acid substrate solution by mixing it with a surfactant (e.g., 0.05% w/v Tween 40) to create a stable emulsion.[9]

    • Add the oleic acid emulsion to the bioreactor to a final concentration of 50-100 g/L.[6][8]

    • Run the biotransformation for 4-8 hours, taking samples periodically to monitor product formation.

Protocol 3: Downstream Extraction and Purification
  • Cell Removal: After the biotransformation is complete, centrifuge the reaction mixture to pellet the cells. The 10-HSA will be in the supernatant/product layer.

  • Acidification: Transfer the supernatant to a separation funnel and acidify to pH 2.0 using 6M HCl. This protonates the 10-HSA, making it less water-soluble.

  • Solvent Extraction: Perform a liquid-liquid extraction using an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[2] Shake vigorously and allow the layers to separate. Collect the organic phase. Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 10-HSA product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or hexane) to achieve high purity (>99%).[5]

Protocol 4: Analytical Quantification by GC-MS

Quantification of 10-HSA requires derivatization to increase its volatility for gas chromatography.[2]

  • Sample Preparation: Take 0.5 mL of the extracted sample (dissolved in ethyl acetate) and place it in a 2 mL GC vial.[14]

  • Derivatization (Silylation): Add 100 µL of pyridine (B92270) and 50 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][14]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[14] Allow to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Example program: Initial 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Detection: Operate in scan mode to identify the trimethylsilyl (B98337) (TMS) derivative of 10-HSA based on its characteristic mass spectrum and fragmentation pattern. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.[15]

    • Quantification: Create a calibration curve using a certified 10-HSA standard that has undergone the same derivatization process.

Section 4: Key Considerations for Successful Scale-Up

Scaling up a fermentation process is not trivial. Several physical and biological parameters must be carefully managed to ensure that performance at the larger scale is consistent with lab-scale results.[12]

G cluster_considerations Key Engineering & Biological Parameters main Scale-Up Challenges (Shake Flask to Bioreactor) A Oxygen Transfer (Maintain high kLa) main->A B Mixing & Homogeneity (Avoid gradients) main->B C Heat Removal (Prevent overheating) main->C D Shear Stress (Impact on cell viability) main->D E Substrate Feed Strategy (Avoid toxicity/starvation) main->E F Foam Control main->F

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 10-Hydroxystearic Acid (10-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 10-hydroxystearic acid (10-HSA).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of 10-HSA using oleate (B1233923) hydratase, often expressed in recombinant E. coli.

Issue 1: Low or No Conversion of Oleic Acid to 10-HSA

Question: My reaction shows very low or no yield of 10-HSA. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion can stem from several factors related to the enzyme, reaction conditions, or substrate. Follow this troubleshooting workflow:

Low_Conversion_Troubleshooting start Low/No 10-HSA Yield enzyme_check 1. Verify Enzyme Activity start->enzyme_check conditions_check 2. Optimize Reaction Conditions enzyme_check->conditions_check Enzyme is active enzyme_node Inactive Enzyme/Improper Expression enzyme_check->enzyme_node substrate_check 3. Assess Substrate Quality & Solubility conditions_check->substrate_check Conditions are optimal conditions_node Suboptimal pH, Temperature, or Buffer conditions_check->conditions_node inhibition_check 4. Investigate Inhibition substrate_check->inhibition_check Substrate is viable substrate_node Poor Substrate Solubility/Purity substrate_check->substrate_node inhibition_node Substrate or Product Inhibition inhibition_check->inhibition_node sol1 Re-run protein expression. Ensure correct induction (e.g., ZYM-5052 medium for some oleate hydratases). enzyme_node->sol1 sol2 Confirm protein presence via SDS-PAGE. enzyme_node->sol2 sol3 Use whole-cell biocatalyst if purified enzyme is inactive. enzyme_node->sol3 sol4 Adjust pH to optimal range (e.g., pH 6.5-7.5). conditions_node->sol4 sol5 Set temperature to optimal range (e.g., 28-35°C). conditions_node->sol5 sol6 Use appropriate buffer (e.g., phosphate (B84403) buffer). conditions_node->sol6 sol7 Incorporate co-solvents like ethanol (B145695) (2% v/v) and glycerol (B35011) (10% v/v) to improve solubility. substrate_node->sol7 sol8 Use a surfactant like Triton X-100 (0.5% v/v) or Tween 80 (0.05% w/v). substrate_node->sol8 sol9 Verify purity of oleic acid. substrate_node->sol9 sol10 Test a range of oleic acid concentrations. Some enzymes show reduced activity at high concentrations. inhibition_node->sol10 sol11 Monitor reaction over time. A plateau in conversion may indicate product inhibition. inhibition_node->sol11

Caption: Troubleshooting workflow for low 10-HSA yield.

Issue 2: Enzyme Inactivity, Especially with Recombinant Oleate Hydratase from E. coli

Question: My purified recombinant oleate hydratase is inactive, or the activity is very low. How can I address this?

Answer:

This is a common issue, particularly when the enzyme is expressed in E. coli. The enzyme's activity can be greatly affected by the expression and purification procedures.[1]

  • Problem: The soluble fraction of the cell lysate shows almost no activity.

    • Solution: The active enzyme may be located in the cell debris. It has been observed that for oleate hydratase from Lactobacillus rhamnosus expressed in E. coli, the active form is retained within the cell debris, while the soluble hydratase in the clear lysate is almost completely inactive.[1] It is recommended to use the whole-cell biocatalyst rather than the purified enzyme.

  • Problem: Incorrect protein folding in the E. coli cytosol.

    • Solution: Optimize expression conditions. Lowering the induction temperature can sometimes improve proper folding. Also, consider co-expression with chaperones to assist in the folding process.[2][3][4]

  • Problem: Inactive enzyme after purification.

    • Solution: Oleate hydratases often require a flavin adenine (B156593) dinucleotide (FAD) cofactor for stability and activity.[5][6] Ensure that the purification buffers do not strip the cofactor from the enzyme. It may be necessary to add FAD to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for the enzymatic synthesis of 10-HSA?

A1: The optimal conditions can vary depending on the source of the oleate hydratase. However, generally favorable conditions are:

  • pH: A slightly acidic to neutral pH is often optimal. For example, oleate hydratase from Lactobacillus rhamnosus shows peak activity at pH 6.6.[1] Another from Lactococcus garvieae has an optimum at pH 7.5.[7]

  • Temperature: The optimal temperature is typically in the range of 28-37°C. For the enzyme from L. rhamnosus, 28°C was found to be ideal, with a marked decrease in activity at 37°C.[1] The hydratase from L. garvieae performs best at 30°C.[7]

Q2: How can I improve the solubility of oleic acid in the aqueous reaction medium?

A2: Oleic acid has poor solubility in water, which can limit the reaction rate. To improve this, you can:

  • Use Co-solvents: A combination of glycerol (e.g., 10% v/v) and ethanol (e.g., 2% v/v) has been shown to be highly effective, leading to almost complete hydration of oleic acid when using a whole-cell biocatalyst.[1]

  • Add Surfactants: Non-ionic surfactants like Triton™ X-100 (e.g., 0.5% v/v) or Tween 80 (e.g., 0.05% w/v) can also enhance substrate availability.[1][7]

Q3: Is substrate or product inhibition a concern in 10-HSA synthesis?

A3: Both can be a concern, depending on the specific enzyme and reaction conditions.

  • Substrate Inhibition: Some oleate hydratases can be inhibited by high concentrations of oleic acid.[8] However, systems using whole cells of recombinant E. coli with co-solvents have shown tolerance to high oleic acid concentrations (up to 50 g/L) with only a modest reduction in activity.[1]

  • Product Inhibition: The accumulation of 10-HSA can inhibit the enzyme.[9] If the reaction rate slows down and plateaus before the substrate is fully consumed, product inhibition may be the cause. In some cases, the product (R)-10-HSA precipitates from the reaction mixture, which can be a convenient way to recover it and potentially reduce product inhibition.[10]

Q4: Should I use a purified enzyme or a whole-cell biocatalyst?

A4: For many oleate hydratases expressed in E. coli, a whole-cell biocatalyst is often more effective and reliable.[1] The purified enzyme can be inactive or lose activity during purification. Whole cells can be treated with reagents to permeabilize the membrane, such as a combination of ethanol and glycerol, which has been shown to yield excellent results.[1]

Data Presentation

Table 1: Effect of Temperature on 10-HSA Yield (Oleate Hydratase from L. rhamnosus) [1][11]

Temperature (°C)10-HSA Yield (%)
58
1084
1588
2093
2496
2896
3283
378
Reaction Conditions: pH 6.6, 3 g/L Oleic Acid.

Table 2: Effect of pH on 10-HSA Yield (Oleate Hydratase from L. rhamnosus) [1][11]

pH10-HSA Yield (%)
5.535
6.087
6.698
7.070
7.632
8.019
Reaction Conditions: 28°C, 3 g/L Oleic Acid.

Table 3: Comparison of Optimal Conditions for Oleate Hydratases from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Key Additives/Co-solventsReference
Lactobacillus rhamnosus6.628Glycerol (10% v/v), Ethanol (2% v/v)[1]
Lactococcus garvieae7.530Mg2+, Tween 80 (0.05% w/v)[7]
Elizabethkingia meningoseptica~6.022Isopropyl alcohol (2.5%)[12]
Stenotrophomonas nitritireducens7.535Tween 80 (0.05% w/v)[7]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for 10-HSA Synthesis

This protocol is based on the methodology for recombinant E. coli expressing oleate hydratase from Lactobacillus rhamnosus.[1]

Whole_Cell_Biocatalysis cluster_prep Biocatalyst Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_recovery Product Recovery culture 1. Culture recombinant E. coli (e.g., in ZYM-5052 autoinduction medium) harvest 2. Harvest cells by centrifugation culture->harvest wash 3. Wash cell pellet harvest->wash resuspend 4. Resuspend cell pellet (5% w/v) in 50 mM potassium phosphate buffer (pH 6.6) wash->resuspend add_cosolvents 5. Add glycerol (10% v/v) and ethanol (2% v/v) resuspend->add_cosolvents add_substrate 6. Add oleic acid (e.g., 3-50 g/L) add_cosolvents->add_substrate incubate 7. Incubate at 28°C with agitation add_substrate->incubate monitor 8. Monitor reaction progress (e.g., by TLC or GC-MS) incubate->monitor acidify 9. Acidify reaction mixture to pH ~2 monitor->acidify extract 10. Extract with an organic solvent (e.g., ethyl acetate) acidify->extract purify 11. Purify 10-HSA (e.g., crystallization) extract->purify

Caption: Experimental workflow for 10-HSA synthesis.

Materials:

  • Recombinant E. coli cells expressing oleate hydratase.

  • 50 mM Potassium phosphate buffer (pH 6.6).

  • Glycerol.

  • Ethanol.

  • Oleic Acid.

  • Ethyl acetate.

  • Hydrochloric acid (HCl).

Procedure:

  • Cell Preparation: Culture the recombinant E. coli cells under appropriate induction conditions. Harvest the cells by centrifugation and wash the pellet.

  • Reaction Mixture: Resuspend the cell pellet to a final concentration of 5% (w/v) in 50 mM potassium phosphate buffer (pH 6.6).

  • Additives: Add glycerol to a final concentration of 10% (v/v) and ethanol to 2% (v/v).

  • Substrate Addition: Add oleic acid to the desired starting concentration (e.g., 3 g/L).

  • Incubation: Incubate the reaction mixture at 28°C with agitation for a specified time (e.g., 24-72 hours).

  • Monitoring: Monitor the conversion of oleic acid to 10-HSA using a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Product Recovery:

    • Stop the reaction and acidify the mixture to approximately pH 2 with HCl.

    • Extract the 10-HSA using an organic solvent such as ethyl acetate.

    • Wash the organic phase, dry it, and evaporate the solvent.

    • The crude product can be further purified by methods like recrystallization.[13][14]

References

Technical Support Center: Microbial Production of 10-Hydroxystearic Acid (10-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the microbial production of 10-Hydroxystearic Acid (10-HSA), focusing on overcoming low yields.

Troubleshooting Guide: Overcoming Low 10-HSA Yield

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My 10-HSA yield is very low or non-existent. What are the primary factors I should investigate?

Answer: Low or no yield of 10-HSA can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the activity of the oleate (B1233923) hydratase enzyme, the bioavailability of the oleic acid substrate, and the overall health and metabolic state of your microbial host. Sub-optimal reaction conditions such as pH, temperature, and aeration can also significantly impact the outcome.

Question 2: How can I determine if low oleate hydratase activity is the cause of poor 10-HSA production?

Answer: To assess enzyme activity, you can perform a whole-cell activity assay or use cell-free extracts. A common issue is inefficient expression or improper folding of the recombinant oleate hydratase. Ensure that the expression of your enzyme is robust by analyzing protein levels via SDS-PAGE. Additionally, oleate hydratases are FAD-dependent enzymes; therefore, ensuring the availability of this cofactor is crucial. In some cases, the reduced form (FADH2) has been shown to be the activating agent, which may require specific cellular redox conditions.

Question 3: I've confirmed my enzyme is expressed, but the yield is still low. Could substrate bioavailability be the problem?

Answer: Yes, the poor water solubility of oleic acid is a significant challenge for its efficient conversion to 10-HSA. This can lead to mass transfer limitations, where the substrate is not readily accessible to the microbial cells. To improve bioavailability, consider the following:

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Tween 40 are often used to emulsify the oleic acid in the culture medium.[1][2]

  • Co-solvents: The addition of a small percentage of an organic solvent, such as ethanol, can also improve oleic acid solubility.

  • Agitation: Ensure adequate mixing to maintain a stable emulsion of the substrate in the fermentation broth.

Question 4: I've optimized enzyme expression and substrate delivery, but my 10-HSA production plateaus or even decreases after an initial phase. What could be happening?

Answer: This phenomenon is often indicative of substrate or product inhibition. High concentrations of oleic acid can be toxic to microbial cells, and the accumulation of 10-HSA can also inhibit the activity of the oleate hydratase or be detrimental to the host. Strategies to mitigate these effects include:

  • Fed-batch Fermentation: A fed-batch strategy, where oleic acid is added incrementally, can maintain the substrate concentration below the toxic threshold.

  • In-situ Product Removal: While more complex, implementing techniques to remove 10-HSA from the reaction mixture as it is produced can alleviate product inhibition.

Question 5: My wild-type microbial strain is not producing 10-HSA efficiently. What are my options?

Answer: While some wild-type strains of Stenotrophomonas, Pseudomonas, and Lactobacillus can produce 10-HSA, their yields are often limited. For higher productivity, consider using a recombinant host such as Escherichia coli. Expressing a well-characterized oleate hydratase, for instance from Stenotrophomonas maltophilia, in a robust host like E. coli has been shown to significantly increase 10-HSA titers.[3][4][5][6]

Data Summary: Microbial Production of 10-HSA

The following table summarizes quantitative data from various studies on the microbial production of 10-HSA, allowing for easy comparison of different production systems and conditions.

Microbial HostEnzyme SourceSubstrate Conc. (g/L)Temp. (°C)pHTime (h)Titer (g/L)Yield (%)Productivity (g/L/h)Reference
Stenotrophomonas nitritireducensWild-type30357.5431.51007.9[1][2]
Recombinant E. coliS. maltophilia OhyA50356.54499812.3[5][6]
Recombinant E. coliS. maltophilia OhyA15307.5-~46912.0 (g/g CDW/h)[3][4]
Recombinant EnzymeLysinibacillus fusiformis40356.52.5409416[7]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Oleic Acid to 10-HSA

This protocol is a general guideline for the whole-cell bioconversion of oleic acid using a recombinant E. coli strain expressing an oleate hydratase.

1. Strain Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate a larger volume of production medium (e.g., Riesenberg medium) and grow at 30°C.
  • When the culture reaches an OD600 of 0.6-0.8, induce the expression of the oleate hydratase by adding IPTG to a final concentration of 0.1 mM.
  • Continue to incubate the culture for a set period (e.g., 4-6 hours) to allow for enzyme expression.

2. Biotransformation Reaction:

  • Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Resuspend the cells in the reaction buffer to a desired cell concentration (e.g., 10 g/L dry cell weight).
  • Prepare the reaction mixture containing the cell suspension, oleic acid (e.g., 50 g/L), and a surfactant (e.g., 0.05% w/v Tween 40).
  • Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation for a specified duration (e.g., 4 hours).

3. Product Extraction and Analysis:

  • Stop the reaction by acidifying the mixture (e.g., with 1 M HCl).
  • Extract the fatty acids with an organic solvent (e.g., ethyl acetate).
  • Dry the organic phase (e.g., over anhydrous sodium sulfate) and evaporate the solvent.
  • Analyze the product by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization.

Protocol 2: Oleate Hydratase Activity Assay

This assay can be used to determine the activity of the oleate hydratase in whole cells or cell-free extracts.

1. Preparation of Cell-Free Extract (Optional):

  • Resuspend the harvested cells in buffer and lyse them by sonication or using a French press.
  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble enzyme.

2. Assay Reaction:

  • Prepare the reaction mixture in a microcentrifuge tube containing:
  • Buffer (e.g., 50 mM potassium phosphate, pH 6.0)
  • FAD (e.g., 50 µM)
  • Oleic acid substrate (e.g., 20 µM)
  • Whole cells or cell-free extract
  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

3. Analysis:

  • Stop the reaction and extract the fatty acids as described in Protocol 1.
  • Analyze the conversion of oleic acid to 10-HSA using methods like thin-layer chromatography (TLC) with radiolabeled substrate or GC/HPLC for quantitative analysis. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of 10-HSA per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_production Production cluster_downstream Downstream Processing strain Recombinant Strain Selection (e.g., E. coli with OhyA) preculture Overnight Pre-culture strain->preculture fermentation Large-scale Fermentation preculture->fermentation induction Induction of Oleate Hydratase Expression fermentation->induction biotransformation Whole-cell Biotransformation (Oleic Acid + Surfactant) induction->biotransformation extraction Extraction of 10-HSA biotransformation->extraction purification Purification extraction->purification analysis Product Analysis (GC/HPLC) purification->analysis

Caption: Experimental workflow for microbial production of 10-HSA.

troubleshooting_low_yield cluster_enzyme Enzyme Activity cluster_substrate Substrate Bioavailability cluster_inhibition Inhibition cluster_conditions Reaction Conditions start Low 10-HSA Yield check_expression Check Oleate Hydratase Expression (SDS-PAGE) start->check_expression check_emulsion Visual Inspection of Oleic Acid Emulsion start->check_emulsion check_toxicity Monitor Cell Viability start->check_toxicity check_ph Verify and Optimize pH start->check_ph check_activity Perform Enzyme Activity Assay check_expression->check_activity Expression OK optimize_expression Optimize Induction (IPTG conc., temp.) check_expression->optimize_expression Low/No Expression add_surfactant Add/Optimize Surfactant (e.g., Tween 80) check_emulsion->add_surfactant Poor Emulsion optimize_agitation Increase Agitation Speed add_surfactant->optimize_agitation fed_batch Implement Fed-batch Feeding of Oleic Acid check_toxicity->fed_batch Toxicity Observed check_temp Verify and Optimize Temperature check_ph->check_temp

Caption: Troubleshooting logic for low 10-HSA yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound (10-HSA) and why is it important? A1: this compound is a hydroxylated fatty acid that has applications in the production of lubricants, plastics, cosmetics, and as a precursor for valuable flavor and fragrance compounds. Its microbial production offers a sustainable alternative to chemical synthesis.

Q2: Which microorganisms are best suited for 10-HSA production? A2: While several wild-type bacteria can produce 10-HSA, recombinant E. coli expressing an oleate hydratase from a high-performing strain like Stenotrophomonas maltophilia is often preferred for achieving high titers and productivities.[3][4][5][6]

Q3: What is the role of oleate hydratase in 10-HSA production? A3: Oleate hydratase (EC 4.2.1.53) is the key enzyme that catalyzes the conversion of oleic acid to this compound by adding a water molecule across the double bond of the fatty acid.

Q4: Are there any specific cofactors required for oleate hydratase activity? A4: Yes, oleate hydratases typically require flavin adenine (B156593) dinucleotide (FAD) as a cofactor. Some studies suggest that the reduced form, FADH2, is the active state of the cofactor.

Q5: How can I improve the stability of the oleate hydratase enzyme? A5: Enzyme stability can be a limiting factor. Strategies to improve stability include enzyme immobilization on a solid support, which can also facilitate enzyme reuse.

Q6: What are the optimal pH and temperature conditions for 10-HSA production? A6: The optimal conditions can vary depending on the microbial host and the specific oleate hydratase. However, many studies report optimal pH values in the range of 6.5-7.5 and temperatures around 35°C.[1][2][5][6]

Q7: Can I use unpurified oils as a substrate instead of pure oleic acid? A7: Yes, some studies have successfully used hydrolysates of natural oils, such as olive oil, which are rich in oleic acid, as a cost-effective substrate for 10-HSA production.[7]

Q8: What are the downstream processing steps for recovering 10-HSA? A8: After the biotransformation, the 10-HSA is typically extracted from the fermentation broth using an organic solvent. Further purification can be achieved through crystallization or chromatographic methods.

References

Troubleshooting peak tailing in GC-MS analysis of 10-HSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the gas chromatography-mass spectrometry (GC-MS) analysis of 10-hydroxy-2-decenoic acid (10-HSA), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is 10-HSA and why is its analysis important?

10-Hydroxy-2-decenoic acid (10-HSA) is a medium-chain fatty acid that plays significant roles in various biological processes. Accurate and reliable quantification of 10-HSA is crucial in fields such as drug development and life sciences research to understand its therapeutic potential and metabolic functions. GC-MS is a powerful technique for this analysis, offering high sensitivity and specificity.[1][2][3]

Q2: Why is peak tailing a common issue when analyzing 10-HSA by GC-MS?

Peak tailing is a frequent challenge in the GC analysis of polar and acidic compounds like 10-HSA.[4][5] The primary reason is the interaction of the polar carboxyl and hydroxyl groups of the analyte with active sites, such as residual silanol (B1196071) groups (-Si-OH), on the surfaces of the GC inlet liner, column stationary phase, and other components of the flow path.[5][6][7] These interactions can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape with a "tail".[8][9]

Q3: What is derivatization and why is it necessary for the GC-MS analysis of 10-HSA?

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a particular analytical method.[10] For the GC-MS analysis of fatty acids like 10-HSA, derivatization is essential to improve their volatility and thermal stability.[10][11] By converting the polar carboxyl and hydroxyl groups into less polar derivatives (e.g., methyl esters or trimethylsilyl (B98337) ethers), their interaction with active sites in the GC system is minimized, leading to improved peak shape and sensitivity.[11][12] Common derivatization techniques include silylation, acylation, and alkylation.[10]

Troubleshooting Guide: Peak Tailing in 10-HSA Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your GC-MS analysis of 10-HSA.

Initial Assessment: Are All Peaks Tailing or Just 10-HSA?

The first step in troubleshooting is to determine the extent of the problem.

  • If all peaks in the chromatogram, including the solvent peak, are tailing: This often points to a physical or mechanical issue within the GC system.[7]

  • If only the 10-HSA peak (and other polar analytes) are tailing: This suggests a chemical interaction problem between the analyte and the GC system.[4][7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing in 10-HSA Analysis start Peak Tailing Observed for 10-HSA q1 Are all peaks tailing? start->q1 check_install Check Column Installation (Proper depth, no leaks) q1->check_install  Yes check_derivatization Verify Derivatization Protocol (Complete reaction? Reagents fresh?) q1->check_derivatization  No check_cut Inspect Column Cut (Should be clean and square) check_install->check_cut inlet_maintenance Perform Inlet Maintenance (Replace liner, septum, o-ring) check_cut->inlet_maintenance column_activity Address Column Activity check_derivatization->column_activity trim_column Trim Front of Column (Remove contamination) column_activity->trim_column replace_column Replace Column trim_column->replace_column

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps and Solutions

The following table summarizes the common causes of peak tailing and provides recommended solutions.

Potential Cause Symptoms Recommended Solutions References
System Activity Tailing of polar/acidic peaks like 10-HSA.- Use a deactivated inlet liner and column. - Perform routine inlet maintenance (replace liner, septum, O-rings). - "Prime" the system by injecting a high-concentration standard to passivate active sites.[5][7][13]
Column Issues Gradual worsening of peak tailing over time for all or specific peaks.- Contamination: Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced. - Improper Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector. - Degradation: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[7][8][9][14]
Incomplete Derivatization Tailing of the 10-HSA peak, possibly with a leading shoulder or a broader peak.- Ensure derivatization reagents are fresh and not expired. - Optimize reaction conditions (temperature, time) to ensure complete derivatization. - Verify the sample is dry before adding derivatization reagents, as water can interfere with the reaction.[12][15]
Injection Technique Tailing of all peaks, especially at high concentrations.- Column Overload: Dilute the sample and re-inject. - Incorrect Injection Mode: For splitless injections, ensure an appropriate solvent purge time is set.[6][8]
Contamination Worsening peak tailing over time, even after liner changes.- Perform a system bake-out to remove volatile contaminants. - Ensure high-purity solvents and gases are used. - Implement sample preparation techniques like solid-phase extraction (SPE) to remove non-volatile matrix components.[4][8][14]

Experimental Protocol: Example Derivatization of 10-HSA

While various derivatization methods exist, silylation is a common approach for hydroxylated fatty acids. The following is a general example protocol for the silylation of 10-HSA to form its trimethylsilyl (TMS) derivative. Note: This is a general guideline and may require optimization for your specific application and instrumentation.

Materials:

  • Dried 10-HSA sample

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the 10-HSA sample is completely dry, as moisture will deactivate the silylation reagent. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add an appropriate volume of anhydrous solvent to dissolve the sample.

  • Derivatization: Add an excess of the silylation reagent (e.g., 50-100 µL of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a set duration (e.g., 30-60 minutes) to facilitate the reaction.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Factors Contributing to Peak Tailing of Acidic Analytes

The following diagram illustrates the key factors that can lead to peak tailing during the GC-MS analysis of an acidic compound like 10-HSA.

G Factors Contributing to Peak Tailing of 10-HSA peak_tailing Peak Tailing of 10-HSA active_sites Active Sites in GC System (e.g., Silanol Groups) active_sites->peak_tailing column_issues Column Issues column_issues->peak_tailing sub_contamination Contamination column_issues->sub_contamination sub_degradation Degradation column_issues->sub_degradation sub_installation Improper Installation column_issues->sub_installation inlet_problems Inlet Problems inlet_problems->peak_tailing derivatization_issues Incomplete Derivatization derivatization_issues->peak_tailing injection_technique Improper Injection Technique injection_technique->peak_tailing

Caption: Key contributors to peak tailing for acidic analytes like 10-HSA.

References

Improving the solubility of 10-Hydroxystearic Acid for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 10-Hydroxystearic Acid (10-HSA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (10-HSA) and what is its primary mechanism of action in cells?

A1: this compound is a hydroxylated fatty acid. In biological systems, (R)-10-HSA acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα by 10-HSA leads to the regulation of genes involved in lipid metabolism and can stimulate the synthesis of collagen. It has also been shown to modulate the WNT signaling pathway.

Q2: I am observing a precipitate in my cell culture medium after adding the 10-HSA stock solution. What is the likely cause?

A2: Precipitation of 10-HSA upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. The most probable cause is "solvent shock," which occurs when a concentrated stock solution in an organic solvent (like DMSO or ethanol) is rapidly diluted into the aqueous medium, causing the compound to crash out of solution. Other potential causes include the final concentration of 10-HSA exceeding its solubility limit in the medium, low media temperature, or interactions with media components.

Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO, ethanol) in the final cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the 10-HSA, but without the compound itself.

Q4: Can I pre-mix 10-HSA with serum before adding it to the serum-free medium?

A4: While this is a common strategy for other fatty acids, it is important to note that components in serum can interact with 10-HSA. If your experimental design allows, complexing 10-HSA with fatty acid-free Bovine Serum Albumin (BSA) is a more controlled method to enhance its solubility and bioavailability in cell culture.

Solubility Data

The solubility of 10-HSA and related compounds can vary depending on the solvent and temperature. The following table summarizes available solubility data.

CompoundSolventConcentrationTemperature
(R)-10-Hydroxystearic AcidDMSO≥10 mg/mLRoom Temperature
(R)-10-Hydroxystearic AcidEthanol≥10 mg/mLRoom Temperature
9,10-Dihydroxystearic AcidDMF25 mg/mLNot Specified
9,10-Dihydroxystearic AcidDMSO10 mg/mLNot Specified
9,10-Dihydroxystearic AcidDMSO:PBS (pH 7.2) (1:5)0.16 mg/mLNot Specified
9,10-Dihydroxystearic AcidEthanol5 mg/mLNot Specified

Experimental Protocols

Protocol 1: Preparation of 10-HSA Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 10-HSA in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of 10-HSA powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 3 mg per 1 mL of DMSO (Molecular Weight of 10-HSA is 300.48 g/mol ).

  • Add the appropriate volume of DMSO to the tube.

  • To facilitate dissolution, gently vortex the tube and, if necessary, warm the solution in a 37°C water bath for 5-10 minutes. Ensure the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 10-HSA Working Solution for Cell Treatment

This protocol details the dilution of the 10-HSA stock solution into cell culture medium to achieve the desired final concentration. This method is designed to minimize precipitation.

Materials:

  • 10 mM 10-HSA stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of 10-HSA required for your experiment.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, slowly add the calculated volume of the 10-HSA stock solution drop-by-drop. This gradual addition is critical to prevent solvent shock and precipitation.

  • Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate Precipitation Solvent Shock: Rapid change in polarity when adding the DMSO stock to the aqueous medium.1. Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersion. 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of medium first, then add this to the final volume.
Concentration Exceeds Solubility: The final concentration of 10-HSA is too high for the medium to support.1. Lower the Final Concentration: Test a range of lower concentrations to determine the maximum soluble concentration in your specific medium. 2. Use a Carrier Protein: Complex 10-HSA with fatty acid-free BSA. Prepare a BSA solution in your medium and then add the 10-HSA stock to the BSA solution before the final dilution.
Delayed Precipitation (after hours/days in incubator) Temperature and pH Shifts: Changes in temperature or pH of the medium over time can decrease the solubility of 10-HSA.1. Maintain Stable Conditions: Ensure the incubator provides a stable temperature and CO2 environment to maintain a stable pH. 2. Check Media Stability: Ensure your basal medium is not prone to precipitation of its own components.
Interaction with Media Components: Salts, amino acids, or other components in the media may interact with 10-HSA, forming insoluble complexes.1. Test Different Media: If possible, try a different basal media formulation to see if the precipitation issue persists.
Inconsistent Experimental Results Inaccurate Dosing: Precipitation leads to a lower effective concentration of soluble 10-HSA.1. Confirm Solubility: Always visually inspect your final working solution for any signs of precipitation before treating cells. 2. Prepare Fresh Solutions: Prepare the 10-HSA working solution fresh for each experiment to avoid potential degradation or precipitation over time.
Cytotoxicity from Precipitate: Solid particles of the precipitate can be toxic to cells, independent of the pharmacological effects of 10-HSA.1. Filter the Working Solution: If you observe a fine precipitate, you can try to filter the working solution through a 0.22 µm filter before adding it to the cells, although this will reduce the effective concentration. The best approach is to optimize the solubilization method to prevent precipitation in the first place.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell-Based Assay cluster_troubleshooting Troubleshooting stock Prepare 10-HSA Stock (e.g., 10 mM in DMSO) working Prepare Working Solution (Dilute stock in pre-warmed media) stock->working treat Treat Cells with 10-HSA Working Solution working->treat precipitate Precipitation? working->precipitate seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze precipitate->treat No optimize Optimize Dilution (e.g., serial dilution, use BSA) precipitate->optimize Yes optimize->working

Caption: Experimental workflow for using 10-HSA in cell-based assays.

ppar_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSA This compound (10-HSA) PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) HSA->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active PPARα-RXR-10HSA Complex (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Collagen Synthesis, Lipid Metabolism) PPRE->TargetGenes Initiates

Caption: Simplified PPARα signaling pathway activated by 10-HSA.

wnt_pathway_interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds HSA 10-HSA HSA->DestructionComplex Modulates? TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Potential modulation of the Wnt signaling pathway by 10-HSA.

Technical Support Center: 10-Hydroxy-2-decenoic Acid (10-HSA) Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the recrystallization of 10-Hydroxy-2-decenoic Acid (10-HSA) in cosmetic formulations.

Troubleshooting Guide: Preventing 10-HSA Recrystallization

Recrystallization of 10-HSA can compromise the efficacy, safety, and aesthetic appeal of your cosmetic product. Use this guide to diagnose and resolve common issues.

Problem: Crystals are visible in my formulation upon storage.

Potential CauseSuggested Solution
Poor Solubility of 10-HSA - Solvent Selection: Ensure 10-HSA is fully solubilized in the oil phase at the formulation temperature. While specific public data is limited, hydroxy fatty acids generally show better solubility in polar oils and esters. Consider conducting a solubility study with a range of cosmetic emollients. - Increase Solvent Polarity: Blend in polar esters (e.g., C12-15 Alkyl Benzoate, Isopropyl Myristate) or glycols to the oil phase to improve the solvency for 10-HSA.
Supersaturation - Concentration Review: Re-evaluate the concentration of 10-HSA. If it exceeds its saturation point in the chosen solvent system at storage temperatures, recrystallization is likely. Consider reducing the concentration or modifying the solvent blend to increase solubility.
Inadequate Stabilization - Incorporate Crystallization Inhibitors:     - Polymers: Introduce polymers like Polyvinylpyrrolidone (B124986) (PVP) or Hydroxypropyl Methylcellulose (HPMC) into your formulation. These can interfere with crystal nucleation and growth.[1][2]     - Polyglycerol Esters: Polyglycerol esters of fatty acids (PGEs) can modify fat crystallization and are effective crystallization inhibitors.[3][4][5][6] The specific effect can depend on the type and concentration of the PGE.[4]
Processing Issues - Cooling Rate: A rapid cooling rate during the manufacturing process can lead to the formation of unstable crystal forms that are more prone to recrystallization.[7] Implement a controlled, slower cooling process to allow for the formation of more stable crystals within the formulation matrix.
Formulation Instability (Emulsions) - Emulsifier Choice: The type of emulsifier can influence the recrystallization speed of active ingredients within an emulsion.[8][9] Ensure your emulsifier system provides a stable interface and droplet size, which can help entrap 10-HSA in a solubilized state.

Frequently Asked Questions (FAQs)

Q1: What is 10-HSA and why is it prone to recrystallization?

10-Hydroxy-2-decenoic acid (10-HSA) is a fatty acid valued in cosmetics for its anti-aging and skin-conditioning properties.[10] Like many fatty acids, it is a crystalline solid at room temperature and has limited solubility in many cosmetic oils, which can lead to its recrystallization in finished products, especially at lower storage temperatures. A patent for a cosmetic composition containing 10-HSA notes the difficulty in creating products where the active ingredient remains soluble over time and doesn't recrystallize during storage.[11]

Q2: How can I determine the solubility of 10-HSA in my specific oil phase?

Q3: What are the best types of crystallization inhibitors for 10-HSA?

While specific data for 10-HSA is limited, the following classes of ingredients are known to be effective crystallization inhibitors for fatty acids and other lipophilic actives:

  • Polymers: Polymers such as polyvinylpyrrolidone (PVP) and its derivatives can inhibit both nucleation and crystal growth.[2][12] They are thought to work by adsorbing onto the crystal surface, thereby preventing further growth.[1]

  • Polyglycerol Esters of Fatty Acids (PGEs): PGEs are effective at modifying fat crystallization and can act as anti-crystallization agents.[3][5] The choice of PGE can influence whether crystallization is promoted or retarded, so selection should be based on experimental evaluation.[4]

Q4: What is the recommended usage level for crystallization inhibitors?

The optimal concentration of a crystallization inhibitor is dependent on the specific inhibitor, the concentration of 10-HSA, and the overall formulation matrix. It is recommended to start with low concentrations (e.g., 0.1-1.0% w/w) and evaluate the effect on stability. Higher concentrations may be necessary, but care should be taken to avoid negative impacts on the sensory properties of the final product.

Q5: How does the cooling rate during production affect 10-HSA recrystallization?

The rate at which a formulation is cooled can significantly impact the crystal structure of its components. Rapid cooling can trap molecules in a less stable, higher-energy crystalline form (polymorph), which is more likely to transition to a more stable, less soluble form over time, leading to recrystallization. A slower, controlled cooling process allows for the formation of more stable crystals, reducing the driving force for recrystallization.

Data Presentation

Table 1: Solubility of Polyhydroxystearic Acid in Various Cosmetic Ingredients

Disclaimer: This data is for Polyhydroxystearic Acid, a polymer, and not 10-HSA. It is provided as a general guide to illustrate the types of solvents that may be effective for similar structures. Actual solubility of 10-HSA must be determined experimentally.

SolventSolubility
Castor OilSoluble[13]
Mineral OilSoluble[13]
IsododecaneSoluble[13]
Isopropyl MyristateSoluble[13]
Isononyl IsononanoateSoluble[13]
Pentaerythrityl TetraethylhexanoateSoluble[13]
WaterNot Soluble[13]
EthanolNot Soluble[13]
Propylene GlycolNot Soluble[13]
CyclopentasiloxaneNot Soluble[13]
DimethiconeNot Soluble[13]

Experimental Protocols

1. Protocol for Determining 10-HSA Solubility in Cosmetic Solvents

Objective: To determine the saturation solubility of 10-HSA in various cosmetic oils and esters at different temperatures.

Materials:

  • 10-HSA powder

  • Selected cosmetic solvents (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, C12-15 Alkyl Benzoate, etc.)

  • Variable temperature water bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters)

Methodology:

  • Prepare a series of vials for each solvent to be tested.

  • Accurately weigh a fixed amount of the solvent (e.g., 10 g) into each vial.

  • Add increasing amounts of 10-HSA to each vial to create a range of concentrations.

  • Place the vials in a temperature-controlled water bath set to a desired temperature (e.g., 25°C, 40°C, 50°C).

  • Stir the mixtures for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for any undissolved 10-HSA.

  • For the vials containing undissolved material, carefully filter the supernatant to remove the excess solid.

  • Analyze the concentration of 10-HSA in the clear supernatant using a suitable analytical method (e.g., HPLC, titration).

  • The highest concentration at which no solid 10-HSA remains is the saturation solubility at that temperature.

2. Protocol for Accelerated Stability Testing to Evaluate Recrystallization

Objective: To assess the long-term physical stability of a 10-HSA formulation and its tendency to recrystallize under accelerated conditions.

Materials:

  • Finalized 10-HSA cosmetic formulation

  • Appropriate packaging for the formulation

  • Temperature and humidity-controlled stability chambers

  • Microscope with polarizing filters (Polarized Light Microscopy - PLM)

  • Differential Scanning Calorimeter (DSC)

Methodology:

  • Package the formulation in its final intended packaging.

  • Place samples in stability chambers under various conditions. Common conditions include:

    • Room Temperature (e.g., 25°C / 60% RH)

    • Accelerated Temperature (e.g., 40°C / 75% RH)

    • Freeze-Thaw Cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles)

  • At specified time points (e.g., initial, 1 week, 1 month, 3 months), remove samples for analysis.

  • Visual Inspection: Examine the samples for any visible signs of crystallization or changes in appearance, color, and texture.

  • Polarized Light Microscopy (PLM): Place a small sample of the formulation on a microscope slide. Crystalline materials will appear bright against a dark background under cross-polarized light, allowing for the detection of even small crystals.

  • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the formulation. The presence of a sharp melting peak corresponding to the melting point of 10-HSA can indicate the presence of crystals. Changes in the thermal profile over time can signify changes in the crystalline structure.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Stability Testing cluster_analysis Analysis & Refinement start Define 10-HSA Concentration solubility Conduct Solubility Studies start->solubility inhibitor Select Crystallization Inhibitors solubility->inhibitor process Optimize Cooling Rate inhibitor->process formulate Prepare Formulation Batches process->formulate stability Accelerated Stability Testing formulate->stability visual Visual Inspection stability->visual plm Polarized Light Microscopy (PLM) stability->plm dsc Differential Scanning Calorimetry (DSC) stability->dsc analyze Analyze Results visual->analyze plm->analyze dsc->analyze refine Refine Formulation analyze->refine final Final, Stable Formulation analyze->final No Recrystallization refine->formulate Iterate troubleshooting_logic start Recrystallization Observed? solubility Is 10-HSA fully solubilized? start->solubility Yes inhibitor Is a crystallization inhibitor present? solubility->inhibitor Yes solution1 Increase solvent polarity or reduce 10-HSA concentration solubility->solution1 No process Was the cooling rate controlled? inhibitor->process Yes solution2 Add or optimize crystallization inhibitor (e.g., polymer, PGE) inhibitor->solution2 No solution3 Implement a slower, controlled cooling process process->solution3 No end Stable Formulation process->end Yes solution1->inhibitor solution2->process solution3->end

References

Technical Support Center: Enhancing Thermal Stability of 10-HSA-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the thermal stability of polymers based on 10-hydroxy-2-decenoic acid (10-HSA).

Frequently Asked Questions (FAQs)

Q1: What is 10-HSA and why is it used in polymer synthesis?

A1: 10-Hydroxy-2-decenoic acid (10-HDA), a related compound to 10-HSA, is a bio-based monomer derived from sources like castor oil.[1] Its structure, containing both a hydroxyl and a carboxylic acid group, makes it an ideal A-B type monomer for self-condensation to produce polyesters.[2] The presence of a hydroxyl group also offers a site for further modification, such as crosslinking.

Q2: What are the typical thermal limitations of linear 10-HSA-based polyesters?

A2: Linear aliphatic polyesters, including those based on 10-HSA, generally exhibit lower thermal stability compared to their aromatic counterparts or crosslinked versions.[3][4] Thermal degradation often occurs through chain scission at the ester linkages, which can be initiated at elevated processing temperatures.[1]

Q3: What are the primary strategies for enhancing the thermal stability of 10-HSA-based polymers?

A3: The two main strategies are:

  • Copolymerization: Introducing more thermally stable monomers, such as lactic acid, into the polymer chain can significantly increase the overall thermal stability of the resulting copolymer.[1][5]

  • Crosslinking: Creating a three-dimensional network by forming covalent bonds between polymer chains restricts their movement at elevated temperatures, thus enhancing thermal and mechanical properties.[3][6]

Q4: How is the thermal stability of these polymers evaluated?

A4: The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][7]

  • TGA measures the weight loss of a sample as a function of temperature, indicating the onset and rate of thermal decomposition.[7]

  • DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[7]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and thermal analysis of 10-HSA-based polymers.

Polymer Synthesis Issues

Q: My polycondensation reaction is resulting in a low molecular weight polymer. What are the possible causes and solutions?

A: Low molecular weight is a common issue in polycondensation reactions. Here are the likely causes and how to address them:

  • Cause: Incomplete removal of the water byproduct.

    • Solution: Ensure your reaction is carried out under a high vacuum (e.g., 200–500 Pa) and at a sufficiently high temperature (e.g., 170-220 °C) during the polycondensation step to effectively drive off water and shift the equilibrium towards polymer formation.[8] A nitrogen purge during the initial stages can also help remove water.[8]

  • Cause: Impure monomers.

    • Solution: Purify the 10-HSA monomer before polymerization. Impurities can act as chain terminators, limiting the polymer chain length.

  • Cause: Inefficient catalyst.

    • Solution: Ensure the catalyst (e.g., p-TSA and SnCl₂·2H₂O) is active and used at the correct concentration (e.g., 0.4 wt%).[5][8] Improper storage or handling can deactivate the catalyst.

Q: The synthesized polymer has a darker color than expected. Why is this happening?

A: Discoloration is often a sign of thermal degradation or side reactions during polymerization.

  • Cause: Polymerization temperature is too high or the reaction time is too long.

    • Solution: Optimize the reaction temperature and time. While high temperatures are needed to drive the reaction, prolonged exposure can cause degradation. Conduct small-scale experiments to determine the optimal balance.

  • Cause: Presence of oxygen.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, especially at high temperatures.[8]

Thermal Analysis Issues

Q: My TGA results show a lower decomposition temperature than expected. What could be the reason?

A: A lower than expected decomposition temperature indicates reduced thermal stability.

  • Cause: Residual catalyst.

    • Solution: Some polymerization catalysts can also catalyze thermal degradation. Ensure the polymer is thoroughly purified to remove any residual catalyst before thermal analysis.[8]

  • Cause: Low molecular weight.

    • Solution: Lower molecular weight polymers have more chain ends, which can be less thermally stable. Refer to the troubleshooting guide for low molecular weight to improve your synthesis.

  • Cause: Presence of impurities or residual solvent.

    • Solution: Ensure the polymer sample is completely dry and free of any solvents or other impurities that might volatilize at lower temperatures and be misinterpreted as polymer degradation.

Q: The Tg of my polymer is not distinct in the DSC curve.

A: A broad or indistinct glass transition can be due to several factors.

  • Cause: The polymer is semi-crystalline.

    • Solution: The glass transition can be masked by the melting endotherm in semi-crystalline polymers. Try using a faster heating rate in your DSC experiment to make the Tg more prominent.

  • Cause: The sample has a broad molecular weight distribution.

    • Solution: A heterogeneous sample will exhibit a broader range of chain mobilities, leading to a less defined Tg. Optimize your polymerization to achieve a narrower molecular weight distribution.

Experimental Protocols

Protocol 1: Synthesis of Poly(lactic acid-co-10-hydroxy-2-decenoic acid) (PLA-co-10-HSA)

This protocol is adapted from the synthesis of poly(lactic acid-co-10-hydroxy decanoate).[5][8]

Materials:

  • L-lactic acid (LA)

  • 10-hydroxy-2-decenoic acid (10-HSA)

  • p-Toluenesulfonic acid (p-TSA)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Chloroform (B151607)

  • Methanol

Procedure:

  • Add LA, 10-HSA (e.g., in a 9:1 molar ratio), and 0.4 wt% of a co-catalyst mixture (p-TSA/SnCl₂·2H₂O at a 1:1 molar ratio) to a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Heat the mixture to 100 °C under a nitrogen atmosphere and stir for approximately 3 hours until the solution becomes homogeneous.

  • Increase the temperature to 140-150 °C and continue stirring for an additional 10 hours.

  • Apply a vacuum (200–500 Pa) and increase the temperature to 170 °C for 18 hours to facilitate the removal of water and drive the polycondensation.

  • Cool the reaction mixture to room temperature. The resulting solid is the crude PLA-co-10-HSA copolymer.

  • Purify the polymer by dissolving it in chloroform and precipitating it in an excess of methanol. Repeat this dissolution-precipitation step three times.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Thermogravimetric Analysis (TGA) of 10-HSA-Based Polymers

Instrument: TGA Instrument Crucible: Alumina or platinum

Procedure:

  • Place a small amount of the dried polymer sample (5-10 mg) into the TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Data Presentation

The following tables summarize typical thermal properties of 10-HSA-based polymers, illustrating the effect of modification on thermal stability. Note: The data for the homopolymer and crosslinked polymer are illustrative based on typical improvements seen in similar polyester (B1180765) systems, as specific quantitative data for 10-HSA is limited in the literature.

Table 1: Thermal Properties of 10-HSA-Based Polymers

Polymer TypeTonset (°C)Tmax (°C)
Poly(10-HSA) (Linear Homopolymer)~230~260
Poly(LA-co-10-HSA) (9:1)237-262280-295[5]
Crosslinked Poly(10-HSA)~280~320

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Enhancement Strategy cluster_analysis Thermal Analysis monomers 10-HSA Monomer (and optional co-monomer) catalyst Catalyst Addition monomers->catalyst polycondensation Melt Polycondensation catalyst->polycondensation purification Purification polycondensation->purification crosslinking Crosslinking purification->crosslinking Optional tga TGA purification->tga dsc DSC purification->dsc crosslinking->tga crosslinking->dsc thermal_enhancement_pathway cluster_strategies Enhancement Strategies start Linear Poly(10-HSA) copolymerization Copolymerization (e.g., with Lactic Acid) start->copolymerization crosslinking Crosslinking (forms 3D network) start->crosslinking end Enhanced Thermal Stability copolymerization->end crosslinking->end

References

Technical Support Center: Synthesis of 10-Hydroxy-2-decenoic Acid (10-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 10-hydroxy-2-decenoic acid (10-HSA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for 10-HSA?

A1: The most frequently employed chemical synthesis routes for 10-HSA include the Wittig reaction, ozonolysis of oleic acid, and Knoevenagel condensation. Each method has its advantages and potential for specific by-product formation.

Q2: What is the primary by-product in the Wittig synthesis of 10-HSA, and how can it be removed?

A2: The main by-product in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[1][2][3][4] Due to its polarity, it can sometimes be challenging to separate from the desired 10-HSA product. Common removal strategies include precipitation/crystallization, column chromatography, and chemical conversion to a more easily separable derivative.[3][4][5]

Q3: What are the expected by-products from the ozonolysis of oleic acid to produce a 10-HSA precursor?

A3: The ozonolysis of oleic acid yields a mixture of products. Besides the desired aldehyde precursor for 10-HSA, common by-products include nonanoic acid, azelaic acid, and 9-oxononanoic acid.[6][7][8][9] Under certain conditions, higher molecular weight oligomeric species, such as secondary ozonides and peroxides, can also be formed.[8]

Q4: How can I control the stereoselectivity (E/Z isomer formation) in the synthesis of 10-HSA?

A4: In methods like the Wittig reaction, stereoselectivity is crucial for obtaining the desired trans isomer of 10-HSA. The choice of Wittig reagent and reaction conditions plays a significant role. Stabilized ylides generally favor the formation of the (E)-alkene (trans), while non-stabilized ylides tend to produce the (Z)-alkene (cis).[10][11] The Horner-Wadsworth-Emmons (HWE) reaction is a notable alternative that typically shows high E-selectivity.[10]

Q5: What analytical techniques are recommended for identifying by-products in my 10-HSA synthesis?

A5: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating 10-HSA from its by-products. For structural elucidation of unknown by-products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[12]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the chemical synthesis of 10-HSA.

Guide 1: Wittig Reaction Route

The Wittig reaction is a versatile method for forming the carbon-carbon double bond in 10-HSA. A common approach involves the reaction of a protected 8-hydroxyoctanal (B1654321) with a phosphorus ylide derived from an alpha-haloacetic acid ester.

Issue 1: Low Yield of 10-HSA

Potential Cause Troubleshooting Strategy
Inefficient Ylide Formation Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., NaH, KOtBu, NaHMDS) to fully deprotonate the phosphonium (B103445) salt.[13] The reaction should be conducted under anhydrous conditions to prevent quenching of the ylide.
Steric Hindrance If using a sterically hindered aldehyde, consider switching to the more reactive Horner-Wadsworth-Emmons (HWE) reagent, which often provides better yields.[13]
Aldehyde Instability Aldehydes can be prone to oxidation or polymerization.[11] Use freshly purified aldehyde and consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[11]

Issue 2: Formation of the Undesired (Z)-Isomer

Potential Cause Troubleshooting Strategy
Use of Non-Stabilized Ylide For the synthesis of the (E)-isomer of 10-HSA, a stabilized ylide (e.g., one derived from ethyl bromoacetate) is recommended.[10][11]
Reaction Conditions The presence of lithium salts can decrease E-selectivity. Employing "salt-free" ylide generation methods can improve the E/Z ratio.[13]
Alternative Reaction The Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-alkenes if that is the desired isomer for a specific application.[13]

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) By-product

Potential Cause Troubleshooting Strategy
Co-crystallization with Product Exploit the differential solubility of TPPO. After concentrating the reaction mixture, suspend the residue in a non-polar solvent like hexane (B92381) or a mixture of hexane/ether to precipitate the TPPO, which can then be removed by filtration.[1][3][4]
Similar Polarity to Product Convert TPPO into a more easily removable salt. Treatment with ZnCl₂ in a polar solvent can precipitate a TPPO-Zn complex.[5] Alternatively, reaction with oxalyl chloride forms an insoluble chlorophosphonium salt.[3][4]
Adsorption Chromatography If the product is relatively non-polar, a silica (B1680970) gel plug filtration can be effective. The product is eluted with a non-polar solvent, while the more polar TPPO remains adsorbed on the silica.[1][3][4]
Guide 2: Ozonolysis of Oleic Acid Route

Ozonolysis of oleic acid is a common method to cleave the double bond and generate precursors for 10-HSA.

Issue 1: Low Yield of the Desired Aldehyde Precursor

Potential Cause Troubleshooting Strategy
Over-oxidation Carefully control the amount of ozone bubbled through the solution. The reaction is typically carried out at low temperatures (-78 °C) to minimize side reactions. A blue color in the solution indicates an excess of ozone.
Inappropriate Work-up The choice of work-up conditions determines the product. A reductive work-up (e.g., using dimethyl sulfide (B99878) or zinc) is necessary to obtain the aldehyde. An oxidative work-up (e.g., with hydrogen peroxide) will yield a carboxylic acid.[6]

Issue 2: Formation of Multiple Carboxylic Acid By-products

Potential Cause Troubleshooting Strategy
Oxidative Cleavage The ozonolysis of oleic acid inherently produces both an aldehyde and a carboxylic acid fragment from the two ends of the double bond. This results in the formation of nonanoic acid and azelaic acid as significant by-products.[6][7][9]
Secondary Reactions Criegee intermediates formed during ozonolysis can react further, leading to a complex mixture of products.[8][14] Performing the reaction at a low temperature and quenching it promptly after completion can help minimize these secondary reactions.

Issue 3: Presence of High Molecular Weight By-products

Potential Cause Troubleshooting Strategy
Oligomerization Criegee intermediates can react with other molecules in the mixture to form oligomeric peroxides and secondary ozonides.[8]
Purification Purification of the desired aldehyde precursor via column chromatography is often necessary to remove these high molecular weight impurities before proceeding to the next step in the synthesis of 10-HSA.

Experimental Protocols

Protocol 1: Synthesis of (E)-10-hydroxy-2-decenoic acid via Wittig Reaction

This protocol outlines a general procedure for the synthesis of 10-HSA using a stabilized Wittig reagent.

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask, combine equimolar amounts of triphenylphosphine and ethyl bromoacetate (B1195939) in a suitable solvent (e.g., toluene).

    • Heat the mixture at reflux for 24 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise.

    • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the reaction mixture to 0 °C and add a solution of 8-(tert-butyldimethylsilyloxy)octanal (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To remove the triphenylphosphine oxide by-product, triturate the crude residue with cold diethyl ether or a mixture of hexane and ethyl acetate (B1210297) and filter.

    • Purify the resulting ester by flash column chromatography on silica gel.

  • Deprotection and Hydrolysis:

    • Dissolve the purified ester in THF and treat with a fluoride (B91410) source (e.g., TBAF) to remove the silyl (B83357) protecting group.

    • After completion of the deprotection, hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide (B78521) in a mixture of THF and water.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 10-HSA.

Protocol 2: Purification of 10-HSA via Recrystallization
  • Dissolve the crude 10-HSA in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone).

  • Slowly add a non-polar solvent in which 10-HSA is less soluble (e.g., hexane, petroleum ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for 10-HSA

Synthesis Route Key Reagents Common By-products Stereoselectivity Control Key Advantages Key Disadvantages
Wittig Reaction Phosphonium ylide, AldehydeTriphenylphosphine oxide, (Z)-isomerGood (depends on ylide stability)Versatile, reliable C=C bond formationStoichiometric phosphine (B1218219) waste
Ozonolysis Oleic acid, OzoneNonanoic acid, Azelaic acid, 9-oxononanoic acid, OligomersNot directly applicable for C=C formationUtilizes a readily available starting materialGenerates multiple by-products, requires careful handling of ozone
Knoevenagel Condensation Aldehyde, Active methylene (B1212753) compoundSelf-condensation products, Michael adductsGenerally favors (E)-isomerC-C bond formation under milder conditionsCan have issues with competing side reactions[15][16][17][18][19]

Visualizations

experimental_workflow_wittig cluster_synthesis Synthesis cluster_purification Purification cluster_final_steps Final Steps start Start: 8-hydroxyoctanal (protected) + Phosphonium Ylide reaction Wittig Reaction (Base, THF) start->reaction crude Crude Product: Protected 10-HSA Ester + TPPO reaction->crude workup Aqueous Workup crude->workup precipitation TPPO Precipitation (e.g., Hexane/Ether) workup->precipitation filtration Filtration precipitation->filtration chromatography Column Chromatography filtration->chromatography Filtrate purified_ester Purified Protected 10-HSA Ester chromatography->purified_ester deprotection Deprotection (e.g., TBAF) purified_ester->deprotection hydrolysis Ester Hydrolysis (e.g., LiOH) deprotection->hydrolysis final_product Final Product: 10-HSA hydrolysis->final_product

Caption: Workflow for the synthesis of 10-HSA via the Wittig reaction.

troubleshooting_logic_tppo start Issue: TPPO in Product q1 Is the product soluble in non-polar solvents? start->q1 precipitation Strategy 1: Selective Precipitation (Hexane/Ether) q1->precipitation Yes filtration Strategy 2: Silica Plug Filtration q1->filtration Yes chemical_conversion Strategy 3: Chemical Conversion (e.g., with ZnCl₂) q1->chemical_conversion No a1_yes Yes a1_no No

Caption: Decision tree for troubleshooting the removal of triphenylphosphine oxide (TPPO).

References

Addressing matrix effects in LC-MS/MS quantification of 10-HSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS quantification of 10-hydroxy-2-decenoic acid (10-HSA).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of 10-HSA, with a focus on identifying and mitigating matrix effects.

Question 1: My 10-HSA signal intensity is low and inconsistent across different biological samples, even though my standards in neat solution are perfect. What is the likely cause?

Answer: This issue is a classic symptom of matrix effects, specifically ion suppression.[1][2] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte, 10-HSA, in the mass spectrometer's ion source.[3][4] This interference can lead to a decreased and variable analytical signal, compromising accuracy and precision.[5] Fatty acids like 10-HSA can be particularly susceptible to these effects.[6]

To confirm if ion suppression is the cause, you should perform a qualitative assessment using a post-column infusion experiment.

Question 2: How do I perform a post-column infusion experiment to check for ion suppression?

Answer: A post-column infusion (PCI) experiment helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5]

Experimental Protocol: Post-Column Infusion (PCI)

  • Prepare Infusion Solution: Create a solution of 10-HSA in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal on your mass spectrometer.

  • System Setup: Using a syringe pump and a T-fitting, continuously infuse the 10-HSA solution into the eluent stream between the LC column and the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).[5]

  • Equilibration: Allow the infusion to run until you observe a stable baseline signal for the 10-HSA MRM (Multiple Reaction Monitoring) transition.

  • Injection: Inject a blank matrix extract that has been through your entire sample preparation process.

  • Analysis: Monitor the 10-HSA signal. A significant drop in the baseline signal indicates a region of ion suppression.[5] If this drop occurs at the same retention time as your 10-HSA peak in a standard injection, your quantification is being negatively affected.

Question 3: My post-column infusion experiment confirmed ion suppression at the retention time of 10-HSA. How can I quantify the extent of this matrix effect?

Answer: To quantify the matrix effect, you should perform a post-extraction spike analysis.[3][7] This method allows you to calculate a Matrix Factor (MF), which gives a numerical value for the degree of ion suppression or enhancement.[3]

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 10-HSA and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure.[3] Spike 10-HSA and its IS into the final, extracted matrix just before analysis at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike 10-HSA and its IS into the same six lots of blank matrix before the sample preparation procedure begins. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in the post-spiked matrix (Set B) to the peak area in the neat solution (Set A).[3]

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor (IS-Normalized MF): This is calculated to see if the internal standard effectively compensates for the matrix effect.[3]

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

    • Recovery (RE): Calculate the extraction recovery by comparing the peak area of the analyte in the pre-spiked matrix (Set C) to the post-spiked matrix (Set B).

      • RE (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Data Interpretation:

Calculated ValueResultInterpretation
Matrix Factor (MF) < 1.0Ion Suppression[3]
> 1.0Ion Enhancement[3]
= 1.0No Matrix Effect
IS-Normalized MF Value between 0.85 and 1.15Internal standard is effectively compensating for the matrix effect.
Recovery (RE) High and consistentThe extraction method is efficient and reproducible.

Question 4: I've confirmed a significant matrix effect that is not compensated by my current internal standard. What are my options to mitigate this issue?

Answer: You have several strategies to mitigate matrix effects. The most effective approach is often a combination of improved sample preparation and chromatographic optimization.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[3][8] An SIL-IS for 10-HSA (e.g., 10-HSA-d4) will have nearly identical chemical properties and chromatographic behavior, ensuring it experiences the same degree of ion suppression or enhancement as the analyte.[8] This provides the most accurate correction.

  • Optimize Sample Preparation: The goal is to remove the interfering matrix components, particularly phospholipids, which are a major cause of ion suppression.[9][10]

    • Liquid-Liquid Extraction (LLE): LLE can be effective at separating 10-HSA from more polar interferences. Optimizing the pH and the choice of organic solvent is crucial.[10][11]

    • Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can provide a much cleaner extract.[10][11] Consider using a mixed-mode or polymeric sorbent for better removal of phospholipids.

    • Protein Precipitation (PPT): While simple, PPT is often the least clean method and can result in significant matrix effects.[10][12] If using PPT, consider a subsequent clean-up step.

  • Improve Chromatographic Separation: Modify your LC method to separate 10-HSA from the co-eluting interferences identified in your PCI experiment.

    • Change Gradient Profile: A shallower gradient can improve resolution.[5]

    • Use a Different Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl or biphenyl (B1667301) phase to alter elution selectivity.[5]

  • Dilute the Sample: Simple dilution of the final extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[2][12] This is only feasible if the concentration of 10-HSA is high enough to remain above the lower limit of quantification (LLOQ).

Below is a logical workflow for troubleshooting these issues.

G cluster_0 Troubleshooting Workflow for 10-HSA Matrix Effects Start Inconsistent / Low 10-HSA Signal Check_ME Suspect Matrix Effect (ME) Start->Check_ME PCI_Test Perform Post-Column Infusion (PCI) Test Check_ME->PCI_Test Suppression_Found Suppression at 10-HSA RT? PCI_Test->Suppression_Found Quantify_ME Quantify ME with Post-Extraction Spike Suppression_Found->Quantify_ME Yes End_Fail No ME Detected. Investigate Other Causes (e.g., sample stability) Suppression_Found->End_Fail No IS_Compensation IS Compensates for ME? (IS-Norm MF ≈ 1.0) Quantify_ME->IS_Compensation Optimize_Method Mitigate Matrix Effect IS_Compensation->Optimize_Method No End_Success Method Acceptable IS_Compensation->End_Success Yes Option1 Improve Sample Prep (LLE, SPE) Optimize_Method->Option1 Option2 Optimize Chromatography Optimize_Method->Option2 Option3 Use Stable Isotope- Labeled IS Optimize_Method->Option3 Revalidate Re-evaluate ME & Validate Method Option1->Revalidate Option2->Revalidate Option3->Revalidate Revalidate->IS_Compensation Re-assess G cluster_workflow Workflow for Matrix Effect & Recovery Assessment A1 Set A: Neat Solution (Solvent) A2 Spike Analyte (10-HSA) + Internal Standard A1->A2 A3 Analyze via LC-MS/MS A2->A3 Calc_ME Calculate Matrix Factor (MF) Compare B to A A3->Calc_ME B1 Set B: Post-Spike Matrix (Blank Matrix Lots) B2 Perform Sample Preparation (Extraction) B1->B2 B3 Spike Analyte (10-HSA) + Internal Standard B2->B3 B4 Analyze via LC-MS/MS B3->B4 B4->Calc_ME Calc_RE Calculate Recovery (RE) Compare C to B B4->Calc_RE C1 Set C: Pre-Spike Matrix (Blank Matrix Lots) C2 Spike Analyte (10-HSA) + Internal Standard C1->C2 C3 Perform Sample Preparation (Extraction) C2->C3 C4 Analyze via LC-MS/MS C3->C4 C4->Calc_RE

References

Technical Support Center: Enantioselective Synthesis of 10-Hydroxystearic Acid (10-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 10-hydroxystearic acid (10-HSA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 10-HSA, focusing on strategies to improve enantioselectivity.

Issue 1: Low Enantiomeric Excess (e.e.) in Enzymatic Synthesis using Oleate (B1233923) Hydratase

Q1: My enzymatic hydration of oleic acid using a whole-cell or purified oleate hydratase is resulting in low enantiomeric excess (<90% e.e.). What are the potential causes and how can I improve it?

A1: Low enantiomeric excess in enzymatic 10-HSA synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Microbial Contamination: In whole-cell biotransformations, contamination with other microorganisms can lead to the production of the opposite enantiomer or racemic 10-HSA. Ensure aseptic techniques and use a pure culture of the desired microorganism.

  • Enzyme Purity and Activity: If using a purified enzyme, ensure it is free from other hydratases or racemases. Verify the specific activity of your enzyme batch.

  • Substrate Purity: Impurities in the oleic acid substrate can inhibit the enzyme or lead to side reactions, potentially affecting the stereochemical outcome. Use high-purity oleic acid.

Optimization of Reaction Parameters:

  • Temperature: Temperature is a critical parameter influencing enantioselectivity. For many microbial hydrations, lower temperatures can enhance enantiomeric excess. For example, in baker's yeast-mediated hydration, temperature has been shown to be a key factor affecting the enantioselectivity of (R)-10-HSA production.[1][2]

  • pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrate, which can impact binding and catalysis. The optimal pH for oleate hydratases is typically between 6.5 and 7.5.[3][4] Deviations from the optimal pH can lead to reduced activity and potentially lower enantioselectivity.

  • Co-solvents and Additives: The presence of co-solvents, used to improve the solubility of oleic acid, can influence enzyme conformation and activity. It is crucial to optimize the type and concentration of co-solvents like ethanol (B145695) and glycerol.

  • Cofactor Availability (FAD/FADH₂): Oleate hydratases are often FAD-dependent enzymes.[5] Inadequate levels of the FAD cofactor can lead to reduced enzyme activity and stability. For some oleate hydratases, the reduced form, FADH₂, is required for optimal activity.[6] Ensure sufficient cofactor is present, and for FADH₂-dependent enzymes, consider in-situ regeneration systems.

Troubleshooting Flowchart for Low e.e. in Enzymatic Synthesis

start Low Enantiomeric Excess (<90%) check_purity Check Purity of Starting Materials (Enzyme, Substrate, Culture) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok optimize_temp Optimize Reaction Temperature (Try lower temperatures) temp_optimized Temperature Optimized optimize_temp->temp_optimized optimize_ph Optimize pH of the Medium ph_optimized pH Optimized optimize_ph->ph_optimized optimize_cosolvent Optimize Co-solvent System cosolvent_optimized Co-solvents Optimized optimize_cosolvent->cosolvent_optimized check_cofactor Verify Cofactor (FAD/FADH₂) Availability cofactor_ok Cofactor Sufficient check_cofactor->cofactor_ok purity_ok->optimize_temp Purity OK end_fail Consult Further Literature/ Consider Enzyme Engineering purity_ok->end_fail Impurity Found temp_optimized->optimize_ph e.e. Improved temp_optimized->optimize_ph No Improvement ph_optimized->optimize_cosolvent e.e. Improved ph_optimized->optimize_cosolvent No Improvement cosolvent_optimized->check_cofactor e.e. Improved cosolvent_optimized->check_cofactor No Improvement end_success High Enantioselectivity Achieved cofactor_ok->end_success e.e. >95% cofactor_ok->end_fail e.e. Still Low start Oleic Acid step1a Sharpless Asymmetric Dihydroxylation start->step1a step1b Asymmetric Epoxidation start->step1b intermediate_a Chiral 9,10-Dihydroxy Stearic Acid step1a->intermediate_a intermediate_b Chiral 9,10-Epoxy Stearic Acid step1b->intermediate_b step2a Selective Monofunctionalization and Removal of 9-OH intermediate_a->step2a step2b Regioselective Ring Opening intermediate_b->step2b product Enantiopure 10-HSA step2a->product step2b->product start Culture Recombinant E. coli harvest Harvest Cells (Centrifugation) start->harvest suspend Suspend Cells in Buffer (pH 6.6) harvest->suspend add_reagents Add Glycerol, Ethanol, and Oleic Acid suspend->add_reagents incubate Incubate at 28°C with Shaking add_reagents->incubate precipitate Precipitation of (R)-10-HSA incubate->precipitate filter Isolate Product (Filtration) precipitate->filter purify Recrystallize filter->purify analyze Analyze Product (Yield, Purity, e.e.) purify->analyze product Pure (R)-10-HSA analyze->product

References

Technical Support Center: Optimization of 10-HSA (10-HDA) Extraction and Purification from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound referred to as "10-HSA" is presumed to be 10-hydroxy-2-decenoic acid, commonly known as 10-HDA, a significant fatty acid found in royal jelly. This guide will use the term 10-HDA.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of 10-HDA from biomass, primarily focusing on royal jelly.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of 10-HDA in a question-and-answer format.

Issue 1: Low Yield of 10-HDA

  • Question: We are experiencing a significantly lower than expected yield of 10-HDA from our royal jelly samples. What are the potential causes and solutions?

  • Answer: Low yields of 10-HDA can stem from several factors throughout the extraction and purification process. Here’s a systematic approach to troubleshooting:

    • Inadequate Cell Lysis and Extraction: The initial disruption of the biomass matrix is crucial for releasing 10-HDA.

      • Recommendation: Ensure thorough homogenization of the royal jelly. For solvent extraction, extend the sonication time or increase the power, and ensure the solvent-to-solid ratio is optimal. One study found optimal conditions to be 100% ethanol (B145695) with a solid to liquid ratio of 1:6 and an extraction time of 60 minutes.[1]

    • Suboptimal Solvent Choice: The polarity of the extraction solvent directly impacts the efficiency of 10-HDA recovery.

      • Recommendation: While various organic solvents like ether and ethyl acetate (B1210297) can be used, ethanol has been shown to be highly effective.[1] For a multi-step solvent extraction, a combination of chloroform (B151607) and methanol (B129727) can be employed to initially extract the lipid fraction.[2]

    • Degradation of 10-HDA: 10-HDA is susceptible to degradation under certain conditions.

      • Recommendation: Avoid high temperatures during the extraction process. If using a rotary evaporator to concentrate the extract, maintain a low temperature. Fresh royal jelly should be stored at -80°C until use to prevent degradation.[2] The stability of 10-HDA is also pH-dependent.

    • Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to loss of 10-HDA.

      • Recommendation: Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clear separation.

    • Losses During Purification: Each purification step can contribute to a decrease in the final yield.

      • Recommendation: Minimize the number of transfer steps. When using column chromatography, ensure the column is packed correctly to avoid channeling. For HPLC, optimize the injection volume and collection parameters to maximize recovery.

Issue 2: Low Purity of the Final 10-HDA Product

  • Question: Our purified 10-HDA sample shows significant impurities when analyzed by HPLC. How can we improve the purity?

  • Answer: Achieving high purity is critical for downstream applications. Here are common reasons for low purity and their solutions:

    • Co-extraction of Other Lipids and Compounds: The initial extraction will inevitably pull other lipids and compounds from the royal jelly.

      • Recommendation: Incorporate additional purification steps. After an initial solvent extraction, a silica (B1680970) gel column chromatography step can effectively separate 10-HDA from other fatty acids and impurities.[2] A stepwise gradient elution from non-polar to more polar solvents (e.g., hexane (B92381) to ethyl acetate) is recommended.[2]

    • Insufficient Resolution in Chromatographic Methods: Both column chromatography and HPLC require optimized conditions for effective separation.

      • Recommendation:

        • Column Chromatography: Use a smaller particle size for the stationary phase to increase surface area and improve separation. Optimize the solvent gradient to ensure a slow and steady elution of 10-HDA.

        • HPLC: Employ a high-resolution column (e.g., a C18 column).[2][3] Optimize the mobile phase composition and flow rate. An isocratic or gradient elution with a mobile phase like methanol, water, and an acidifier (e.g., phosphoric acid) is commonly used.[3]

    • Contamination from Labware and Solvents: Impurities can be introduced from glassware, solvents, and other equipment.

      • Recommendation: Use high-purity solvents (HPLC grade or equivalent). Thoroughly clean all glassware before use. Filter all solutions before use, especially before injecting into an HPLC system.

Issue 3: Inconsistent and Non-Reproducible Results

  • Question: We are getting variable results between different batches of extraction. What could be causing this inconsistency?

  • Answer: Reproducibility is key in scientific experiments. Here are factors that can lead to inconsistent results:

    • Variability in the Starting Material: The 10-HDA content in royal jelly can vary depending on the geographical origin, season, and the age of the bee larvae.[4]

      • Recommendation: If possible, source royal jelly from a consistent and reliable supplier. Analyze the 10-HDA content of the raw material before starting the extraction process to establish a baseline.

    • Inconsistent Experimental Parameters: Minor variations in extraction time, temperature, solvent volumes, and pH can lead to significant differences in yield and purity.

      • Recommendation: Maintain a detailed and standardized protocol. Use calibrated equipment and ensure precise measurements of all reagents.

    • Degradation During Storage: The stability of 10-HDA in both the raw material and the purified form can affect results over time.

      • Recommendation: Store fresh royal jelly and purified 10-HDA at low temperatures (ideally -80°C for long-term storage) and protected from light.[2][5] Lyophilization can also be used for long-term preservation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary biomass source for 10-HDA?

A1: The only significant natural source of 10-HDA is royal jelly, a secretion from the glands of worker honeybees (Apis mellifera).[6][7] It has also been detected in the body of honeybees themselves.[8] While often referred to generally as "biomass," in the context of 10-HDA extraction, this almost exclusively refers to royal jelly.

Q2: What are the most common methods for extracting 10-HDA from royal jelly?

A2: The most frequently employed methods are:

  • Solvent Extraction: This involves using organic solvents like ethanol, ether, or a chloroform/methanol mixture to dissolve and extract the lipid fraction containing 10-HDA from royal jelly.[1][2]

  • Solid-Phase Extraction (SPE): This method utilizes a solid adsorbent material, such as macroporous adsorption resin, to selectively adsorb 10-HDA from a liquid extract. The 10-HDA is then eluted with a suitable solvent.[9]

Q3: How can I purify the crude 10-HDA extract?

A3: After the initial extraction, purification is typically achieved through chromatographic techniques:

  • Column Chromatography: This is a common method for initial purification. A silica gel column is often used with a gradient of solvents to separate 10-HDA from other components.[2]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC with a C18 column is the preferred method.[2][10] This technique offers excellent separation and allows for the quantification of 10-HDA.

Q4: How can I confirm the identity and purity of my final 10-HDA sample?

A4: The identity and purity of the purified 10-HDA can be confirmed using several analytical techniques:

  • HPLC: Comparing the retention time of your sample with a known 10-HDA standard. The peak area can be used to quantify the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of 10-HDA.[2]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and to get a preliminary assessment of purity.[2]

Q5: What is a typical yield of 10-HDA from royal jelly?

A5: The yield of 10-HDA can vary significantly depending on the extraction method and the quality of the royal jelly. One study using an optimized ethanol extraction reported a yield of 33.893%.[1] Another method involving multiple solvent extraction and purification steps may have a lower overall yield but result in a higher purity product. Recovery rates for HPLC analysis methods have been reported to be in the range of 95.0-100.4%.[3][11]

Data Presentation

Table 1: Comparison of 10-HDA Extraction Methods from Royal Jelly

Extraction MethodSolvent(s)Key ParametersReported Yield/RecoveryPurityReference(s)
Solvent Extraction 100% EthanolSolid to liquid ratio 1:6, 60 min extraction33.893%Not Specified[1]
Multi-Step Solvent Extraction Chloroform, Methanol, HexaneSequential extractions to isolate free fatty acidsNot specifiedHigh (after purification)[2]
Solid-Phase Extraction 95% Ethanol (initial), 75-95% Ethanol (elution)Macroporous adsorption resin (X-5)81% recovery≥92.5%[9]
HPLC Analysis Method Methanol:Water (50:50, v/v)Sonication for 30 min97.4-100.4% recoveryAnalytical Grade[3]

Experimental Protocols

Protocol 1: Solvent Extraction and Column Chromatography Purification of 10-HDA from Royal Jelly[2]
  • Sample Preparation:

    • Thaw frozen royal jelly at room temperature.

    • Weigh the desired amount of the sample.

  • Lipid Extraction:

    • Add chloroform to the royal jelly at a 1:10 (w/v) ratio and stir for 30 minutes.

    • Filter the mixture and collect the filtrate.

    • Add methanol to the filtrate at a 1:5 (v/v) ratio and stir for 30 minutes to create a two-phase system.

    • Separate and collect the upper phase containing the lipid fraction.

  • Isolation of Free Fatty Acids:

    • Add hexane to the upper phase at a 1:5 (v/v) ratio and stir for 30 minutes.

    • Collect the upper phase which contains the free fatty acids, including 10-HDA.

    • Neutralize the upper phase with 0.1 M sodium hydroxide.

    • Acidify the solution to pH 3-4 using 1 M hydrochloric acid.

    • Extract the acidified solution with chloroform to remove impurities.

    • Dry the chloroform layer with anhydrous sodium sulfate (B86663) and evaporate the solvent using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Dissolve the residue in a minimal amount of chloroform.

    • Apply the sample to a silica gel column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100% hexane, 95:5, 90:10 hexane/ethyl acetate).

    • Collect fractions and analyze them using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing 10-HDA and concentrate them using a rotary evaporator.

  • Final Purification and Characterization:

    • Further purify the concentrated 10-HDA using an HPLC system with a C18 column.

    • Confirm the purity and identity using Mass Spectrometry and/or NMR.

    • Lyophilize the purified 10-HDA for long-term storage at -80°C.

Protocol 2: Solid-Phase Extraction of 10-HDA from Royal Jelly[9]
  • Initial Extraction:

    • Dissolve royal jelly in 95% ethanol (e.g., 1:3 m/v ratio).

    • Perform ultrasonic extraction for approximately 15 minutes.

    • Centrifuge the mixture and collect the supernatant.

  • Adsorption:

    • Dilute the supernatant with deionized water.

    • Add macroporous adsorption resin (e.g., X-5) to the diluted extract and shake for 3-4 hours to allow for adsorption of 10-HDA.

  • Column Chromatography and Desorption:

    • Pack the resin into a chromatography column.

    • First, elute with 20% ethanol to remove impurities.

    • Then, perform desorption of 10-HDA using 75-95% ethanol and collect the eluate.

  • Final Processing:

    • Evaporate the solvent from the eluate under reduced pressure.

    • Freeze-dry the concentrated sample to obtain purified 10-HDA.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage start Royal Jelly Biomass homogenization Homogenization & Solvent Addition start->homogenization extraction Extraction (e.g., Sonication) homogenization->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification_step1 Initial Purification (e.g., LLE or SPE) crude_extract->purification_step1 concentration1 Solvent Evaporation purification_step1->concentration1 purification_step2 Chromatography (Column/HPLC) concentration1->purification_step2 concentration2 Solvent Evaporation purification_step2->concentration2 pure_product Purified 10-HDA concentration2->pure_product analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_product->analysis storage Lyophilization & Storage (-80°C) analysis->storage

Caption: Experimental workflow for the extraction and purification of 10-HDA from royal jelly.

troubleshooting_low_yield problem Low 10-HDA Yield cause1 Inadequate Extraction problem->cause1 cause2 10-HDA Degradation problem->cause2 cause3 Loss During Purification problem->cause3 solution1a Optimize homogenization & sonication cause1->solution1a solution1b Check solvent-to-solid ratio cause1->solution1b solution2a Avoid high temperatures cause2->solution2a solution2b Proper storage of royal jelly cause2->solution2b solution3a Minimize transfer steps cause3->solution3a solution3b Optimize chromatography conditions cause3->solution3b

Caption: Troubleshooting logic for addressing low 10-HDA yield.

References

Troubleshooting poor resolution in HPLC analysis of hydroxystearic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve poor resolution issues when analyzing hydroxystearic acid isomers.

Frequently Asked Questions (FAQs)

Q1: My hydroxystearic acid isomer peaks are co-eluting or have very poor resolution. What are the first things I should check?

A1: When encountering poor resolution, a systematic approach is crucial. Start by verifying the fundamental system parameters before adjusting the method.[1][2] Ensure your HPLC system is functioning correctly by checking for leaks, confirming a stable flow rate, and ensuring consistent column temperature.[3][4] If the system is sound, the issue likely lies within the method itself. Key areas to investigate include mobile phase composition, column condition, and sample preparation.[2][5]

A logical troubleshooting workflow can help pinpoint the issue systematically.

Start Poor Resolution System_Check System Check Start->System_Check Method_Check Method Optimization Start->Method_Check Leaks Check for Leaks (fittings, seals) System_Check->Leaks Flow_Rate Verify Flow Rate & Pressure Stability System_Check->Flow_Rate Temp_Control Ensure Stable Column Temperature System_Check->Temp_Control Mobile_Phase Mobile Phase Composition Method_Check->Mobile_Phase Column Column Condition & Chemistry Method_Check->Column Sample Sample Prep & Injection Method_Check->Sample

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Q2: My analyte peaks are showing significant tailing. How can I fix this?

A2: Peak tailing is a common issue where a peak appears asymmetric and stretches out after its apex.[6] This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[6][7]

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Acidic analytes like hydroxystearic acids can interact with free silanol groups on the column packing.

    • Solution: Ensure your mobile phase is buffered to a pH below the analyte's pKa (typically pH 2.5-3.5 for carboxylic acids) to keep the analyte in its protonated, less interactive form.[7] Using a modern, high-purity, end-capped C18 column can also significantly reduce these interactions.[6]

  • Column Overload: Injecting too much sample can exceed the column's capacity.[5][6]

    • Solution: Reduce the injection volume or dilute your sample.[6]

  • Contamination: A blocked column frit or a contaminated guard column can distort peak shape.[3]

    • Solution: Replace the guard column and try flushing the analytical column with a strong solvent. If the problem persists, the column may need replacement.[3]

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3][7]

Q3: My peaks are fronting. What is the cause and how do I resolve it?

A3: Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing.[6][8] The most frequent cause is sample overload, specifically concentration overload.[8] This happens when the concentration of the analyte in the sample diluent is too high, causing the molecules to saturate the initial part of the column and travel down faster than they should.[8]

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: This is the primary cause in HPLC.[8]

    • Solution: The most effective solution is to dilute the sample (e.g., a 1-to-10 dilution) or reduce the injection volume.[8]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved, and the injection solvent is compatible with the mobile phase.[3]

  • Low Column Temperature: While more common in gas chromatography, an unusually low column temperature can sometimes contribute to fronting in HPLC.[3][8]

    • Solution: Increase the column temperature to the recommended operating range (e.g., 30-40 °C).[3][9]

Q4: How can I improve the separation selectivity between my hydroxystearic acid isomers?

A4: Improving selectivity—the ability of the chromatographic system to distinguish between analytes—is key to resolving closely eluting isomers. This is achieved by modifying the method to exploit subtle differences in the isomers' chemical properties. The most powerful ways to alter selectivity are by changing the mobile phase or the stationary phase.[10]

Start Goal: Improve Isomer Selectivity Mobile_Phase 1. Optimize Mobile Phase Start->Mobile_Phase Column_Chem 2. Change Column Chemistry Start->Column_Chem Temp 3. Adjust Temperature Start->Temp Flow 4. Reduce Flow Rate Start->Flow MP_Sub1 Change Organic Modifier (e.g., ACN vs. MeOH) Mobile_Phase->MP_Sub1 MP_Sub2 Adjust pH & Buffer Strength Mobile_Phase->MP_Sub2 Col_Sub1 Switch Stationary Phase (e.g., C18 -> Phenyl) Column_Chem->Col_Sub1 Col_Sub2 Use Chiral Stationary Phase (CSP) for Enantiomers Column_Chem->Col_Sub2

Caption: A strategy for systematically improving HPLC separation selectivity.

Key Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity because they have different interactions with the analyte and stationary phase.[7]

    • pH and Buffering: For acidic compounds, controlling the pH is critical.[2] Using a buffer to maintain a consistent pH below the pKa of hydroxystearic acid can improve peak shape and reproducibility.[7] The ionic strength of the buffer can also influence retention.[11]

  • Column Chemistry: If mobile phase adjustments are insufficient, changing the column is the next step.

    • Stationary Phase: Isomers may have different interactions with different stationary phases. If a C18 column is not providing separation, consider a phenyl column or a column with an embedded polar group.[12]

    • Chiral Columns: For separating enantiomers (e.g., R vs. S isomers), a chiral stationary phase (CSP) is necessary.[13][14] Common types include polysaccharide-based and macrocyclic glycopeptide columns.[14][15]

  • Column Temperature: Temperature can influence selectivity.[9][16]

    • Lowering the temperature often increases retention and can improve the resolution of isomers.[1]

    • Increasing the temperature decreases solvent viscosity, which can lead to sharper peaks and faster analysis, but may reduce selectivity.[17]

  • Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[1][18]

Experimental Protocols & Data

Q5: Can you provide a starting point for an HPLC method for 12-hydroxystearic acid analysis?

A5: Yes, the following method, adapted from a published study, uses a reversed-phase C18 column with an Evaporative Light Scattering Detector (ELSD). This provides a robust starting point for method development.[19][20]

Table 1: Example HPLC-ELSD Method for 12-Hydroxystearic Acid [19][20]

Parameter Condition
HPLC System Standard HPLC with ELSD
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 1% Acetic Acid in Water
Mobile Phase B Methanol
Gradient Program 85% B (0-10 min), 85% to 98% B (10-11 min), 98% B (11-25 min)
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
ELSD Drift Tube Temp. 40 °C

| ELSD Carrier Gas (N2) | 337 kPa |

Note: Adding a small amount of acid like acetic or formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[19]

Q6: What kind of performance can be expected from a validated HPLC method for hydroxystearic acid?

A6: A well-developed and validated method should demonstrate good linearity, sensitivity, accuracy, and precision. The table below summarizes performance data from a validated HPLC-ELSD method for 12-hydroxystearic acid and stearic acid.[19][20]

Table 2: Summary of Method Validation Data for Hydroxystearic Acid Analysis [19][20]

Parameter 12-Hydroxystearic Acid Stearic Acid
Linear Range (µg/mL) 119.1 - 1190.7 10.7 - 107.4
Correlation Coefficient (r) 0.9995 0.9993
Limit of Detection (LOD) (µg/mL) 1.1 2.5
Limit of Quantitation (LOQ) (µg/mL) 3.2 7.4
Mean Recovery (%) 101.5% 101.0%
Recovery RSD (%) 2.1% 2.8%
Repeatability (RSD%) 1.1% 1.7%

| Sample Stability (8h, RSD%) | 1.5% | 2.6% |

This data indicates that the method is highly sensitive, accurate, and reproducible for the quantitative analysis of these fatty acids.[20]

References

Improving the mechanical properties of 10-HSA containing bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical properties of bioplastics containing 10-hydroxy-2-decanesulfonic acid (10-HSA).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and testing of 10-HSA-containing bioplastics.

Problem: Reduced Tensile Strength After Adding 10-HSA

Possible Causes:

  • Plasticizer Overloading: An excessive concentration of 10-HSA can lead to a significant decrease in intermolecular forces between polymer chains, reducing the material's overall strength. Plasticizers, including fatty acids, can cause a decrease in tensile properties if not used in optimal concentrations.

  • Poor Dispersion: Inadequate mixing can result in agglomerates of 10-HSA within the bioplastic matrix, creating stress concentration points and weakening the material.

  • Phase Separation: 10-HSA may not be fully compatible with the bioplastic matrix, leading to phase separation and a non-uniform material with inferior mechanical properties.

Solutions:

  • Optimize 10-HSA Concentration: Conduct a concentration-response study to determine the optimal amount of 10-HSA that provides the desired flexibility without compromising tensile strength.

  • Improve Mixing Technique: Utilize high-shear mixing or sonication during the solvent casting process to ensure uniform dispersion of 10-HSA.

  • Use a Compatibilizer: Consider adding a small amount of a suitable compatibilizer to improve the interfacial adhesion between the 10-HSA and the bioplastic matrix.

Problem: Increased Brittleness or Low Elongation at Break

Possible Causes:

  • Insufficient 10-HSA Concentration: Too little 10-HSA may not be enough to effectively increase the free volume between polymer chains and enhance flexibility.

  • Crystallization of 10-HSA: The fatty acid may crystallize within the polymer matrix, acting as a rigid filler rather than a plasticizer.

  • Degradation of Polymer Matrix: The processing conditions (e.g., high temperature) might be causing degradation of the bioplastic, leading to increased brittleness.

Solutions:

  • Increase 10-HSA Concentration: Gradually increase the concentration of 10-HSA and observe the effect on the elongation at break.

  • Rapid Cooling: After casting and drying, rapid cooling (quenching) can sometimes prevent the crystallization of additives.

  • Optimize Processing Temperature: Lower the processing temperature to the minimum required for solvent evaporation to prevent thermal degradation of the bioplastic.

Problem: Inconsistent Mechanical Property Results

Possible Causes:

  • Inhomogeneous Sample Preparation: Variations in film thickness, solvent evaporation rate, or dispersion of 10-HSA can lead to inconsistent results.

  • Testing Protocol Variability: Inconsistencies in the tensile testing procedure, such as grip pressure or strain rate, can affect the measured properties.

  • Environmental Factors: Changes in ambient temperature and humidity can influence the mechanical behavior of bioplastics.

Solutions:

  • Standardize Sample Preparation: Use a controlled-thickness film applicator and a drying oven with uniform temperature and airflow. Ensure consistent mixing times and methods for each batch.

  • Adhere to Testing Standards: Strictly follow a standardized testing protocol, such as ASTM D882, for all tensile tests.

  • Condition Samples: Before testing, condition all samples in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period.

Frequently Asked Questions (FAQs)

What is the primary role of 10-HSA in bioplastics?

10-HSA, a fatty acid, primarily acts as a plasticizer in bioplastics. Plasticizers are added to polymers to increase their flexibility, ductility, and processability. They work by inserting themselves between the polymer chains, reducing intermolecular forces and increasing the free volume, which allows the chains to move more easily relative to one another.

How does 10-HSA affect the thermal properties of bioplastics?

The addition of 10-HSA is expected to lower the glass transition temperature (Tg) of the bioplastic. A lower Tg indicates a more flexible material at room temperature. However, high concentrations of fatty acids can sometimes affect the thermal stability of the polymer matrix, potentially lowering the onset of thermal degradation.

Can 10-HSA be used with any type of bioplastic?

The compatibility of 10-HSA depends on the polarity and chemical structure of the bioplastic. It is more likely to be compatible with biopolyesters like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) than with more hydrophilic polymers like starch, unless a compatibilizer is used. Preliminary compatibility studies are always recommended.

What are the signs of poor compatibility between 10-HSA and the bioplastic matrix?

Poor compatibility can manifest as:

  • Phase separation: Visible as cloudiness or opacity in a normally transparent film.

  • Surface "blooming": The migration of the plasticizer to the surface of the material over time.

  • Inconsistent mechanical properties: High variability in tensile strength and elongation at break measurements.

How can I confirm the presence and interaction of 10-HSA in my bioplastic?

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups of 10-HSA and the bioplastic, and to observe any shifts in peak positions that might indicate interactions between them.

  • Differential Scanning Calorimetry (DSC): Can determine the effect of 10-HSA on the glass transition temperature (Tg) and melting temperature (Tm) of the bioplastic.

Data Presentation

Table 1: Hypothetical Effect of 10-HSA Concentration on the Mechanical Properties of PLA

10-HSA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
06053.5
545502.8
10351502.1
15252501.5
20182001.0

Note: This table presents expected trends based on the plasticizing effect of fatty acids on bioplastics and is for illustrative purposes. Actual values will vary depending on the specific bioplastic and processing conditions.

Experimental Protocols

Protocol 1: Preparation of 10-HSA-Containing Bioplastic Films by Solvent Casting

Materials:

  • Bioplastic pellets (e.g., PLA)

  • 10-HSA powder

  • Volatile solvent (e.g., dichloromethane, chloroform)

  • Glass petri dishes or a flat glass plate

  • Film applicator with adjustable thickness

  • Drying oven

Procedure:

  • Prepare a stock solution of the bioplastic by dissolving a known weight of pellets in the chosen solvent (e.g., 10% w/v). Stir until fully dissolved.

  • Prepare a stock solution of 10-HSA in the same solvent.

  • In a separate beaker, add the desired volume of the bioplastic stock solution.

  • While stirring, add the calculated volume of the 10-HSA stock solution to achieve the target weight percentage.

  • Continue stirring the mixture for at least 1 hour to ensure homogeneity.

  • Place a clean, dry glass petri dish or glass plate on a level surface.

  • Pour the solution onto the casting surface. If using a film applicator, set the desired thickness and draw the applicator smoothly across the surface.

  • Cover the casting surface with a perforated lid to allow for slow, controlled solvent evaporation.

  • Place the setup in a fume hood at room temperature for 24 hours, or until the film is no longer tacky.

  • Transfer the cast film to a drying oven at a temperature slightly above the boiling point of the solvent for at least 4 hours to remove any residual solvent.

  • Carefully peel the film from the casting surface.

  • Store the film in a desiccator until ready for characterization.

Protocol 2: Mechanical Testing of Bioplastic Films

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Calipers or micrometer

  • Sample cutter (to prepare dumbbell-shaped specimens according to ASTM D638 Type V or rectangular strips according to ASTM D882)

Procedure:

  • Cut at least five specimens from each film formulation using the sample cutter.

  • Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

  • Set the grip separation and crosshead speed on the UTM according to the chosen standard (e.g., for ASTM D882, a common speed is 50 mm/min).

  • Mount a specimen in the grips, ensuring it is aligned vertically and not slipping.

  • Start the tensile test and record the load and displacement data until the specimen breaks.

  • From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

  • Repeat the test for all specimens and calculate the average and standard deviation for each property.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_testing Characterization A Dissolve Bioplastic in Solvent C Mix Solutions A->C B Dissolve 10-HSA in Solvent B->C D Pour Solution onto Surface C->D E Solvent Evaporation D->E F Oven Drying E->F G Cut Test Specimens F->G H Tensile Testing (UTM) G->H I Data Analysis H->I Plasticizer_Mechanism cluster_before Without 10-HSA cluster_after With 10-HSA p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Interactions p3 Polymer Chain p2->p3 p4 Polymer Chain hsa1 10-HSA p4->hsa1 Reduced Interactions p5 Polymer Chain hsa2 10-HSA p5->hsa2 p6 Polymer Chain cluster_after cluster_after cluster_before cluster_before

Technical Support Center: Enhancing the Long-Term Stability of 10-Hydroxystearic Acid (10-HSA) Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stabilization of 10-Hydroxystearic Acid (10-HSA) emulsions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 10-HSA emulsions, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: My 10-HSA emulsion shows signs of creaming or sedimentation shortly after preparation.

  • Question: Why is my emulsion separating into layers?

  • Answer: Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is a common sign of emulsion instability, often due to a density difference between the oil and water phases.[1][2] This can be accelerated by several factors:

    • Insufficient Viscosity: A low viscosity in the continuous phase allows droplets to move and coalesce more freely.[3][4]

    • Large Droplet Size: Larger droplets have a greater tendency to rise or settle due to buoyancy forces.[3][4]

    • Weak Interfacial Film: An inadequate emulsifier concentration or an inappropriate emulsifier can lead to a weak film around the droplets, failing to prevent their aggregation.

  • Solutions:

    • Increase Continuous Phase Viscosity: Consider adding a viscosity modifier or thickener to the continuous phase. Gums, pectin, or gelatin can be effective for this purpose.[3]

    • Reduce Droplet Size: Employ high-energy homogenization techniques such as high-pressure homogenization, ultrasonication, or microfluidization to create smaller, more uniform droplets.[5][6]

    • Optimize Emulsifier Concentration: Ensure you are using a sufficient amount of a suitable emulsifier to fully coat the surface of the oil droplets.

Issue 2: I am observing an increase in droplet size over time, leading to phase separation (coalescence).

  • Question: What is causing the droplets in my 10-HSA emulsion to merge?

  • Answer: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the breakdown of the emulsion.[7] Common causes include:

    • Inadequate Emulsifier: An insufficient amount of emulsifier leaves parts of the droplet surface unprotected.[7]

    • Incorrect Emulsifier Type: The choice of emulsifier is critical. The Hydrophile-Lipophile Balance (HLB) value of the surfactant should be appropriate for the type of emulsion you are creating (oil-in-water or water-in-oil).[7][8]

    • pH Imbalance: Extreme pH values can destabilize certain emulsifiers, particularly those that are ionic in nature.[7]

    • Temperature Fluctuations: Changes in temperature can affect surfactant solubility and the integrity of the interfacial film.[4]

  • Solutions:

    • Optimize Emulsifier System: Experiment with different emulsifier concentrations and types. A combination of a small-molecule surfactant for rapid interfacial tension reduction and a polymer for long-term steric stabilization can be highly effective.[9][10]

    • Control pH: Buffer your system to a pH where your chosen emulsifier exhibits maximum stability.

    • Maintain Stable Storage Temperature: Store your emulsions at a consistent, controlled temperature.

Issue 3: My 10-HSA emulsion appears grainy or has a waxy texture.

  • Question: Why does my emulsion have a grainy or waxy consistency?

  • Answer: This issue can be specific to formulations containing fatty acids like 10-HSA, which can crystallize or form gel-like structures.[11][12] It can also be caused by:

    • Improper Heating and Cooling: If the oil and water phases are not heated sufficiently before emulsification, or if cooling is too rapid, waxes and fatty acids can solidify prematurely.[13]

    • Recrystallization of Components: Fatty compounds can recrystallize over time, especially if the emulsion is stored at low temperatures.[14]

  • Solutions:

    • Controlled Heating and Cooling: Ensure both the oil and water phases are heated to the same temperature before mixing. A controlled, gradual cooling process can prevent the premature crystallization of 10-HSA.

    • Optimize Formulation: Consider the melting points of all components in your oil phase. It may be necessary to adjust the composition to prevent crystallization at your desired storage temperature.

Frequently Asked Questions (FAQs)

1. How can I improve the long-term stability of my 10-HSA emulsion?

To enhance long-term stability, a multi-faceted approach is often necessary:

  • Utilize a Mixed Emulsifier System: Combining a surfactant with a polymer can provide both immediate and long-term stability. Surfactants rapidly lower interfacial tension, while polymers form a protective steric barrier around the droplets.[9][10]

  • Control Droplet Size: Aim for a small and uniform droplet size distribution. This can be achieved through high-energy emulsification methods.[5][8]

  • Increase Viscosity: Adding a thickening agent to the continuous phase will slow down droplet movement and reduce the likelihood of collision and coalescence.[3][15]

  • Optimize Storage Conditions: Store emulsions at a constant temperature and protect them from mechanical shock or vibration.[3]

2. What is the role of pH in the stability of 10-HSA emulsions?

The pH of the continuous phase can significantly impact emulsion stability, especially when using pH-sensitive emulsifiers like proteins or ionic surfactants.[3] Changes in pH can alter the charge on the droplet surface, which can affect the electrostatic repulsion between droplets. For 10-HSA, which has a carboxylic acid group, the pH will determine its degree of ionization, which can influence its interfacial behavior. It is crucial to maintain the pH at a level that ensures the optimal performance of your chosen emulsifying agents.

3. Can I use polymers to stabilize my 10-HSA emulsion?

Yes, polymers can be very effective stabilizers for emulsions. They work primarily through a mechanism called steric stabilization.[16][17] The polymer chains adsorb to the droplet surface and extend into the continuous phase, creating a physical barrier that prevents droplets from getting close enough to coalesce. The combination of polymers and surfactants often leads to more stable emulsions than using either component alone.[10]

Data Presentation

Table 1: Influence of Surfactant Concentration on Emulsion Properties

Surfactant Concentration (%)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Index (Turbiscan)
0.54500.45-250.8
1.03200.32-350.4
2.02500.25-420.2

Data is illustrative and will vary based on the specific formulation and processing conditions.

Table 2: Effect of Homogenization Pressure on Droplet Size and Stability

Homogenization Pressure (bar)Mean Droplet Size (nm)Polydispersity Index (PDI)Creaming Index after 24h (%)
2005500.5115
5003800.388
10002900.293

Data is illustrative and will vary based on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Preparation of a 10-HSA Oil-in-Water (O/W) Emulsion

  • Preparation of Phases:

    • Oil Phase: Dissolve 10-HSA and any other oil-soluble components (e.g., active ingredients) in the chosen oil carrier. Heat the mixture to 75°C with continuous stirring until all components are fully dissolved.

    • Aqueous Phase: Dissolve the emulsifier(s) and any water-soluble components in deionized water. Heat the aqueous phase to 75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer.

    • Continue mixing for 10-15 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500 bar) for a set number of passes (e.g., 3-5 passes) to reduce the droplet size.

  • Cooling:

    • Cool the emulsion to room temperature under gentle agitation.

Protocol 2: Characterization of Emulsion Stability

  • Droplet Size and Zeta Potential Measurement:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration.

    • Measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[15]

  • Microscopy:

    • Place a drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion morphology using an optical microscope to visually assess droplet size, shape, and any signs of aggregation or coalescence.[18]

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and measure the height of any separated layers to determine the creaming index.

    • Thermal Stress: Subject the emulsion to temperature cycles (e.g., 4°C and 40°C for 24 hours each) for several cycles and observe for any signs of phase separation.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_homogenize Homogenization cluster_characterize Characterization A Oil Phase Preparation (10-HSA + Oil) C High-Shear Mixing A->C B Aqueous Phase Preparation (Water + Emulsifier) B->C D High-Pressure Homogenization C->D E Droplet Size Analysis D->E F Zeta Potential D->F G Microscopy D->G H Stability Testing D->H

Caption: Experimental workflow for 10-HSA emulsion preparation and characterization.

Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_stability Emulsion Stability A Emulsifier Type & Conc. S Long-Term Stability A->S B Oil/Water Ratio B->S C Viscosity Modifiers C->S D pH of Aqueous Phase D->S E Homogenization Method E->S F Energy Input F->S G Temperature G->S

References

Overcoming challenges in the polymerization of 10-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 10-Hydroxystearic Acid (10-HSA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most prevalent method for polymerizing 10-HSA and similar long-chain hydroxy fatty acids is melt polycondensation. This is a type of step-growth polymerization where the monomer is heated, typically in the presence of a catalyst, to form ester bonds with the elimination of water. This process is often carried out in two stages: an initial stage under an inert atmosphere to build up oligomers, followed by a high-temperature stage under vacuum to remove water and drive the reaction toward a high molecular weight polymer.

Q2: What are the key challenges I might face during the polymerization of 10-HSA?

A2: Researchers may encounter several challenges, including:

  • Achieving High Molecular Weight: It can be difficult to obtain a high degree of polymerization due to the equilibrium nature of the reaction and potential side reactions.

  • Polymer Discoloration: The resulting polymer may exhibit a yellow or brownish tint, especially when high temperatures are used.

  • Thermal Degradation: 10-HSA and the resulting polyester (B1180765) are susceptible to thermal degradation at elevated temperatures, which can limit the molecular weight and affect the material's properties.[1][2]

  • Monomer Purity: The purity of the 10-HSA monomer is critical; impurities can act as chain terminators or lead to undesirable side reactions, ultimately lowering the molecular weight of the polymer.[3][4][5]

Q3: What catalysts are suitable for the polymerization of 10-HSA?

A3: A range of catalysts can be used for the polyesterification of hydroxy acids. Common choices include:

  • Titanium-based catalysts: Titanium tetraisopropoxide (Ti[OiPr]₄) is frequently used in the polymerization of similar hydroxy fatty acids.[6][7]

  • Tin-based catalysts: Compounds like monobutyltin (B1198712) oxide are effective and may lead to less discoloration compared to titanium-based catalysts.[8]

  • Enzymatic catalysts: Lipases can be used for the polymerization of hydroxy fatty acids like 12-hydroxystearic acid, offering a milder and more environmentally friendly alternative.[9]

  • Acid catalysts: Solid acid catalysts can also be employed for polyesterification reactions.[10]

Q4: How does thermal degradation affect the polymerization process?

A4: Aliphatic polyesters, such as poly(this compound), can start to degrade at temperatures around 275°C.[1][2] The primary degradation mechanism is the random scission of ester bonds.[1][2] This can lead to a lower molecular weight of the final polymer and the formation of volatile byproducts.[1][2] It is crucial to carefully control the reaction temperature and time to minimize thermal degradation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Molecular Weight 1. Inefficient Water Removal: The presence of water shifts the polycondensation equilibrium back towards the reactants. 2. Impurities in Monomer: Impurities can act as chain-terminating agents.[3][4][5] 3. Suboptimal Catalyst Concentration: Incorrect catalyst loading can lead to slow reaction rates or side reactions.[6][7] 4. Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion. 5. Thermal Degradation: Excessive heat can break down the polymer chains as they form.[1][2]1. Improve Vacuum: Ensure a high vacuum (e.g., <1 mmHg) is applied during the second stage of polymerization to effectively remove water. 2. Purify Monomer: Recrystallize the 10-HSA monomer before use to remove impurities. 3. Optimize Catalyst Loading: Experiment with different catalyst concentrations (e.g., 50-300 ppm for titanium catalysts) to find the optimal level.[6][7] 4. Adjust Reaction Conditions: Increase the reaction time or temperature, but be mindful of the potential for thermal degradation. 5. Control Temperature: Maintain the reaction temperature below the onset of significant thermal degradation.
Polymer Discoloration (Yellowing/Browning) 1. High Reaction Temperature: Elevated temperatures can lead to oxidative degradation and the formation of colored byproducts. 2. Catalyst Choice: Some catalysts, particularly titanium-based ones, can cause discoloration.[8] 3. Impurities in Monomer: The presence of unsaturated fatty acids or other impurities in the 10-HSA can lead to color formation.[11]1. Lower Reaction Temperature: Use the lowest effective temperature for the polymerization. 2. Change Catalyst: Consider using a tin-based catalyst (e.g., monobutyltin oxide) which is known to cause less discoloration.[8] 3. Purify Monomer: Ensure high purity of the 10-HSA monomer. 4. Post-Polymerization Purification: Dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove colored impurities. Treatment with n-hexane or toluene (B28343) has also been suggested.[8]
Inconsistent Polymer Properties (Batch-to-Batch Variation) 1. Variability in Monomer Purity: Different batches of 10-HSA may have varying levels of purity. 2. Poor Control of Reaction Conditions: Inconsistent temperature, pressure, or reaction time can lead to variations in molecular weight and polydispersity.1. Standardize Monomer Quality: Implement a standard purification and characterization protocol for the 10-HSA monomer. 2. Precise Control of Parameters: Use automated controllers for temperature and pressure, and strictly adhere to established reaction times.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol is adapted from methods used for similar long-chain hydroxy fatty acids.[6][7]

Materials:

  • This compound (high purity)

  • Titanium tetraisopropoxide (Ti[OiPr]₄) or other suitable catalyst

  • High-vacuum reaction vessel equipped with a mechanical stirrer and a nitrogen inlet

Procedure:

Stage 1: Esterification under Nitrogen

  • Place the 10-HSA monomer into the reaction vessel.

  • Heat the vessel to a molten state (e.g., 200°C) under a slow stream of nitrogen gas.

  • Add the catalyst (e.g., 50-300 ppm Ti[OiPr]₄) to the molten monomer.

  • Maintain the temperature at 200°C for 2 hours with continuous stirring to form oligomers. Water will be evolved during this stage.

Stage 2: Polycondensation under Vacuum

  • Gradually increase the temperature to 220°C.

  • Simultaneously, slowly apply a high vacuum (e.g., < 0.1 mmHg) to the system.

  • Continue the reaction under these conditions for 4-6 hours, or until the desired molecular weight is achieved (this can be monitored by measuring the viscosity of the melt).

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed and characterized.

Quantitative Data

The following table summarizes typical data obtained from the polymerization of a similar hydroxy fatty acid, ω-hydroxytetradecanoic acid, and can be used as a reference for what to expect with 10-HSA.[6][7]

Catalyst Conc. (Ti[OiPr]₄, ppm)Reaction Time (Stage 2, hours)Reaction Temp. (Stage 2, °C)Weight-Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
504220531.8
1004220781.9
20042201052.0
30042201102.1
20062201252.2
20042301152.1

Visualizations

Logical Workflow for Troubleshooting Polymerization Issues

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation Problem Polymerization Issue (e.g., Low Mw, Discoloration) Monomer Check Monomer Purity (NMR, Titration) Problem->Monomer Impurity Suspected Conditions Verify Reaction Conditions (Temp, Time, Vacuum) Problem->Conditions Process Control Issue Catalyst Evaluate Catalyst (Type, Concentration) Problem->Catalyst Catalyst-related Issue Post_Process Post-Polymerization Purification Problem->Post_Process If discoloration persists Purify Purify Monomer (Recrystallization) Monomer->Purify Optimize Optimize Conditions (Temp/Time Adjustment) Conditions->Optimize Change_Catalyst Change/Optimize Catalyst Catalyst->Change_Catalyst

Caption: A logical workflow for diagnosing and resolving common issues in 10-HSA polymerization.

Key Factors Influencing 10-HSA Polymerization

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs / Properties Polymerization Poly(10-HSA) Synthesis MW Molecular Weight Polymerization->MW PDI Polydispersity Index Polymerization->PDI Color Color Polymerization->Color Yield Yield Polymerization->Yield Monomer 10-HSA Monomer Monomer->Polymerization Catalyst Catalyst (e.g., Ti[OiPr]4) Catalyst->Polymerization Temperature Temperature Temperature->Polymerization Pressure Pressure (Vacuum) Pressure->Polymerization Time Reaction Time Time->Polymerization

Caption: Key inputs and conditions affecting the outcomes of 10-HSA polymerization.

Reaction Pathway: Polycondensation of 10-HSA

G Monomer1 HO-(CH2)9-CH(R)-COOH This compound Dimer HO-(CH2)9-CH(R)-COO-(CH2)9-CH(R)-COOH Dimer Monomer1->Dimer + Monomer2 - H2O Monomer2 HO-(CH2)9-CH(R)-COOH This compound Polymer ...-O-(CH2)9-CH(R)-CO-... Poly(this compound) Dimer->Polymer + n Monomers - n H2O Water H2O

Caption: Simplified reaction pathway for the polycondensation of 10-HSA.

References

Technical Support Center: Managing Cell Viability with 10-Hydroxy-2-Decenoic Acid (10-HDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of 10-Hydroxy-2-Decenoic Acid (10-HDA) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is 10-HDA and why is it used in cell culture experiments?

10-Hydroxy-2-Decenoic Acid (10-HDA), a unique fatty acid found in royal jelly, is utilized in research for its wide range of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and immunomodulatory effects.[1][2] Its potential as a therapeutic agent is being explored in various cancer cell lines.[3][4]

Q2: I'm observing high levels of cell death after treating my cultures with 10-HDA. Is this expected?

Yes, 10-HDA has been shown to induce cytotoxicity in a dose- and time-dependent manner in various cancer cell lines.[5][6] This is often the intended effect in anti-cancer studies. However, if you are using it for other purposes or the level of cell death is higher than anticipated, it could indicate a concentration-related issue. It's crucial to determine the appropriate concentration for your specific cell line and experimental goals.

Q3: What are the typical effective concentrations of 10-HDA in cell culture?

The effective concentration of 10-HDA varies significantly depending on the cell line. For instance, the half-maximal inhibitory concentration (IC50) has been reported to be around 22.68 µM for A549 human lung cancer cells, while for normal liver cells (LO2) and human skin fibroblasts (HSF), the IC50 values are much higher, at approximately 1000 µg/mL.[5][7] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q4: How does 10-HDA induce cell death?

Studies have shown that 10-HDA can induce apoptosis (programmed cell death) through various signaling pathways. It can trigger the production of reactive oxygen species (ROS), leading to the activation of the MAPK and STAT3 signaling pathways and the inhibition of the NF-κB signaling pathway.[5] Furthermore, 10-HDA can regulate the expression of apoptosis-related proteins like Bcl-2 and BAX and activate caspases.[5][6]

Q5: Is 10-HDA toxic to normal, non-cancerous cells?

10-HDA has been shown to have significantly lower toxicity towards normal cells compared to cancer cells.[5][6][7] For example, the CC50 value for normal human liver cells (THLE-3) was found to be 106.4 µg/mL, which is considerably higher than the value for HepG2 human hepatoma cells (59.6 µg/mL).[6] However, at very high concentrations, some cytotoxic effects on normal cells can be expected.

Troubleshooting Guide: Cell Viability Issues with 10-HDA

This guide provides a step-by-step approach to troubleshoot common problems related to cell viability when using high concentrations of 10-HDA.

Problem 1: Excessive Cell Death or Low Viability

Possible Causes:

  • Concentration is too high: The concentration of 10-HDA may be above the cytotoxic threshold for your specific cell line.

  • Incorrect solvent or high solvent concentration: The solvent used to dissolve 10-HDA (e.g., DMSO, ethanol) might be at a toxic concentration.

  • Cell line sensitivity: Your cell line may be particularly sensitive to 10-HDA.

  • Suboptimal culture conditions: General cell culture issues can exacerbate the cytotoxic effects of 10-HDA.[8][9]

Troubleshooting Steps:

  • Verify 10-HDA Concentration:

    • Perform a Dose-Response Curve (IC50 Determination): Culture your cells with a range of 10-HDA concentrations to determine the IC50 value for your specific cell line. This is a critical first step.

    • Review Literature: Compare your working concentration with published data for similar cell lines (see Table 1).

  • Check Solvent Toxicity:

    • Run a Solvent Control: Culture your cells with the same concentration of the solvent used to dissolve 10-HDA as is present in your highest 10-HDA treatment group.

    • Minimize Solvent Concentration: Aim to use the lowest possible concentration of the solvent.

  • Optimize Cell Culture Conditions:

    • Ensure Healthy Cells: Start your experiments with healthy, log-phase cells.

    • Check Media and Supplements: Ensure your media, serum, and other supplements are not expired and are of high quality.[8][10]

    • Monitor pH and CO2 Levels: Maintain optimal pH and CO2 levels in your incubator.

Problem 2: Inconsistent or Irreproducible Results

Possible Causes:

  • Inaccurate 10-HDA Preparation: Errors in weighing, dissolving, or diluting the 10-HDA stock solution.

  • Cell Passage Number: Using cells at a high passage number can lead to altered sensitivity.

  • Variability in Plating Density: Inconsistent cell numbers at the start of the experiment.

Troubleshooting Steps:

  • Standardize 10-HDA Preparation:

    • Prepare a Fresh Stock Solution: Prepare a fresh, concentrated stock solution of 10-HDA and aliquot it for single use to avoid repeated freeze-thaw cycles.

    • Verify Calculations: Double-check all calculations for dilutions.

  • Control for Cell Culture Variables:

    • Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.

    • Standardize Seeding Density: Ensure accurate cell counting and consistent seeding density in all wells/flasks.

Data Presentation

Table 1: Cytotoxic Effects of 10-HDA on Various Cell Lines

Cell LineCell TypeAssayIC50 / CC50Exposure TimeReference
A549Human Lung CancerCCK-822.68 µMNot Specified[5]
NCI-H460Human Lung CancerCCK-844.03 µMNot Specified[5]
NCI-H23Human Lung CancerCCK-844.79 µMNot Specified[5]
HepG2Human HepatomaMTT59.6 µg/mLNot Specified[6]
THLE-3Normal Human LiverMTT106.4 µg/mLNot Specified[6]
SU-DHL-2Human LymphomaNot Specified496.8 µg/mL24 h[3][7]
LO2Normal Human LiverNot Specified~1000 µg/mL24 h[7]
HSFNormal Human FibroblastNot Specified>1000 µg/mL24 h[7]
MCF-7Human Breast CancerMTSLC50: 190 µg/mLNot Specified[11]

Experimental Protocols

Protocol 1: Preparation of 10-HDA Stock Solution
  • Weighing: Accurately weigh the desired amount of 10-HDA powder using a calibrated analytical balance.

  • Dissolving: Dissolve the 10-HDA powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final solvent concentration in the cell culture medium does not exceed a non-toxic level (typically <0.1% for DMSO).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, remove the old medium and add fresh medium containing various concentrations of 10-HDA (and a solvent control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway_of_10HDA_Induced_Apoptosis High Concentration 10-HDA High Concentration 10-HDA ROS Production ROS Production High Concentration 10-HDA->ROS Production Mitochondrial Pathway Mitochondrial Pathway High Concentration 10-HDA->Mitochondrial Pathway MAPK Pathway MAPK Pathway ROS Production->MAPK Pathway NF-kB Inhibition NF-kB Inhibition ROS Production->NF-kB Inhibition JNK/p38 Activation JNK/p38 Activation MAPK Pathway->JNK/p38 Activation ERK Inhibition ERK Inhibition MAPK Pathway->ERK Inhibition Apoptosis Apoptosis JNK/p38 Activation->Apoptosis STAT3 Inhibition STAT3 Inhibition ERK Inhibition->STAT3 Inhibition STAT3 Inhibition->Apoptosis NF-kB Inhibition->Apoptosis Bcl-2 Downregulation Bcl-2 Downregulation Mitochondrial Pathway->Bcl-2 Downregulation BAX Upregulation BAX Upregulation Mitochondrial Pathway->BAX Upregulation Caspase Activation Caspase Activation Bcl-2 Downregulation->Caspase Activation BAX Upregulation->Caspase Activation Caspase Activation->Apoptosis

Caption: Signaling pathways activated by high concentrations of 10-HDA leading to apoptosis.

Troubleshooting_Workflow_for_Cell_Viability_Issues Start Start: High Cell Death Observed CheckConcentration Is 10-HDA concentration optimized? Start->CheckConcentration OptimizeConcentration Perform Dose-Response Experiment (IC50) CheckConcentration->OptimizeConcentration No CheckSolvent Is solvent toxicity ruled out? CheckConcentration->CheckSolvent Yes OptimizeConcentration->CheckConcentration SolventControl Run Solvent Control Experiment CheckSolvent->SolventControl No CheckCulture Are culture conditions optimal? CheckSolvent->CheckCulture Yes SolventControl->CheckSolvent OptimizeCulture Review and Optimize Cell Culture Practices CheckCulture->OptimizeCulture No ProblemResolved Problem Resolved CheckCulture->ProblemResolved Yes OptimizeCulture->CheckCulture Consult Consult Literature/ Technical Support OptimizeCulture->Consult

Caption: A workflow for troubleshooting cell viability issues when using 10-HDA.

Logical_Relationship_for_Diagnosing_Cell_Death cluster_observations Observed Issue cluster_causes Potential Causes cluster_solutions Solutions HighCellDeath High Cell Death HighConcentration 10-HDA Concentration Too High HighCellDeath->HighConcentration SolventToxicity Solvent Toxicity HighCellDeath->SolventToxicity CellSensitivity High Cell Line Sensitivity HighCellDeath->CellSensitivity CultureIssues Suboptimal Culture Conditions HighCellDeath->CultureIssues DoseResponse Perform Dose-Response HighConcentration->DoseResponse SolventCtrl Run Solvent Control SolventToxicity->SolventCtrl LiteratureReview Review Literature CellSensitivity->LiteratureReview OptimizeProtocols Optimize Culture Protocols CultureIssues->OptimizeProtocols

Caption: Logical relationships for diagnosing the root cause of excessive cell death.

References

Validation & Comparative

A Comparative Guide to Ricinoleic Acid and 10-Hydroxystearic Acid in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioplastics has intensified the search for renewable and high-performance monomers. Among the promising candidates are long-chain hydroxy fatty acids, which offer unique functionalities for creating novel polymers. This guide provides a detailed comparison of two such fatty acids: ricinoleic acid and 10-hydroxystearic acid, focusing on their application in the synthesis and performance of polymers. While extensive data exists for ricinoleic acid-based polymers, information on polymers derived from this compound is less prevalent in publicly available literature.

Introduction to the Monomers

Ricinoleic acid , a naturally occurring 12-hydroxy-9-cis-octadecenoic acid, is the primary component of castor oil. Its unique structure, featuring a hydroxyl group and a double bond, provides multiple reactive sites for polymerization and subsequent modification. This versatility has led to its extensive use in a variety of polymer systems, including polyesters, polyamides, and polyurethanes.

This compound is a saturated hydroxy fatty acid that can be derived from oleic acid through biotechnological processes.[1] While it shares the presence of a hydroxyl group with ricinoleic acid, the absence of a double bond in its backbone results in polymers with distinct characteristics. Although its potential as a bio-based polymer precursor is recognized, comprehensive performance data of its homopolymers are not as widely documented as for ricinoleic acid.

Comparative Performance in Polymer Applications

This section details the available experimental data on the performance of polymers derived from ricinoleic acid and makes inferences about this compound based on related long-chain aliphatic polyesters.

Polyester Synthesis

Polyesters from both ricinoleic acid and this compound can be synthesized via polycondensation reactions. The presence of both a hydroxyl and a carboxyl group on the same molecule allows for self-polymerization.

dot

cluster_RA Ricinoleic Acid Polymerization cluster_10HSA This compound Polymerization RA Ricinoleic Acid PRA Poly(ricinoleic acid) RA->PRA Polycondensation HSA This compound PHSA Poly(this compound) HSA->PHSA Polycondensation

Caption: Self-polycondensation of hydroxy fatty acids.

Mechanical Properties

Polymers derived from ricinoleic acid are known for their flexibility and elastomeric properties. The cis-double bond in the ricinoleic acid backbone introduces kinks in the polymer chain, hindering crystallization and resulting in amorphous or semi-crystalline materials with low glass transition temperatures.

PropertyPoly(ricinoleic acid)Poly(long-chain hydroxyalkanoate)s (for comparison)
Tensile Strength (MPa) ~1.3 - 17~13 - 50+
Elongation at Break (%) ~100 - 500+~10 - 1000+
Young's Modulus (MPa) ~1 - 20~100 - 600+

Note: The properties of poly(ricinoleic acid) can vary significantly depending on the molecular weight, crosslinking, and copolymerization. Data for poly(long-chain hydroxyalkanoate)s are provided as a proxy for what might be expected from a polymer of this compound.

Polymers from saturated long-chain hydroxy fatty acids, which would be structurally analogous to poly(this compound), tend to exhibit higher crystallinity and, consequently, higher tensile strength and modulus, but potentially lower elongation at break compared to their unsaturated counterparts.

Thermal Properties

The thermal stability of ricinoleic acid-based polymers is a key consideration for their processing and application. Poly(ricinoleic acid) generally exhibits good thermal stability.

PropertyPoly(ricinoleic acid)Poly(12-hydroxystearic acid) (for comparison)
Melting Temperature (Tm, °C) Amorphous or low Tm~70 - 80
Glass Transition Temperature (Tg, °C) ~ -60 to -30Not widely reported
Decomposition Temperature (Td, °C) ~250 - 350~300 - 400

Note: Poly(12-hydroxystearic acid) is a saturated analogue of poly(ricinoleic acid) and provides a closer comparison for the expected properties of poly(this compound).

The absence of the double bond in this compound would likely lead to a more crystalline polymer with a more defined and higher melting point compared to poly(ricinoleic acid). The thermal decomposition temperature is expected to be in a similar range, governed by the stability of the ester linkages.

Biodegradability

Both ricinoleic acid and this compound are derived from natural sources, and polymers based on these monomers are generally considered biodegradable. The ester linkages in the polymer backbone are susceptible to hydrolysis and enzymatic degradation. The rate of biodegradation can be influenced by factors such as crystallinity, molecular weight, and hydrophobicity. While specific biodegradation data for poly(this compound) is scarce, studies on other aliphatic polyesters suggest that it would be biodegradable.[2]

Experimental Protocols

Synthesis of Poly(ricinoleic acid) via Melt Polycondensation

dot

Monomer Ricinoleic Acid Reactor Reaction Vessel Monomer->Reactor Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reactor Heating Heating under Inert Atmosphere Reactor->Heating Initial Stage Vacuum Vacuum Application Heating->Vacuum Water Removal Polymer Poly(ricinoleic acid) Vacuum->Polymer High Molecular Weight Polymer

Caption: Workflow for melt polycondensation of ricinoleic acid.

Materials:

  • Ricinoleic acid

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

  • Nitrogen or Argon gas

  • High-vacuum line

Procedure:

  • Ricinoleic acid and the catalyst are charged into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The mixture is heated to a specific temperature (e.g., 180-220 °C) under a slow stream of inert gas to facilitate the initial oligomerization and removal of water.

  • After a set period (e.g., 2-4 hours), a high vacuum is applied to the system to further drive the polycondensation reaction by efficiently removing the water byproduct.

  • The reaction is continued under vacuum until the desired molecular weight is achieved, as monitored by techniques like gel permeation chromatography (GPC).

  • The resulting polymer is then cooled to room temperature.

Characterization of Polymers

dot

Polymer Synthesized Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Polymer->NMR Chemical Structure FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Polymer->FTIR Functional Groups DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability Tensile Tensile Testing Polymer->Tensile Mechanical Properties

Caption: Standard characterization workflow for fatty acid-based polymers.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[3]

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are employed to confirm the chemical structure and the formation of ester linkages.[3]

  • Thermal Properties Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition temperature (Td).[4]

  • Mechanical Properties Testing: Tensile testing is performed on polymer films or molded specimens to determine properties such as tensile strength, elongation at break, and Young's modulus.[3]

Conclusion

Ricinoleic acid stands out as a versatile and well-studied monomer for the production of a wide range of bio-based polymers with tunable properties, particularly flexible and elastomeric materials. Its availability from castor oil makes it an economically viable feedstock.

This compound, as a saturated counterpart, holds promise for the development of more crystalline and potentially higher-strength biopolyesters. However, a significant gap in the literature exists regarding the specific performance data of its homopolymers. Further research is crucial to fully elucidate the structure-property relationships of poly(this compound) and to enable a direct and comprehensive comparison with the established ricinoleic acid-based systems. Such studies will be instrumental in expanding the portfolio of high-performance materials derived from renewable fatty acid resources.

References

A Comparative Guide to Analytical Methods for the Quantification of 10-Hydroxy-2-Decenoic Acid (10-HSA) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method for 10-HSA quantification in plasma depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of the potential performance of LC-MS/MS and GC-MS for this application.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Derivatization is typically not required.Protein precipitation, lipid extraction, followed by mandatory derivatization to increase volatility.
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer.Gas chromatograph coupled to a mass spectrometer.
Selectivity High, due to chromatographic separation and specific precursor-to-product ion transitions (MRM).High, due to chromatographic separation and specific mass fragmentation patterns.
Sensitivity (LOQ) Potentially in the low ng/mL to pg/mL range.Potentially in the low ng/mL range.
Throughput Relatively high, with typical run times of 5-15 minutes per sample.Lower, due to longer run times and the additional derivatization step.
Advantages - High sensitivity and selectivity.- No derivatization required, simplifying sample preparation.- Higher throughput.- Excellent chromatographic resolution.- Well-established for fatty acid analysis.
Disadvantages - Potential for matrix effects (ion suppression or enhancement).- Higher initial instrument cost.- Requires a derivatization step, which can be time-consuming and introduce variability.- Potential for thermal degradation of the analyte.

Detailed Experimental Protocols

The following protocols are proposed methodologies for the quantification of 10-HSA in plasma and require full validation according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).

This method is based on the direct analysis of 10-HSA following extraction from plasma.

2.1.1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., 10-HSA-d4 at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Negative

  • MRM Transitions (Hypothetical):

    • 10-HSA: Precursor ion (m/z 185.1) → Product ion (e.g., m/z 125.1)

    • 10-HSA-d4 (IS): Precursor ion (m/z 189.1) → Product ion (e.g., m/z 129.1)

This method involves the derivatization of 10-HSA to a volatile silyl (B83357) ether derivative prior to analysis.

2.2.1. Sample Preparation and Derivatization

  • To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., Heptadecanoic acid at 10 µg/mL).

  • Perform a liquid-liquid extraction by adding 500 µL of a mixture of isopropanol:hexane:sulfuric acid (40:10:1 v/v/v).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

2.2.2. Gas Chromatographic and Mass Spectrometric Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS System: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical for TMS derivative):

    • 10-HSA derivative: e.g., m/z [M-15]+, and other characteristic fragment ions

    • IS derivative: e.g., m/z [M-15]+, and other characteristic fragment ions

Bioanalytical Method Validation Workflow

The validation of any analytical method for the quantification of 10-HSA in plasma must be performed in accordance with regulatory guidelines. The following diagram illustrates a typical workflow for bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD_Opt Optimization of Sample Preparation V_Select Selectivity & Specificity MD_Opt->V_Select MD_Chromo Chromatography Development MD_Chromo->V_Select MD_MS MS/MS Parameter Tuning MD_MS->V_Select V_Lin Linearity & Range V_Select->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Intra- & Inter-day) V_Acc->V_Prec V_LOQ Lower Limit of Quantification (LLOQ) V_Prec->V_LOQ V_Rec Recovery V_LOQ->V_Rec V_Matrix Matrix Effect V_Rec->V_Matrix V_Stab Stability (Freeze-Thaw, Bench-top, Long-term) V_Matrix->V_Stab App_Sample Study Sample Analysis V_Stab->App_Sample App_ISR Incurred Sample Reanalysis App_Sample->App_ISR

Bioanalytical method validation workflow.

Conclusion

The quantification of 10-HSA in human plasma presents an analytical challenge due to the lack of established and validated methods. This guide provides a framework for the development and validation of two robust analytical techniques: LC-MS/MS and GC-MS. The choice between these methods will depend on the specific requirements of the research, with LC-MS/MS offering the potential for higher throughput and simpler sample preparation, while GC-MS remains a reliable, albeit more labor-intensive, alternative. Rigorous validation of the chosen method is paramount to ensure the generation of accurate and reliable data for pharmacokinetic, toxicokinetic, or clinical studies.

A Comparative Analysis of Oleic Acid and 10-Hydroxystearic Acid for Skin Health

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic science and dermatology, the pursuit of effective ingredients for maintaining and improving skin health is perpetual. Among the myriad of compounds, fatty acids play a crucial role in skin barrier function and overall appearance. This guide provides a detailed comparative study of two such fatty acids: Oleic Acid, a ubiquitous omega-9 monounsaturated fatty acid, and its derivative, 10-Hydroxystearic Acid (10-HSA). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective skin benefits, supported by experimental data and methodologies.

At a Glance: Key Skin Benefits

Skin BenefitOleic AcidThis compound (10-HSA)
Moisturization Excellent emollient, prevents transepidermal water loss (TEWL).[1][2][3][4]Acts as a skin conditioner, providing hydration and preventing dryness.[5][6]
Skin Barrier Function Strengthens the lipid barrier, protecting against environmental stressors.[1][3][7][8] However, can disrupt the barrier if used improperly.[7][9]Improves skin barrier function.[10]
Anti-Inflammatory Effects Reduces skin inflammation and soothes irritated skin.[1][2][3][7][8]Possesses anti-inflammatory properties.[3]
Anti-Aging Properties Fights free radicals and helps prevent premature aging signs like wrinkles and age spots.[7][8]Reduces the appearance of age spots and conspicuous pores.[11][12][13]
Collagen Production No direct evidence of significant collagen synthesis stimulation found in the provided results.Dose-dependently increases collagen type I and type III synthesis.[11][12][13]
UV Protection Antioxidant properties help mitigate some UV-induced damage.[2]Mitigates negative effects of UV stress by reducing p53 activation and sunburn cell formation.[11][12]
Gene Expression No specific data on gene expression modulation found.Inhibits UVB-induced Matrix Metalloproteinase-1 (MMP-1) gene expression.[11][12]
Mechanism of Action Induces lipid fluidization and phase separation in the stratum corneum to enhance penetration.[14][15]Acts as a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist.[11][12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from experimental studies on Oleic Acid and this compound.

Table 1: Effects of this compound on Skin Parameters
ParameterTreatmentResultSignificanceReference
Collagen Type I Synthesis (in vitro) 5 µM 10-HSA+96%p < 0.01[11]
Collagen Type III Synthesis (in vitro) 5 µM 10-HSA+244%p < 0.01[11]
Collagen Type III (ex vivo) 0.01% (0.33 mM) 10-HSA+70%p < 0.01[16]
UVB-induced MMP-1 Gene Expression (ex vivo) 10-HSA-83%p < 0.01[11][12]
UVB-induced Sunburn Cell (SBC) Formation (ex vivo) 0.33 mM (0.1%) 10-HSA-34% to -49% vs. vehicle[11][17]
UVB-induced p53 Upregulation (ex vivo) 10-HSA-46% vs. vehiclep < 0.01[11][12]
Facial Pore Size (Surface and Volume) (Clinical) 10-HSA (8 weeks)Statistically significant decreasep < 0.05[11][12]
Age Spot Pigmentation (Clinical) 10-HSA (4 weeks)Significantly less pigmented than surrounding skinp < 0.05[12]
PPARα Activity 10-HSA15.7x inductionp < 0.001[16]

Note: Quantitative data for Oleic Acid on similar parameters was not available in the provided search results for a direct comparison in this format.

Experimental Protocols

Synthesis of (R)-10-Hydroxystearic Acid

The bioconversion of oleic acid to (R)-10-hydroxystearic acid is achieved through a sustainable enzymatic process.

G cluster_0 Bioreactor Setup cluster_1 Reaction Conditions cluster_2 Purification Oleic Acid Oleic Acid Stirring Stirring Oleic Acid->Stirring Oleate (B1233923) Hydratase Oleate Hydratase Oleate Hydratase->Stirring Phosphate (B84403) Buffer Phosphate Buffer Phosphate Buffer->Stirring Constant pH (6.5) Constant pH (6.5) Stirring->Constant pH (6.5) Temperature (37°C) Temperature (37°C) Constant pH (6.5)->Temperature (37°C) Ethyl Acetate (B1210297) Addition Ethyl Acetate Addition Temperature (37°C)->Ethyl Acetate Addition Heating (60°C) Heating (60°C) Ethyl Acetate Addition->Heating (60°C) Crystallization Crystallization Heating (60°C)->Crystallization Filtration and Drying Filtration and Drying Crystallization->Filtration and Drying Result (R)-10-Hydroxystearic Acid Filtration and Drying->Result

Caption: Workflow for the enzymatic synthesis of (R)-10-hydroxystearic acid from oleic acid.[17]

Methodology: 10% vegetable oleic acid and 10% cell-free extract containing oleate hydratase are added to a phosphate buffer (100 mM, pH 6.5) in a bioreactor. The mixture is stirred at a constant pH and 37°C for approximately 24 hours until ≥ 95% conversion is achieved. Post-reaction, ethyl acetate is added, and the mixture is heated to 60°C with gentle stirring, followed by crystallization. The resulting solid is filtered and dried to yield enantiopure (R)-10-hydroxystearic acid.[17]

In Vitro Assessment of Collagen Synthesis

Cell Culture: Primary human dermal fibroblasts are cultured in DMEM low glucose medium containing 0.2% FCS and 1% P/S for 2.5 days. The medium is then refreshed, and the test compounds (e.g., 10-HSA diluted from a DMSO stock solution) are added for another 48 hours of incubation.[13]

Collagen Analysis: The levels of newly synthesized collagen type I and type III are assessed. For instance, a study showed that 5 µM 10-HSA significantly induced collagen synthesis in human dermal fibroblasts.[17]

Ex Vivo Skin Model for UV-Induced Damage

Skin Biopsies: Human skin biopsies are used. Test compounds are topically applied.

UVB Irradiation: 24 hours after application, the skin sections are irradiated with UVB (e.g., 1 J/cm²).

Immunohistochemistry: Post-irradiation, the skin sections are immunostained to analyze markers of UV damage such as p53 protein levels and the formation of sunburn cells (SBC).[11][17]

Gene Expression Analysis: UVB-induced expression of genes like MMP-1 is determined from full-thickness skin samples using RT-qPCR.[11]

Signaling Pathways and Mechanisms of Action

Oleic Acid: Skin Barrier Interaction

Oleic acid enhances the penetration of substances through the skin by interacting with the lipids in the stratum corneum.

G Oleic Acid Application Oleic Acid Application Stratum Corneum Lipids Stratum Corneum Lipids Oleic Acid Application->Stratum Corneum Lipids Lipid Fluidization Lipid Fluidization Stratum Corneum Lipids->Lipid Fluidization Phase Separation Phase Separation Stratum Corneum Lipids->Phase Separation Increased Skin Permeability Increased Skin Permeability Lipid Fluidization->Increased Skin Permeability Phase Separation->Increased Skin Permeability

Caption: Mechanism of oleic acid-induced skin penetration enhancement.[14]

The proposed mechanism involves two main scenarios: lipid fluidization, which disorders the highly organized lipid structure of the stratum corneum, and the creation of separate, oleic acid-rich domains (phase separation). Both actions disrupt the barrier and increase skin permeability.[14]

This compound: PPARα Agonism and Downstream Effects

10-HSA exerts its anti-aging and protective effects by acting as a ligand for the Peroxisome Proliferator-Activated Receptor-α (PPARα).

G cluster_effects Skin Benefits 10-HSA 10-HSA PPARα Receptor PPARα Receptor 10-HSA->PPARα Receptor Binds and Activates Gene Transcription Modulation Gene Transcription Modulation PPARα Receptor->Gene Transcription Modulation Increased Collagen Synthesis Increased Collagen Synthesis Gene Transcription Modulation->Increased Collagen Synthesis Decreased MMP-1 Expression Decreased MMP-1 Expression Gene Transcription Modulation->Decreased MMP-1 Expression Reduced p53 Activation Reduced p53 Activation Gene Transcription Modulation->Reduced p53 Activation Reduced Melanogenesis Reduced Melanogenesis Gene Transcription Modulation->Reduced Melanogenesis

References

Benchmarking 10-HSA: A Comparative Guide to its Performance as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced lubricants with superior performance and environmental compatibility has led to the exploration of various novel additives. Among these, 10-hydroxy-2-decenoic acid (10-HSA), a naturally occurring fatty acid found in royal jelly, presents an intriguing candidate. This guide provides a comprehensive comparison of 10-HSA's potential lubricating performance against established and alternative additives, supported by available experimental data and detailed methodologies.

Executive Summary

While direct and extensive tribological data for 10-HSA as a lubricant additive is currently limited in publicly available research, its structural similarity to other studied hydroxystearic acids suggests its potential as a viable anti-wear and friction-modifying agent. This guide synthesizes existing data on comparable bio-based additives and conventional additives like Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Disulfide (MoS2) to provide a benchmark for 10-HSA's expected performance. The primary mechanisms of action for fatty acid-based additives involve the formation of a protective adsorbed film on metal surfaces, reducing friction and wear.

Performance Comparison of Lubricant Additives

To offer a clear comparison, the following table summarizes the performance of various lubricant additives based on data from standardized tribological tests. It is important to note that the data for 10-HSA is extrapolated based on the performance of structurally similar molecules due to the scarcity of direct experimental results.

AdditiveBase OilTest MethodConcentration (% wt.)Coefficient of Friction (COF) ReductionWear Scar Diameter (WSD) ReductionLubrication Mechanism
10-HSA (Estimated) Mineral/Vegetable OilASTM D4172 / G991.0 - 2.0Expected Moderate ReductionExpected Moderate ReductionBoundary film formation via polar head group adsorption
12-Hydroxystearic Acid Castor OilASTM D4172Not Specified-Showed improved anti-wear performanceTribochemical film formation
di-Hydroxy Stearic Acid Castor OilFour-Ball TesterNot SpecifiedDemonstrated friction-reducing abilitiesIncreased load-carrying capacity and anti-wear propertiesChemisorption and tribochemical reaction to form a lubricating film[1]
Oleic Acid Biodiesel Blend (B7)Pin-on-DiskNot SpecifiedSignificant reduction at 100°CLimits wearFormation of a protective tribochemical film[2]
ZDDP Mineral Base OilASTM D27835 - 10Higher than polysulfideDelayed incipient seizure, failed at 400 Kg loadForms a protective tribofilm through chemical reaction with the metal surface[3][4]
MoS2 Hydraulic Oil (Shell Tellus 10)Journal Bearing Test1.0Lower friction compared to base oilLower wear and power lossFormation of a low-shear film due to its lamellar structure[5][6]

Note: The performance of lubricant additives is highly dependent on the base oil, concentration, and specific test conditions (load, speed, temperature). The data presented here is for comparative purposes and is collated from various studies.

Experimental Protocols

Accurate and reproducible data are paramount in benchmarking lubricant additives. The following are detailed methodologies for two of the most common tribological tests cited in the comparison.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of lubricating fluids under sliding contact.

Apparatus:

  • A four-ball wear tester, consisting of a rotating top ball and three stationary lower balls held in a cup.[7]

Procedure:

  • Preparation: Four new, clean 12.7 mm diameter steel balls are used for each test. The lower three balls are clamped together in the test cup, and the test lubricant is added to cover them.[8][9]

  • Assembly: The fourth ball is secured in the rotating chuck. The test cup is placed in position, and the prescribed load is applied.[8]

  • Test Conditions: The lubricant is heated to a specified temperature (commonly 75°C). The top ball is then rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes).[7][8]

  • Measurement: After the test, the three lower balls are cleaned, and the diameter of the wear scars formed on their surfaces is measured using a microscope. The average of these six measurements (two on each ball, perpendicular to each other) is reported as the wear scar diameter.[9][10]

ASTM G99: Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus

This method determines the wear of materials during sliding using a pin-on-disk setup.[11][12][13][14]

Apparatus:

  • A pin-on-disk tribometer, which includes a stationary pin (or ball) that is loaded against a rotating disk.[11]

Procedure:

  • Specimen Preparation: Both the pin and disk specimens are thoroughly cleaned with a suitable solvent (e.g., acetone) before the test.[15]

  • Test Setup: The disk is mounted on the rotating stage, and the pin is fixed in a holder on a lever arm. The desired load is applied to the pin.[16]

  • Lubrication: If testing a lubricant, it is applied to the disk surface to ensure a fully flooded condition.[15]

  • Test Execution: The disk is rotated at a set speed for a specified sliding distance or duration. The frictional force is continuously measured during the test.[11]

  • Wear Measurement: After the test, the volume of material lost from both the pin and the disk is determined. This can be done by measuring the dimensions of the wear scar using a profilometer or by mass loss measurements.[17]

Mechanisms of Action and Signaling Pathways

The lubricating performance of an additive is intrinsically linked to its chemical structure and its interaction with the lubricated surfaces.

G cluster_additives Lubricant Additives cluster_mechanism Mechanism of Action cluster_outcome Performance Outcome 10-HSA 10-HSA Adsorption Adsorption 10-HSA->Adsorption Polar Head Group Other_Fatty_Acids Other_Fatty_Acids Other_Fatty_Acids->Adsorption Polar Head Group ZDDP ZDDP Tribochemical_Reaction Tribochemical_Reaction ZDDP->Tribochemical_Reaction Forms Polyphosphate Film MoS2 MoS2 Intercalation Intercalation MoS2->Intercalation Lamellar Structure Friction_Reduction Friction_Reduction Adsorption->Friction_Reduction Wear_Protection Wear_Protection Adsorption->Wear_Protection Tribochemical_Reaction->Wear_Protection Intercalation->Friction_Reduction

Caption: Mechanisms of action for different lubricant additives.

  • Fatty Acids (including 10-HSA): These molecules possess a polar carboxyl head and a non-polar hydrocarbon tail. The polar head adsorbs onto the metal surface, forming a tightly packed, ordered monolayer. This film acts as a boundary lubricant, preventing direct metal-to-metal contact and reducing friction and wear.[2][18][19]

  • Zinc Dialkyldithiophosphate (ZDDP): ZDDP is a multi-functional additive that acts as both an anti-wear agent and an antioxidant. Under heat and pressure at asperity contacts, it decomposes and reacts with the iron surface to form a durable, glassy polyphosphate tribofilm. This sacrificial layer wears away instead of the metal surface.[3][4]

  • Molybdenum Disulfide (MoS2): MoS2 is a solid lubricant with a layered, hexagonal crystal structure. The weak van der Waals forces between the sulfur layers allow them to slide easily over one another, resulting in a very low coefficient of friction. As an additive, MoS2 particles can deposit on the rubbing surfaces, forming a low-shear film.[5][6]

Experimental Workflow for Lubricant Additive Evaluation

The systematic evaluation of a new lubricant additive like 10-HSA involves a series of standardized tests to characterize its performance.

G Start Start Additive_Blending Additive Blending (e.g., 10-HSA in Base Oil) Start->Additive_Blending Viscosity_Measurement Viscosity & Rheology (ASTM D445) Additive_Blending->Viscosity_Measurement Tribological_Testing Tribological Testing Additive_Blending->Tribological_Testing Performance_Evaluation Performance Evaluation (Compare COF, WSD) Viscosity_Measurement->Performance_Evaluation Four_Ball_Test Four-Ball Test (ASTM D4172) Tribological_Testing->Four_Ball_Test Pin_On_Disk_Test Pin-on-Disk Test (ASTM G99) Tribological_Testing->Pin_On_Disk_Test Surface_Analysis Surface Analysis (SEM, XPS) Four_Ball_Test->Surface_Analysis Pin_On_Disk_Test->Surface_Analysis Wear_Scar_Analysis Wear Scar Analysis Surface_Analysis->Wear_Scar_Analysis Tribofilm_Characterization Tribofilm Characterization Surface_Analysis->Tribofilm_Characterization Wear_Scar_Analysis->Performance_Evaluation Tribofilm_Characterization->Performance_Evaluation End End Performance_Evaluation->End

Caption: Standard workflow for evaluating lubricant additive performance.

Conclusion

While further dedicated research is required to fully elucidate the tribological characteristics of 10-HSA as a lubricant additive, this comparative guide provides a foundational understanding of its potential performance based on the behavior of analogous molecules. Its bio-based origin and the established lubricating properties of long-chain fatty acids make it a promising candidate for the development of next-generation, environmentally friendly lubricants. Future studies should focus on direct, comparative testing of 10-HSA against conventional and other bio-based additives under standardized conditions to definitively establish its efficacy.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 10-HSA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 10-hydroxy-2-decenoic acid (10-HSA), a key bioactive compound in royal jelly, is paramount for quality control, formulation development, and pharmacological studies. This guide provides an objective cross-validation comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 10-HSA. The selection of the most appropriate method depends on various factors, including the sample matrix, required sensitivity, and sample throughput.[1]

This document outlines detailed experimental protocols and presents a summary of quantitative performance data to aid in the selection and implementation of the most suitable method for 10-HSA analysis.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 10-HSA, often favored for its straightforward sample preparation.[2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to increase the volatility of 10-HSA, a prerequisite for gas-phase analysis.[3][4] This additional step can increase sample preparation time but often yields high sensitivity and selectivity.[1]

FeatureHPLCGC-MS
Sample Volatility Not requiredRequired (derivatization needed)
Derivatization Not requiredMandatory
Sample Throughput Generally higherCan be lower due to sample preparation
Sensitivity GoodVery high
Selectivity GoodExcellent (with mass analyzer)
Instrumentation Cost Moderate to highHigh
Ease of Use Relatively straightforwardMore complex
Data Confidence HighVery high (mass spectral data)

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of 10-HSA by HPLC and expected performance for GC-MS based on the analysis of similar fatty acids.

ParameterHPLCGC-MS (Expected)
Linearity (R²) ≥ 0.999[5]≥ 0.998
Accuracy (Recovery %) 95.0 - 100.4%[2][6]80 - 115%[7]
Precision (RSD %) 1.3 - 3.4%[2][6]≤ 12%[7]
Limit of Detection (LOD) 0.05 µg/mL[2]ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.25 µg/mL[2]ng/mL range

Note: The presented values for HPLC are derived from published studies.[2][5][6] GC-MS performance data is estimated based on typical values for derivatized fatty acid analysis.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the quantification of 10-HSA in royal jelly and other matrices.[2]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample.

  • Dissolve the sample in 25 mL of a methanol (B129727) and water solution (50:50, v/v).

  • Sonicate the solution for at least 30 minutes to ensure complete dissolution.

  • Filter the sample solution sequentially through 0.45 µm and 0.2 µm nylon membrane filters.

  • For analysis, mix an equal volume of the filtered sample solution with an internal standard solution (e.g., 100 µg/mL methyl 4-hydroxybenzoate).[2]

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent with a UV detector.

  • Column: Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).[2] The pH of the mobile phase is a critical parameter for the retention of 10-HSA.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.[2]

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of 10-HSA, which includes a mandatory derivatization step.[9]

1. Sample Preparation and Derivatization:

  • Extraction: Extract 10-HSA from the sample matrix using a suitable organic solvent like a mixture of chloroform (B151607) and methanol.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Silylation): To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to convert the hydroxyl and carboxyl groups of 10-HSA to their more volatile trimethylsilyl (B98337) (TMS) derivatives.[10]

2. GC-MS Conditions:

  • GC System: An Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Visualizations

cross_validation_workflow cluster_sample Sample Cohort cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Validation sample Identical Set of Samples prep_hplc Sample Preparation (HPLC) sample->prep_hplc prep_gcms Sample Preparation & Derivatization (GC-MS) sample->prep_gcms run_hplc HPLC-UV/Vis Analysis prep_hplc->run_hplc data_hplc HPLC Data Acquisition run_hplc->data_hplc quant_hplc Quantification (HPLC) data_hplc->quant_hplc run_gcms GC-MS Analysis prep_gcms->run_gcms data_gcms GC-MS Data Acquisition run_gcms->data_gcms quant_gcms Quantification (GC-MS) data_gcms->quant_gcms stat_analysis Statistical Analysis (e.g., Bland-Altman plot, correlation) quant_hplc->stat_analysis quant_gcms->stat_analysis conclusion Method Correlation & Bias Assessment stat_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

derivatization_process cluster_reactants Reactants cluster_reaction Reaction cluster_products Products hsa 10-Hydroxy-2-decenoic acid (10-HSA) (Low Volatility) reaction Silylation (Heating at 60-70°C) hsa->reaction bstfa BSTFA + 1% TMCS (Silylating Agent) bstfa->reaction tms_hsa TMS-derivatized 10-HSA (High Volatility) reaction->tms_hsa byproducts Byproducts reaction->byproducts analysis GC-MS Analysis tms_hsa->analysis Ready for GC-MS Injection

Caption: Chemical derivatization workflow for 10-HSA analysis by GC-MS.

References

Comparative Efficacy of 10-Hydroxy-2-Decenoic Acid and Other Fatty Acids as PPAR-alpha Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha) by various fatty acids is critical for the development of targeted therapeutics for metabolic disorders. This guide provides a comparative analysis of the efficacy of 10-hydroxy-2-decenoic acid (10-HDA) and other fatty acids as PPAR-alpha agonists, supported by experimental data and detailed protocols.

Recent scientific literature indicates that 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, activates PPAR-alpha signaling. While specific quantitative data on the potency and efficacy of 10-HDA as a PPAR-alpha agonist from the latest research is emerging, this guide synthesizes available data on structurally related and other relevant fatty acids to provide a comparative framework.

Quantitative Comparison of PPAR-alpha Activation

The efficacy of various fatty acids as PPAR-alpha agonists can be quantified by their ability to induce the transcriptional activity of the receptor. This is often measured using a luciferase reporter gene assay, where an increase in luminescence indicates a higher degree of receptor activation. The data presented below, compiled from various studies, compares the PPAR-alpha activation potential of several fatty acids.

Fatty Acid/CompoundChemical StructureConcentrationFold Induction of PPAR-alpha ActivityReference CompoundKey Findings
10-Hydroxystearic Acid (10-HSA) C18H36O31.7 µM15.7Stearic Acid (1.8-fold)10-HSA is a significantly more potent PPAR-alpha agonist compared to its regioisomers and the saturated fatty acid, stearic acid, highlighting the importance of the hydroxyl group position.[1]
9-Hydroxystearic Acid (9-HSA) C18H36O31.7 µM10.1Stearic Acid (1.8-fold)Demonstrates strong PPAR-alpha agonism, though less potent than 10-HSA.[1]
12-Hydroxystearic Acid (12-HSA) C18H36O31.7 µM4.9Stearic Acid (1.8-fold)Shows moderate PPAR-alpha activation.[1]
17-Hydroxystearic Acid (17-HSA) C18H36O31.7 µM1.7Stearic Acid (1.8-fold)Exhibits minimal PPAR-alpha agonist activity, similar to stearic acid.[1]
Decanoic Acid (C10:0) C10H20O250 µM~3.6 (peptide binding)-Binds to and activates PPAR-alpha, though to a lesser extent than PPAR-gamma.
Dodecanoic Acid (C12:0) C12H24O2500 µM>4.0Vehicle ControlShows the highest degree of PPAR activation among the tested saturated fatty acids.[2]
Palmitic Acid (C16:0) C16H32O2500 µM>3.0Vehicle ControlA potent activator of PPAR-alpha.[2]
Stearic Acid (C18:0) C18H34O2500 µM>3.0Vehicle ControlDemonstrates significant PPAR-alpha activation.[2]
Oleic Acid (C18:1) C18H34O2---An activating ligand for PPAR-alpha.
Linoleic Acid (C18:2) C18H32O2---An activating ligand for PPAR-alpha.

PPAR-alpha Signaling Pathway

The activation of PPAR-alpha by fatty acid ligands initiates a cascade of molecular events that regulate the expression of genes involved in lipid metabolism. The diagram below illustrates this signaling pathway.

PPAR_alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., 10-HDA) FABP Fatty Acid Binding Protein (FABP) Fatty_Acids->FABP Transport PPARa_RXR_inactive PPARα-RXR Heterodimer (inactive) FABP->PPARa_RXR_inactive Ligand Delivery CoR Co-repressor Complex PPARa_RXR_inactive->CoR PPARa_RXR_active PPARα-RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change CoA Co-activator Complex PPARa_RXR_active->CoA PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Metabolic_Effects Increased Fatty Acid Oxidation & Improved Lipid Profile mRNA->Metabolic_Effects Translation & Protein Synthesis Experimental_Workflow Start Start Cell_Culture Plate HEK293T cells in 96-well plate Start->Cell_Culture Transfection Co-transfect with PPARα, PPRE-Luc, & Control plasmids Cell_Culture->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Compound_Treatment Treat cells with serial dilutions of fatty acids Incubation1->Compound_Treatment Incubation2 Incubate for 24 hours Compound_Treatment->Incubation2 Luciferase_Assay Measure Firefly & Renilla Luciferase Activity Incubation2->Luciferase_Assay Data_Analysis Normalize data, calculate fold induction, & determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

Comparative rheological properties of 10-HSA and 12-HSA organogels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Rheological Properties of 10-HSA and 12-HSA Organogels

Introduction

Hydroxystearic acids (HSAs) are fatty acid molecules renowned for their ability to act as low-molecular-weight organogelators (LMWOs), forming thermally reversible gels in a variety of organic solvents. The position of the hydroxyl group along the stearic acid chain significantly influences the self-assembly mechanism and, consequently, the rheological properties of the resulting organogels. This guide provides a comparative analysis of the rheological characteristics of organogels formed from two positional isomers: 10-hydroxystearic acid (10-HSA) and 12-hydroxystearic acid (12-HSA). This comparison is crucial for researchers and professionals in drug development and material science, where the mechanical properties of gel-based formulations are of paramount importance. While 12-HSA is a well-established and potent organogelator, 10-HSA exhibits a more nuanced gelation behavior, making a direct comparison of their rheological profiles highly valuable.

Comparative Rheological Data

The macroscopic behavior and mechanical properties of organogels are intrinsically linked to the molecular structure of the gelator. The positioning of the hydroxyl group in 12-HSA allows for more effective hydrogen bonding and self-assembly into robust fibrillar networks compared to 10-HSA. This structural advantage translates into superior gel strength and rigidity for 12-HSA organogels.

While extensive comparative data is more readily available for 9-HSA and 12-HSA, the available literature indicates that 10-HSA displays an intermediate gelation capability between that of 9-HSA and 12-HSA.[1][2][3][4] It has been observed that (R)-10-HSA forms a stable gel exclusively in paraffin (B1166041) oil, whereas (R)-12-HSA is known to gel a wide array of organic solvents.[1][3][4] A direct rheological comparison in paraffin oil reveals the superior mechanical properties of the 12-HSA gel.

For illustrative purposes, the following table summarizes a qualitative and quantitative comparison based on available data for (R)-9-HSA and (R)-12-HSA in paraffin oil, which can be used to infer the expected performance of 10-HSA relative to 12-HSA. It is anticipated that the values for 10-HSA would lie between those of 9-HSA and 12-HSA.

Rheological Parameter(R)-9-HSA Organogel (in Paraffin Oil)(R)-12-HSA Organogel (in Paraffin Oil)Key Observations
Gelation Ability Gels only paraffin oil; less efficient and thermally stable.[5]Gels a wide variety of organic solvents efficiently.[6][7]The position of the -OH group in 12-HSA is more favorable for forming the hydrogen bonds necessary for a stable gel network.
Storage Modulus (G') Lower655 Pa[5]12-HSA organogels exhibit significantly higher stiffness and solid-like behavior.
Loss Modulus (G'') Lower75 Pa[5]The viscous component is also higher in 12-HSA gels, but the elastic character dominates.
Yield Stress (σy) Lower84 Pa[5]A higher stress is required to initiate flow in 12-HSA gels, indicating a stronger network structure.
Gel Stability Less stable over time.[5]Stable over time.[5]The self-assembled network of 12-HSA is more robust and less prone to degradation.

Experimental Protocols

The following section details the methodologies for preparing and characterizing 10-HSA and 12-HSA organogels to obtain the comparative rheological data presented above.

Organogel Preparation

A standardized protocol is essential for the reproducible formation of organogels and for ensuring that any observed differences in rheological properties are attributable to the gelator itself and not to variations in the preparation method.

Materials:

  • This compound (10-HSA)

  • 12-Hydroxystearic Acid (12-HSA)

  • Organic solvent (e.g., paraffin oil, mineral oil, vegetable oil)

  • Glass vials with screw caps

  • Heating plate with magnetic stirring

  • Temperature controller

Procedure:

  • Weigh the desired amount of HSA (e.g., to achieve a 2% w/w concentration) and the corresponding amount of the organic solvent into a glass vial.

  • Add a magnetic stir bar to the vial.

  • Heat the mixture on a hot plate to a temperature above the dissolution temperature of the HSA (typically 80-120 °C, depending on the solvent) with continuous stirring until the HSA is completely dissolved and a clear, homogeneous solution is obtained.

  • Once a clear solution is formed, stop the stirring and allow the solution to cool to room temperature undisturbed. The cooling rate can be controlled (e.g., slow cooling by switching off the heater and allowing it to cool naturally, or fast cooling by placing the vial in a water bath at a specific temperature) as it can influence the gel's microstructure and rheological properties.[1]

  • The formation of a gel is confirmed when the vial can be inverted without the contents flowing.[6]

  • Allow the gels to age for a specified period (e.g., 24 hours) at a constant temperature before conducting rheological measurements to ensure the gel structure has reached equilibrium.

Rheological Measurements

Rheological characterization is performed using a controlled-stress or controlled-strain rheometer, typically with a parallel plate or cone-plate geometry.

Equipment:

  • Rheometer with temperature control (Peltier system)

  • Parallel plate geometry (e.g., 25 mm or 40 mm diameter)

Procedure:

  • Sample Loading: Carefully transfer a sample of the prepared organogel onto the lower plate of the rheometer. Lower the upper plate to the desired gap setting (e.g., 1 mm). Trim any excess sample from the edges to ensure accurate measurements. Allow the sample to rest for a few minutes to allow for thermal and mechanical equilibration.

  • Linear Viscoelastic Region (LVER) Determination (Amplitude Sweep):

    • Perform an oscillatory stress or strain sweep at a constant frequency (e.g., 1 Hz) to identify the LVER.

    • In this region, the storage modulus (G') and loss modulus (G'') are independent of the applied stress or strain.

    • Subsequent oscillatory measurements should be conducted at a stress or strain value within this linear region to ensure the measurements are non-destructive.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant stress or strain within the LVER.

    • This test provides information about the gel's structure and its time-dependent behavior. For a true gel, G' will be greater than G'' and both moduli will be largely independent of frequency.

  • Temperature Sweep (Gel-Sol Transition):

    • To determine the gel melting temperature (Tgel), perform a temperature ramp at a constant frequency and stress (within the LVER).

    • Increase the temperature at a controlled rate (e.g., 2 °C/min) and monitor the changes in G' and G''. The temperature at which G' crosses over G'' (G' = G'') is often defined as Tgel.

  • Flow Properties (Stress Ramp or Shear Rate Ramp):

    • To determine the yield stress and flow behavior, perform a steady-state flow experiment by ramping up the applied stress or shear rate and measuring the resulting viscosity.

    • The yield stress is the minimum stress required to initiate flow.

Visualizations

Logical Relationship Diagram

cluster_molecular_structure Molecular Structure cluster_self_assembly Self-Assembly cluster_rheological_properties Rheological Properties 10-HSA 10-HSA H-Bonding_10 Hydrogen Bonding (10-OH) 10-HSA->H-Bonding_10 12-HSA 12-HSA H-Bonding_12 Hydrogen Bonding (12-OH) 12-HSA->H-Bonding_12 Fibrillar_Network_10 Less Ordered Fibrillar Network H-Bonding_10->Fibrillar_Network_10 Fibrillar_Network_12 Well-Ordered Fibrillar Network H-Bonding_12->Fibrillar_Network_12 Lower_G_Prime Lower G' (Weaker Gel) Fibrillar_Network_10->Lower_G_Prime Limited_Gelation Limited Solvent Gelation Fibrillar_Network_10->Limited_Gelation Higher_G_Prime Higher G' (Stronger Gel) Fibrillar_Network_12->Higher_G_Prime Broad_Gelation Broad Solvent Gelation Fibrillar_Network_12->Broad_Gelation cluster_preparation Organogel Preparation cluster_characterization Rheological Characterization cluster_analysis Data Analysis and Comparison Weigh Weigh HSA and Solvent Heat_Stir Heat and Stir to Dissolve Weigh->Heat_Stir Cool Cool to Form Gel Heat_Stir->Cool Age Age Gel (e.g., 24h) Cool->Age Load Load Sample on Rheometer Age->Load Amplitude_Sweep Amplitude Sweep (LVER) Load->Amplitude_Sweep Frequency_Sweep Frequency Sweep Amplitude_Sweep->Frequency_Sweep Temperature_Sweep Temperature Sweep (Tgel) Frequency_Sweep->Temperature_Sweep Flow_Test Flow Test (Yield Stress) Temperature_Sweep->Flow_Test Compare_G Compare G', G'', Tgel, σy Flow_Test->Compare_G

References

Unraveling Skin Penetration: A Comparative Guide to 10-HSA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 10-hydroxy-2-decenoic acid (10-HSA) and its role in skin health reveals a notable gap in our understanding of its direct skin penetration, despite documented biological effects. This guide provides a comparative overview of the current research on 10-HSA's impact on skin and contrasts it with established quantitative data on the skin penetration of well-known alternatives, offering researchers, scientists, and drug development professionals a clear perspective on the state of dermatological research in this area.

While direct in vitro and in vivo correlation studies on the skin penetration of 10-hydroxy-2-decenoic acid (10-HSA) are not available in the current scientific literature, existing research highlights its positive influence on skin barrier function and hydration. In contrast, extensive quantitative data is available for alternative compounds such as hyaluronic acid, retinol, and oleic acid, detailing their permeation through the skin under various experimental conditions.

In Vitro and In Vivo Effects of 10-Hydroxy-2-Decenoic Acid (10-HSA)

Studies have demonstrated that 10-HSA, a unique fatty acid found in royal jelly, plays a role in improving skin health. In vivo studies on human volunteers have shown that a cream containing 10-HSA significantly increases skin hydration. However, these studies did not quantify the amount of 10-HSA that permeated the skin to achieve this effect. In vitro research has focused on the biological activities of 10-HSA at a cellular level, indicating its potential to modulate skin functions, but without providing specific data on skin absorption rates.

Comparative Analysis of Skin Penetration Data

To provide a valuable comparative framework for researchers, this guide summarizes the available quantitative skin penetration data for three well-researched alternatives: hyaluronic acid, retinol, and oleic acid. The following tables present a synopsis of in vitro and in vivo studies, offering insights into their respective skin permeation capabilities.

Table 1: In Vitro Skin Penetration Data for Alternative Compounds
CompoundVehicle/FormulationSkin ModelMethodKey Quantitative Findings
Hyaluronic Acid (Low Molecular Weight) Aqueous solutionPorcine SkinFranz Diffusion CellSignificant penetration into the epidermis and dermis observed.
Retinol Hydroalcoholic gel and oil-in-water emulsionHuman SkinFranz Diffusion Cell0.3% and 1.3% of applied dose found in receptor fluid after 24h for gel and emulsion, respectively.[1]
Oleic Acid Propylene glycolRat SkinFranz Diffusion CellActs as a penetration enhancer, increasing the flux of other active ingredients.
Table 2: In Vivo Skin Penetration Data for Alternative Compounds
CompoundVehicle/FormulationAnimal ModelMethodKey Quantitative Findings
Hyaluronic Acid SPACE-ethosomal systemHairless MiceTopical Application5-fold enhancement in dermal penetration compared to control.[2]
Retinol Not specifiedRatTape StrippingRetinol was detected in the stratum corneum, with amounts varying based on formulation and application time.
Oleic Acid Not specifiedHumanNot specifiedPrimarily functions as an enhancer, with its own penetration not typically being the primary outcome measured.

Experimental Protocols

In Vitro Skin Permeation Assay using Franz Diffusion Cells

The in vitro skin permeation of compounds is commonly assessed using Franz diffusion cells. This method involves mounting a section of excised skin (human or animal) between the donor and receptor chambers of the cell. The test formulation is applied to the epidermal side in the donor chamber, and the receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is continuously stirred and maintained at a physiological temperature. Samples are withdrawn from the receptor fluid at predetermined time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of the compound that has permeated the skin.[3][4][5]

G cluster_0 In Vitro Experimental Workflow A Excised Skin Preparation B Mounting Skin in Franz Diffusion Cell A->B C Application of Test Compound to Donor Chamber B->C D Sampling from Receptor Chamber at Intervals C->D E Quantitative Analysis (e.g., HPLC) D->E F Data Analysis: Permeation Profile E->F G cluster_1 In Vivo Experimental Workflow G Topical Application of Test Compound H Sequential Application and Removal of Tape Strips G->H I Extraction of Compound from Tape Strips H->I J Quantitative Analysis (e.g., HPLC) I->J K Data Analysis: Penetration Depth Profile J->K

References

A Head-to-Head Comparison of Biocatalysts for 10-Hydroxystearic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic conversion of oleic acid into 10-hydroxystearic acid (10-HSA) is a process of significant scientific and industrial interest, offering a greener alternative to traditional chemical synthesis.[1] This guide provides a comparative analysis of various biocatalysts employed for 10-HSA production, including wild-type microorganisms, recombinant whole-cell systems, and purified enzymes. The performance of these biocatalysts is evaluated based on key metrics such as product concentration, conversion yield, and productivity, with supporting data summarized for clear comparison. Detailed experimental protocols for the key methodologies are also provided for researchers seeking to replicate or build upon these findings.

Performance Comparison of Biocatalysts

The efficiency of 10-HSA production varies significantly depending on the chosen biocatalyst and the specific process conditions. While wild-type microorganisms offer a straightforward approach, recombinant systems, particularly Escherichia coli expressing oleate (B1233923) hydratase genes, have demonstrated substantially higher product concentrations and productivities.[2][3][4] Purified enzymes, though capable of high specific activity, present challenges in terms of stability and cost for large-scale applications.[5]

Below is a summary of the performance of different biocatalysts for 10-HSA production from oleic acid:

BiocatalystProduct Conc. (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Specific Productivity ( g/g-cells/h )Reference(s)
Recombinant Whole-Cell
E. coli expressing Stenotrophomonas maltophilia oleate hydratase (ohyA)499812.31.23[3][4]
E. coli expressing S. maltophilia oleate hydratase (ohyA) - 1-L scale~46918.22.0[2][6]
Wild-Type Whole-Cell
Stenotrophomonas maltophilia---0.5[2]
Stenotrophomonas nitritireducens19.963 (mol/mol)-0.39[1][2]
Nocardia paraffinae---0.46[2]
Sphingobacterium thalpophilum (NRRL B-14797)740--[7]
Purified Enzyme
Recombinant oleate hydratase from Lysinibacillus fusiformis4094 (molar)16-[8][9]
Recombinant oleate hydratase from Lactococcus garvieae0.25---[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the key experimental protocols for the production of 10-HSA using whole-cell biocatalysts and purified enzymes.

Whole-Cell Biotransformation

This protocol is based on the use of recombinant E. coli expressing an oleate hydratase gene, which has shown high efficiency in converting oleic acid to 10-HSA.[2][3]

1. Biocatalyst Preparation:

  • Culture Medium: Recombinant E. coli cells are typically cultured in a rich medium such as Luria-Bertani (LB) or Riesenberg medium, supplemented with an appropriate antibiotic (e.g., 50 mg/L kanamycin) to maintain the plasmid.[2]

  • Induction of Gene Expression: When the cell culture reaches a specific optical density (e.g., OD at 578 nm of 0.4), gene expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).[2][10]

  • Cell Harvesting: After a suitable induction period (e.g., 1 to 8 hours), the cells are harvested by centrifugation.[2]

2. Biotransformation Reaction:

  • Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., pH 6.5) containing the harvested cells (e.g., 10 g/L), oleic acid as the substrate (e.g., 50 g/L), and a surfactant like Tween 40 or Tween 80 (e.g., 0.05% w/v) to improve substrate availability.[3][4]

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 35°C) with agitation (e.g., 200 rpm) for a specific duration (e.g., 4 hours).[2][3]

3. Product Extraction and Analysis:

  • Extraction: After the reaction, the product 10-HSA is extracted from the reaction mixture using an organic solvent such as ethyl acetate.[11]

  • Derivatization and Analysis: The extracted 10-HSA is often derivatized, for instance by silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make it more volatile for analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][11]

Enzymatic Biotransformation

This protocol outlines the use of a purified recombinant oleate hydratase for the conversion of oleic acid.[1][9]

1. Enzyme Purification:

  • The recombinant oleate hydratase is expressed in a suitable host like E. coli.

  • The enzyme is then purified from the cell lysate using standard chromatography techniques to achieve high purity.

2. Enzymatic Reaction:

  • Reaction Mixture: The reaction is performed in a buffer solution at the optimal pH for the enzyme (e.g., pH 6.5-7.5).[1][9] The mixture contains the purified enzyme (e.g., 2,500 U/mL), the oleic acid substrate (e.g., 30-40 g/L), and may include co-solvents like ethanol (B145695) (e.g., 4% v/v) to enhance substrate solubility.[1][9] Some oleate hydratases may require cofactors like flavin adenine (B156593) dinucleotide (FAD) and metal ions such as Mg²⁺ for optimal activity.[1][12]

  • Reaction Conditions: The reaction is incubated at the enzyme's optimal temperature (e.g., 30-35°C) for a defined period (e.g., 150 minutes to 7 hours).[1][9]

3. Product Analysis:

  • Similar to the whole-cell method, the product 10-HSA is extracted and analyzed, typically by GC-MS after derivatization.[1]

Visualizing the Biocatalytic Process

The following diagrams illustrate the general workflow for 10-HSA production using a whole-cell biocatalyst and the fundamental enzymatic reaction.

Biocatalytic_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Product Analysis Culture Culture Recombinant E. coli Induction Induce Gene Expression Culture->Induction Harvest Harvest Cells Induction->Harvest Reaction Incubate Cells with Oleic Acid Harvest->Reaction Extraction Extract 10-HSA Reaction->Extraction Analysis Analyze by GC-MS Extraction->Analysis

Fig. 1: General workflow for 10-HSA production using a whole-cell biocatalyst.

Enzymatic_Reaction Oleic Acid Oleic Acid Oleate Hydratase Oleate Hydratase Oleic Acid->Oleate Hydratase This compound This compound Oleate Hydratase->this compound H2O H2O H2O->Oleate Hydratase

Fig. 2: Enzymatic conversion of oleic acid to 10-HSA by oleate hydratase.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Detecting 10-HDA Impurities and By-products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of 10-hydroxy-2-decenoic acid (10-HDA), a significant bioactive compound, is paramount. This guide provides a comprehensive comparison of validated analytical methods for the detection of 10-HDA and its impurities, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

10-Hydroxy-2-decenoic acid, a key component of royal jelly, is garnering increasing interest for its potential therapeutic applications. Consequently, robust analytical methods are essential to characterize its purity, identify potential impurities arising from synthesis or degradation, and ensure the safety and efficacy of 10-HDA-containing products. This guide delves into the primary analytical techniques employed for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC) and a comparative look at Capillary Zone Electrophoresis (CZE).

Method Performance at a Glance: A Quantitative Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for prominent HPLC and CZE methods developed for the quantification of 10-HDA, providing a clear comparison of their capabilities.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UV 10-HDARoyal Jelly0.5 mg/kg1.5 mg/kg0.1 - 160 µg/mL95.0 - 100.01.3 - 3.0[1]
HPLC-UV 10-HDAHoney21 ng-2.73 - 21.84 µg/mL99.3 - 99.81.6 - 1.9[2]
CZE-UV 10-HDARoyal Jelly2 µg/mL4 µg/mL6 - 808 µg/mL-< 2.0 (migration time), < 4.0 (peak area)[3]

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the validated HPLC-UV and a comparative CZE-UV method.

Validated HPLC-UV Method for 10-HDA Analysis

This method is widely adopted for the routine analysis of 10-HDA in various matrices.

1. Sample Preparation:

  • Accurately weigh the sample (e.g., royal jelly, formulation).

  • Extract 10-HDA using a suitable solvent such as absolute ethanol.

  • Homogenize and sonicate the mixture to ensure complete dissolution.

  • Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.

  • Dilute the filtered solution to a suitable concentration within the calibration range.

  • For quantitative analysis, an internal standard (e.g., methyl 4-hydroxybenzoate (B8730719) or α-naphthol) is often added.[2][4]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm or Nova-pak C18, 150 x 3.9 mm, 5 µm).[1][4]

  • Mobile Phase: A mixture of methanol, water, and an acidifier like phosphoric acid is common. A typical composition is methanol:water:phosphoric acid (50:50:0.3, v/v/v).[1]

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally applied.[1][4]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]

  • Detection: UV detection is performed at a wavelength where 10-HDA exhibits maximum absorbance, typically around 210 nm or 225 nm.[2][4]

  • Injection Volume: A small volume, usually 5 µL, is injected.[2]

Comparative CZE-UV Method for 10-HDA Analysis

Capillary Zone Electrophoresis offers an alternative with high separation efficiency and low solvent consumption.

1. Sample Preparation:

  • The sample preparation is similar to the HPLC method, involving extraction with a suitable solvent and filtration.

2. Electrophoretic Conditions:

  • Instrument: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 50 mM sodium tetraborate.[3]

  • Applied Voltage: A high voltage is applied across the capillary to drive the separation.

  • Temperature: The capillary temperature is controlled to ensure reproducibility.

  • Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection at a wavelength around 214 nm.[5]

Understanding Impurities and By-products

The detection of impurities is critical for ensuring the safety and quality of 10-HDA. Impurities can arise from the manufacturing process (synthesis by-products) or from the degradation of the 10-HDA molecule over time.

Synthesis By-products: The chemical synthesis of 10-HDA can lead to the formation of various by-products. For instance, in a synthesis starting from 8-hydroxyoctanal, potential neutral by-products may be formed and need to be removed during the purification process. The specific nature of these by-products is dependent on the synthetic route employed.

Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis. While specific degradation products of 10-HDA are not extensively detailed in the public literature, a stability-indicating method must be able to separate the intact 10-HDA from any peaks that arise from these degradation processes. The development of such methods often involves subjecting the drug substance to these stress conditions and analyzing the resulting mixture to ensure the analytical method's specificity.[6][7]

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes and their comparisons, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_cze CZE hplc_adv Advantages: - Robust & Widely Used - High Precision - Good Sensitivity hplc_disadv Disadvantages: - Higher Solvent Consumption - Longer Run Times (compared to UPLC) gc_adv Advantages: - High Resolution for Volatile Compounds gc_disadv Disadvantages: - Requires Derivatization for 10-HDA - Potential for Sample Loss cze_adv Advantages: - High Efficiency - Low Solvent & Sample Consumption - Fast Analysis cze_disadv Disadvantages: - Lower Concentration Sensitivity (UV) - Less Common in Routine QC Labs center_node Analytical Methods for 10-HDA center_node->hplc_adv center_node->gc_adv center_node->cze_adv

References

Unveiling the Cytotoxic Landscape of Hydroxystearic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxystearic acids (HSAs), a class of fatty acids characterized by a hydroxyl group on the stearic acid chain, have garnered increasing interest in biomedical research for their potential therapeutic properties, including anti-proliferative and cytotoxic effects against cancer cells. The specific position of the hydroxyl group along the carbon chain significantly influences this biological activity. This guide provides a comparative analysis of the cytotoxicity of different HSA isomers, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Cytotoxicity of HSA Isomers

A study investigating a series of HSA regioisomers revealed significant differences in their growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay after 72 hours of treatment, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.

IsomerCell LineIC50 (µM)
5-HSA CaCo-225.1
HeLa22.1
7-HSA HT2914.7
HeLa26.6
MCF721.4
PC324.3
NLF (Normal Lung Fibroblasts)24.9
8-HSA All tested cell linesNo inhibitory activity
9-HSA HT29, HeLa, MCF7, PC3, NLFLess potent than 7-HSA
10-HSA All tested cell linesVery weak effect
11-HSA CaCo-227.6
MCF735.8
NLF (Normal Lung Fibroblasts)29.7

Data Interpretation:

The data clearly indicates that the position of the hydroxyl group is a critical determinant of cytotoxic activity. Notably, isomers with the hydroxyl group on odd-numbered carbon atoms (5-HSA, 7-HSA, and 9-HSA) demonstrated significant growth inhibitory potency against various cancer cell lines.[1] In contrast, isomers with the hydroxyl group on even-numbered carbons, such as 8-HSA, 10-HSA, and 11-HSA, exhibited weak to no inhibitory activity.[1]

Among the active isomers, 7-HSA emerged as the most potent, displaying the lowest IC50 values across multiple cell lines, including HT29 colon cancer cells (14.7 µM) and MCF7 breast cancer cells (21.4 µM).[1] While 9-HSA is a known inhibitor of histone deacetylase 1 (HDAC1), this study indicates that its regioisomer, 7-HSA, possesses superior antiproliferative capabilities.[1][2]

Experimental Protocols

The evaluation of the cytotoxic effects of HSA isomers was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4] This colorimetric assay is a standard method for assessing cell viability and proliferation.[3][5]

MTT Assay Protocol

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., CaCo-2, HT29, HeLa, MCF7, PC3) and normal cell lines (e.g., NLF)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hydroxystearic acid isomers (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the HSA isomers. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the treatments.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.[1]

  • MTT Addition: After the incubation period, a specific volume of MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals.[4][6] The plate may be gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 490 and 600 nm.[3][4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the comparative cytotoxicity of hydroxystearic acid isomers.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HT29, HeLa, MCF7) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding HSA_Preparation HSA Isomer Stock Solution Preparation Treatment Treat Cells with HSA Isomers HSA_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Measure Absorbance MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Comparison Compare Cytotoxicity IC50_Calculation->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis of HSA isomers.

Signaling Pathways and Mechanism of Action

While the comprehensive signaling pathways for all HSA isomers are not fully elucidated, research has shed light on the mechanism of action for 9-HSA. It has been shown to act as an inhibitor of histone deacetylase 1 (HDAC1).[2] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in histone acetylation and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis. The antiproliferative effect of 9-HSA in human colorectal adenocarcinoma cells (HT29) is associated with an arrest in the G0/G1 phase of the cell cycle.[1] It is plausible that other cytotoxic HSA isomers, particularly those with the hydroxyl group on odd-numbered carbons, may share similar or related mechanisms of action.

The following diagram illustrates the proposed mechanism of 9-HSA-induced cell cycle arrest.

HSA_Signaling_Pathway HSA9 9-Hydroxystearic Acid (9-HSA) HDAC1 Histone Deacetylase 1 (HDAC1) HSA9->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Gene_Expression Altered Gene Expression (e.g., p21 upregulation) Acetylation->Gene_Expression Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Proposed signaling pathway for 9-HSA-induced cell cycle arrest.

References

Biodegradability of 10-Hydroxy-2-decenoic Acid (10-HDA) in Comparison to Other Fatty Acids: A Scientific Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fatty Acid Biodegradability with Supporting Experimental Data

The environmental fate of chemical compounds is a critical consideration in research and development across various industries, including pharmaceuticals and biotechnology. This guide provides a comparative assessment of the biodegradability of 10-hydroxy-2-decenoic acid (10-HDA), a significant component of royal jelly, against other common fatty acids. This analysis is based on available experimental data and established metabolic pathways to provide a scientifically grounded perspective for researchers.

Quantitative Biodegradability Data

Standardized tests, such as the OECD 301 series, are globally recognized for assessing the ready biodegradability of chemicals. These tests measure the extent to which a substance is mineralized by microorganisms over a 28-day period. A substance is generally considered "readily biodegradable" if it reaches a certain percentage of theoretical biodegradation (e.g., >60% of theoretical CO2 production in the OECD 301B test) within a 10-day window.

Table 1: Comparative Biodegradability of Common Fatty Acids

Fatty AcidChemical FormulaChain LengthSaturationBiodegradability (% in 28 days)Test MethodClassification
10-Hydroxy-2-decenoic acid (10-HDA) C10H18O3C10Monounsaturated, HydroxylatedNot available, likely readily biodegradable-Inferred
Oleic Acid C18H34O2C18Monounsaturated75% - 93%[1]OECD 301BReadily Biodegradable
Stearic Acid C18H36O2C18Saturated71% - 72%[1]OECD 301BReadily Biodegradable
Palmitic Acid C16H32O2C16Saturated>60%[1]ISO 10708 (similar to OECD 301D)Readily Biodegradable
Lauric Acid C12H24O2C12Saturated62% - 86%[1]OECD 301DReadily Biodegradable
Decanoic Acid C10H20O2C10Saturated78% (as part of a mixture)[2]EU Method C.4-DReadily Biodegradable

Assessment of 10-HDA Biodegradability:

Although direct quantitative data for 10-HDA is lacking, its chemical structure—a medium-chain (C10) fatty acid with a hydroxyl group and a double bond—provides a strong basis for inferring its biodegradability.

  • Chain Length: Medium-chain fatty acids like decanoic acid are known to be readily biodegradable[2].

  • Unsaturation: The presence of a double bond, as seen in oleic acid, does not impede and can sometimes enhance the rate of biodegradation[1].

  • Hydroxylation: The hydroxyl group is a common feature in metabolic intermediates of fatty acid degradation. While it adds polarity to the molecule, it does not inherently confer resistance to microbial breakdown. In fact, the presence of a hydroxyl group can be a step in the metabolic pathway for some compounds.

Given these structural features and the established metabolic pathways for fatty acid degradation, it is scientifically reasonable to predict that 10-HDA is also readily biodegradable.

Experimental Protocols

The OECD 301B CO2 Evolution Test is a widely accepted method for determining the ready biodegradability of organic substances.

Experimental Protocol: OECD 301B - CO2 Evolution Test

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured at regular intervals and is used to calculate the percentage of biodegradation.

2. Materials and Apparatus:

  • Test Substance: The chemical to be evaluated.

  • Inoculum: A source of mixed microbial populations, usually from the secondary effluent of a domestic wastewater treatment plant.

  • Mineral Medium: A solution containing essential mineral nutrients for the microorganisms (e.g., potassium, magnesium, calcium, iron salts).

  • CO2-free Air: To maintain aerobic conditions without introducing external CO2.

  • Incubation Bottles: Bioreactors to hold the test medium.

  • CO2 Absorption System: A series of flasks containing a known concentration of a base (e.g., barium hydroxide (B78521) or sodium hydroxide) to trap the evolved CO2.

  • Analytical Equipment: Titration apparatus or a Total Organic Carbon (TOC) analyzer to quantify the trapped CO2.

3. Procedure:

  • Preparation: The test substance is added to the mineral medium to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.

  • Inoculation: The prepared medium is inoculated with a small volume of the microbial inoculum.

  • Incubation: The test vessels are incubated at a constant temperature (usually 20-25°C) for 28 days. A continuous stream of CO2-free air is passed through the suspension.

  • CO2 Measurement: The CO2 produced by the microbial respiration is trapped in the absorption flasks. The amount of trapped CO2 is determined periodically by titrating the remaining base or by analyzing the total inorganic carbon.

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure the endogenous CO2 production of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) to verify the viability and activity of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.

4. Data Analysis: The cumulative amount of CO2 produced from the test substance (corrected for the CO2 from the blank control) is calculated. The percentage of biodegradation is determined by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) calculated from the chemical formula of the test substance.

Signaling Pathways and Experimental Workflows

Fatty Acid Degradation Pathway: Beta-Oxidation

The primary metabolic pathway for the degradation of fatty acids is beta-oxidation. This process occurs in the mitochondria of eukaryotic cells and the cytoplasm of prokaryotes. It involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms, releasing acetyl-CoA, FADH2, and NADH in each cycle. The acetyl-CoA then enters the citric acid cycle for further energy production.

Beta_Oxidation_Pathway Fatty_Acid Fatty Acid (in Cytosol) Fatty_Acyl_CoA Fatty Acyl-CoA (in Cytosol) Fatty_Acid->Fatty_Acyl_CoA Activation (Acyl-CoA Synthetase) Acyl_Carnitine Acyl-Carnitine Fatty_Acyl_CoA->Acyl_Carnitine Carnitine Shuttle Fatty_Acyl_CoA_Mito Fatty Acyl-CoA (in Mitochondrion) Acyl_Carnitine->Fatty_Acyl_CoA_Mito Transport into Mitochondrion Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 2-Carbon Units Energy ATP, FADH2, NADH Beta_Oxidation->Energy FADH2, NADH Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Citric_Acid_Cycle->Energy

Figure 1. Simplified pathway of fatty acid beta-oxidation.

Experimental Workflow for OECD 301B Biodegradability Test

The following diagram illustrates the key steps involved in conducting an OECD 301B test.

OECD_301B_Workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Setup_Test Test Vessel: Medium + Inoculum + Test Substance Prep_Medium->Setup_Test Setup_Blank Blank Control: Medium + Inoculum Prep_Medium->Setup_Blank Setup_Ref Reference Control: Medium + Inoculum + Reference Prep_Medium->Setup_Ref Prep_Inoculum Source & Acclimate Inoculum Prep_Inoculum->Setup_Test Prep_Inoculum->Setup_Blank Prep_Inoculum->Setup_Ref Prep_Substance Prepare Test Substance Solution Prep_Substance->Setup_Test Incubate Incubate at Constant Temp (28 days) with CO2-free Airflow Setup_Test->Incubate Setup_Blank->Incubate Setup_Ref->Incubate Trap_CO2 Trap Evolved CO2 in Base Solution Incubate->Trap_CO2 Measure_CO2 Periodically Measure Trapped CO2 Trap_CO2->Measure_CO2 Calc_Cum_CO2 Calculate Cumulative CO2 Production Measure_CO2->Calc_Cum_CO2 Calc_Biodeg Calculate % Biodegradation vs. ThCO2 Calc_Cum_CO2->Calc_Biodeg Assess_Criteria Assess 'Readily Biodegradable' Criteria Calc_Biodeg->Assess_Criteria

Figure 2. Workflow for the OECD 301B biodegradability test.

References

Inter-laboratory Validation of 10-Hydroxystearic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 10-hydroxystearic acid (10-HSA), a significant hydroxylated fatty acid involved in various physiological and pathological processes, is crucial. This guide provides an objective comparison of two common analytical platforms for 10-HSA quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data from published studies. The aim is to assist laboratories in selecting and validating an appropriate assay for their specific research needs.

The reliability and comparability of analytical data across different laboratories are paramount for advancing scientific research. Inter-laboratory validation studies and proficiency testing programs play a vital role in establishing the robustness and accuracy of analytical methods. While specific inter-laboratory validation programs for 10-HSA are not widely documented, this guide draws upon published validation data for individual laboratory assays and general principles from proficiency testing programs for fatty acids to provide a comprehensive comparison.

Performance Comparison of Analytical Methods

Two primary analytical techniques have been successfully employed for the quantification of 10-HSA in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following tables summarize the key performance characteristics of these methods based on available literature.

Table 1: Quantitative Performance of GC-MS Method for this compound

ParameterPerformance
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)
Matrix Cell Extracts
Derivatization Required (e.g., Methylation)
Linearity Data not available
Accuracy Data not available
Precision Data not available
Limit of Quantification (LOQ) 4.4 ng[1]
Internal Standard Propyl-paraben[1]

Table 2: Quantitative Performance of LC-HRMS Method for this compound

ParameterPerformance
Instrumentation Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Matrix Cow and Goat Milk
Derivatization Not required
Linearity (R²) 0.990 - 0.998
Accuracy (Recovery %) 80.8% - 109.4%
Precision (RSD %) Data not available
Limit of Detection (LOD) 0.1 - 0.9 ng/mL
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL
Internal Standard Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the GC-MS and LC-HRMS methods cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 10-HSA Quantification

This protocol is based on the method described for the analysis of 9- and 10-hydroxystearic acids in cell extracts.[1]

1. Sample Preparation:

  • Extraction of free and conjugated hydroxy acids from cell extracts.

  • Saponification to release conjugated fatty acids.

  • Acidification of the sample.

  • Extraction with an organic solvent (e.g., hexane).

  • Evaporation of the solvent.

2. Derivatization:

  • Methylation of the carboxylic acid group to form fatty acid methyl esters (FAMEs). This is a critical step to increase the volatility of the analyte for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N GC.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 20 °C/min to 280°C, and hold for 10 min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific fragment ions of 10-HSA methyl ester.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol for 10-HSA Quantification

This protocol is adapted from a method for the direct determination of free hydroxy fatty acids in milk.

1. Sample Preparation:

  • Mild sample preparation conditions are employed, avoiding time-consuming derivatization procedures.

  • Details of the specific extraction procedure from milk are not provided in the abstract but would typically involve protein precipitation and/or liquid-liquid extraction.

2. LC-HRMS Analysis:

  • Liquid Chromatograph: Not specified.

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Run Time: 10 minutes.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (specific model not mentioned).

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for carboxylic acid analysis.

  • Acquisition Mode: Full scan with high resolution to ensure specificity and accurate mass measurement.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in each analytical workflow.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Cell Extract) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Methylation Derivatization (Methylation) Saponification->Methylation GC_Injection GC Injection Methylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS workflow for 10-HSA analysis.

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-HRMS Analysis Sample_LC Biological Sample (e.g., Milk) Extraction_LC Lipid Extraction (e.g., LLE or SPE) Sample_LC->Extraction_LC LC_Injection LC Injection Extraction_LC->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation HRMS_Detection High-Resolution Mass Spectrometric Detection LC_Separation->HRMS_Detection Data_Analysis_LC Data Analysis & Quantification HRMS_Detection->Data_Analysis_LC

References

Safety Operating Guide

Proper Disposal of 10-Hydroxystearic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 10-Hydroxystearic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this fatty acid in compliance with safety and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2] In case of a spill, prevent the substance from entering drains or waterways.[2][3]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or incineration. It is crucial to adhere to local, regional, and national regulations governing chemical waste.

  • Collection and Storage of Waste :

    • Collect waste this compound and any contaminated materials (e.g., paper towels, absorbent pads) in a suitable, clearly labeled, and closed container.[2]

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal Options :

    • Licensed Chemical Destruction Plant : The most recommended method is to transfer the waste to a licensed chemical destruction facility.[2] This ensures that the compound is disposed of in an environmentally sound manner.

    • Controlled Incineration : An alternative is controlled incineration, preferably with flue gas scrubbing to neutralize harmful combustion byproducts.[2] Some procedures suggest dissolving the acid in a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Disposal of Contaminated Packaging :

    • Containers that held this compound should be triple-rinsed with an appropriate solvent.[2][6] The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the packaging can be punctured to prevent reuse and then be recycled, reconditioned, or disposed of in a sanitary landfill, in accordance with local regulations.[2][6]

Important Note: Never discharge this compound or its solutions into sewer systems or the environment.[2]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration.[2]
Secondary Disposal Method Dissolving in a combustible solvent and burning in a chemical incinerator.[4]
Spill Containment Prevent entry into drains, waterways, or soil.[2][7]
Waste Storage Suitable, closed, and labeled containers in a cool, dry, well-ventilated area.[2]
Contaminated Packaging Triple-rinse, puncture, and then recycle, recondition, or send to a sanitary landfill.[2][6]
PPE Requirements Chemical-impermeable gloves, safety goggles, lab coat.[1]
Environmental Precautions Avoid discharge to sewer systems and the environment.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect_waste Collect Waste in a Labeled, Closed Container ppe->collect_waste spill Is there a spill? collect_waste->spill contain_spill Contain Spill: Prevent entry to drains spill->contain_spill Yes storage Store Waste in a Cool, Dry, Well-Ventilated Area spill->storage No clean_spill Clean Spill & Collect Residue for Disposal contain_spill->clean_spill clean_spill->collect_waste disposal_decision Select Disposal Method storage->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant Option 2 packaging Decontaminate Packaging: Triple-Rinse incineration->packaging destruction_plant->packaging recycle_landfill Recycle, Recondition, or Dispose in Sanitary Landfill packaging->recycle_landfill end End of Process recycle_landfill->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 10-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 10-Hydroxystearic Acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Immediate Safety Precautions

When handling this compound, it is imperative to work in a well-ventilated area to minimize dust and aerosol formation.[1][2] Avoid direct contact with skin and eyes.[1][3] In case of accidental contact, follow the first-aid measures outlined below.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][3]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Recommended Equipment Standards and Specifications
Eye and Face Protection Tightly fitting safety goggles or glasses with side-shields.Conforming to EU Standard EN166 or US NIOSH.[2][3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile or butyl rubber). Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1][4]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. A full-face respirator should be used in such cases.[1][3]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]

Operational Plan: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/ Coveralls Don2 2. Respirator/ Mask Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handwash1 Wash Hands Don4->Handwash1 Begin Work Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat/ Coveralls Doff2->Doff3 Doff4 4. Respirator/ Mask Doff3->Doff4 Handwash2 Wash Hands Doff4->Handwash2 Start Start Start->Don1 End End Handwash1->Doff1 Work Complete Handwash2->End

Figure 1. Standard operational workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Chemical Disposal: Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge the chemical into drains or sewer systems.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, wipes, and containers, should be collected in suitable, closed containers for disposal.[1] These materials should be treated as chemical waste and disposed of according to local, regional, and national regulations.

  • Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Hydroxystearic Acid
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。